molecular formula C4H7BN2O2 B033426 1-Methyl-1H-pyrazole-4-boronic acid CAS No. 847818-55-7

1-Methyl-1H-pyrazole-4-boronic acid

Cat. No.: B033426
CAS No.: 847818-55-7
M. Wt: 125.92 g/mol
InChI Key: RYGOBSYXIIUFOR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Methyl-1H-pyrazole-4-boronic acid is a versatile and valuable boronic acid ester frequently employed as a key building block in Suzuki-Miyaura cross-coupling reactions. This reaction is a cornerstone of modern synthetic organic chemistry, enabling the efficient formation of carbon-carbon bonds between aryl or heteroaryl halides and boronic acids. The 1-methylpyrazole core is a privileged scaffold in medicinal chemistry, often contributing to favorable pharmacokinetic properties and target binding affinity. Consequently, this boronic acid is extensively used in the synthesis of novel pharmaceutical candidates, particularly kinase inhibitors and agents targeting central nervous system disorders. Its mechanism of action in the coupling reaction involves the transmetalation step, where the boronic acid group, activated by a base, transfers the 1-methylpyrazol-4-yl group to a palladium catalyst, which subsequently forms the new C-C bond with an electrophilic partner. Researchers value this compound for its stability, commercial availability, and the ability to rapidly generate diverse compound libraries for high-throughput screening and structure-activity relationship (SAR) studies. It is an essential reagent for constructing complex heterocyclic systems in drug discovery, agrochemical research, and materials science.

Properties

IUPAC Name

(1-methylpyrazol-4-yl)boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H7BN2O2/c1-7-3-4(2-6-7)5(8)9/h2-3,8-9H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RYGOBSYXIIUFOR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CN(N=C1)C)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H7BN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70460410
Record name 1-Methyl-1H-pyrazole-4-boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70460410
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

125.92 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

847818-55-7
Record name (1-Methyl-1H-pyrazol-4-yl)boronic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=847818-55-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-Methyl-1H-pyrazole-4-boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70460410
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-Methyl-1H-pyrazole-4-boronic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

Synthesis and Characterization of 1-Methyl-1H-pyrazole-4-boronic acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the synthesis and characterization of 1-Methyl-1H-pyrazole-4-boronic acid, a valuable building block in medicinal chemistry and organic synthesis. This document details synthetic methodologies, experimental protocols, and comprehensive characterization data.

Introduction

This compound and its derivatives are important reagents in organic synthesis, particularly in palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura coupling.[1] The pyrazole motif is a common feature in many biologically active compounds, and the boronic acid functional group allows for the efficient formation of carbon-carbon and carbon-heteroatom bonds. This makes this compound a key intermediate in the synthesis of various therapeutic agents, including kinase inhibitors for the treatment of cancer and other diseases.[2][3]

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented below.

PropertyValueReference
CAS Number 847818-55-7[4]
Molecular Formula C₄H₇BN₂O₂[4][5]
Molecular Weight 125.92 g/mol [4][5]
Appearance Off-white solid[2]
Boiling Point 323 °C[2]
Density 1.23 g/cm³[2]
pKa 7.77 ± 0.10 (Predicted)[2]

Synthesis Methodologies

The synthesis of this compound can be achieved through its pinacol ester intermediate, this compound pinacol ester. Two primary synthetic routes to this intermediate are outlined below.

Route 1: Methylation of Pyrazole-4-boronic acid pinacol ester

This method involves the direct methylation of commercially available or synthesized 4-pyrazoleboronic acid pinacol ester.

Synthesis_Route_1 cluster_start Starting Material cluster_reagents Reagents cluster_product Product Pyrazole_boronic_ester 4-Pyrazoleboronic acid pinacol ester Product1 1-Methyl-1H-pyrazole-4-boronic acid pinacol ester Pyrazole_boronic_ester->Product1 Methylation Reagents1 Sodium Hydride (NaH) Iodomethane (CH3I) Reagents1->Product1

Caption: Methylation of 4-pyrazoleboronic acid pinacol ester.

Route 2: Borylation of 4-Bromo-1-methylpyrazole

This approach involves a palladium-catalyzed borylation of 4-bromo-1-methylpyrazole with a diboron reagent.

Synthesis_Route_2 cluster_start Starting Material cluster_reagents Reagents cluster_product Product Bromo_pyrazole 4-Bromo-1-methylpyrazole Product2 1-Methyl-1H-pyrazole-4-boronic acid pinacol ester Bromo_pyrazole->Product2 Borylation Reagents2 Bis(pinacolato)diboron Pd Catalyst Reagents2->Product2

Caption: Borylation of 4-bromo-1-methylpyrazole.

Experimental Protocols

Synthesis of this compound pinacol ester from 4-Pyrazoleboronic acid pinacol ester[6]

Materials:

  • 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole (0.40 g, 2.06 mmol)

  • Sodium hydride (NaH) (0.100 g, 4.12 mmol)

  • Methyl iodide (0.25 mL, 4.12 mmol)

  • Tetrahydrofuran (THF) (10 mL)

  • Saturated NH₄Cl solution (20 mL)

  • Ethyl acetate (2 x 50 mL)

  • Brine (20 mL)

  • Sodium sulfate

Procedure:

  • To a solution of 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole in THF, add NaH followed by methyl iodide at 0°C.

  • Stir the reaction mixture at ambient temperature for 4 hours.

  • Quench the reaction with saturated NH₄Cl solution.

  • Extract the mixture with ethyl acetate.

  • Wash the combined organic layers with brine, dry over sodium sulfate, and concentrate under reduced pressure.

  • The resulting product is obtained as a yellow viscous liquid.

Yield: 93.00% (0.40 g).[6]

Characterization Data

The synthesized this compound pinacol ester can be characterized by various spectroscopic techniques.

This compound pinacol ester
PropertyValueReference
CAS Number 761446-44-0[7]
Molecular Formula C₁₀H₁₇BN₂O₂[7]
Molecular Weight 208.07 g/mol [7]
Appearance Solid[8]
Melting Point 59-64 °C[8]

¹H NMR Data (400 MHz, CDCl₃): [6]

Chemical Shift (δ ppm)MultiplicityIntegrationAssignment
7.77s1HPyrazole-H
7.65s1HPyrazole-H
3.91s3HN-CH₃
1.31s12HPinacol-CH₃

LCMS (Method-D): [6]

  • Retention time: 1.58 min

  • [M+1]⁺: 209.1

Hydrolysis to this compound

The final product, this compound, can be obtained by the hydrolysis of its pinacol ester. This is typically achieved by treating the ester with an aqueous acid or base.

Hydrolysis_Step cluster_start Starting Material cluster_reagents Reagents cluster_product Final Product Pinacol_ester 1-Methyl-1H-pyrazole-4-boronic acid pinacol ester Final_Product 1-Methyl-1H-pyrazole-4-boronic acid Pinacol_ester->Final_Product Hydrolysis Reagents3 Acid/Base H₂O Reagents3->Final_Product

Caption: Hydrolysis of the pinacol ester to the boronic acid.

Conclusion

This guide has provided a comprehensive overview of the synthesis and characterization of this compound. The detailed experimental protocols and characterization data serve as a valuable resource for researchers in organic synthesis and drug discovery. The methodologies described are robust and can be readily implemented in a laboratory setting.

References

An In-depth Technical Guide on the Spectral Analysis of 1-Methyl-1H-pyrazole-4-boronic Acid and Its Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The methodologies and data presented are essential for the structural elucidation, purity assessment, and quality control of pyrazole-based boronic acids, which are valuable building blocks in medicinal chemistry and materials science.[4]

Chemical Structure and Properties

  • Compound: 1-Methyl-1H-pyrazole-4-boronic Acid

  • CAS Number: 847818-55-7[1]

  • Molecular Formula: C₄H₇BN₂O₂[1]

  • Molecular Weight: 125.92 g/mol [1][2]

  • Derivative: 1-Methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole

  • CAS Number: 761446-44-0[3]

  • Molecular Formula: C₁₀H₁₇BN₂O₂[3]

  • Molecular Weight: 208.07 g/mol [3]

Spectral Data Summary for 1-Methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole

The following tables summarize the key spectral data for the pinacol ester of this compound.

Table 1: ¹H NMR Spectral Data[4]
Chemical Shift (ppm)MultiplicityIntegrationAssignment
7.78s1HPyrazole C3-H
7.55s1HPyrazole C5-H
3.86s3HN-CH₃
1.29s12HPinacol C(CH₃)₂
Table 2: ¹³C NMR Spectral Data[4]
Chemical Shift (ppm)Assignment
141.9Pyrazole C5
138.8Pyrazole C3
83.3Pinacol C(CH₃)₂
39.2N-CH₃
24.8Pinacol C(CH₃)₂
Note: The carbon attached to the boron atom (C4) is often not observed or is very broad due to quadrupolar relaxation of the boron nucleus.
Table 3: Mass Spectrometry Data (GC-MS)[4]
m/zRelative Intensity (%)Assignment
208~60[M]⁺ (Molecular Ion)
193~45[M - CH₃]⁺
109~100[M - C₆H₁₁O₂]⁺ (Loss of pinacoloxy group)
Table 4: IR Spectral Data (ATR-IR)[4]
Wavenumber (cm⁻¹)IntensityAssignment
2979MediumC-H stretch (alkane)
1558MediumC=N stretch (pyrazole ring)
1355StrongB-O stretch
1143StrongC-O stretch
854MediumC-H bend (aromatic)

Experimental Protocols

The following are generalized experimental protocols for acquiring spectral data for heterocyclic boronic acids and their esters.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.6 mL of a suitable deuterated solvent in an NMR tube.

  • Solvent Selection: For boronic acids, which can form oligomeric anhydrides (boroxines), deuterated methanol (CD₃OD) is often used to ensure the compound exists as the monomeric acid.[5] For boronic esters, deuterated chloroform (CDCl₃) or dimethyl sulfoxide (DMSO-d₆) are common choices.

  • Data Acquisition:

    • ¹H NMR: Acquire spectra using a 400 MHz or higher field spectrometer. Standard parameters include a 30-degree pulse angle, a 2-second relaxation delay, and 16-64 scans.

    • ¹³C NMR: Acquire spectra using the same instrument. A proton-decoupled experiment (e.g., zgpg30) is standard. Due to the lower natural abundance and sensitivity of the ¹³C nucleus, 1024 or more scans may be necessary.

    • ¹¹B NMR: If available, ¹¹B NMR can be a useful tool. A chemical shift range of approximately +80 to -20 ppm is typical for boronic acids and esters.[6]

Mass Spectrometry (MS)
  • Sample Preparation: Prepare a dilute solution of the sample (approx. 1 mg/mL) in a suitable volatile solvent like methanol or acetonitrile.

  • Ionization Method:

    • Electrospray Ionization (ESI): This is a soft ionization technique suitable for polar and thermally labile molecules. It is often used with LC-MS systems.

    • Gas Chromatography-Mass Spectrometry (GC-MS): This method is suitable for volatile and thermally stable compounds like boronic esters. The sample is vaporized and separated on a GC column before entering the mass spectrometer.[3]

  • Data Acquisition: Acquire data in both positive and negative ion modes to maximize the chances of observing the molecular ion and relevant fragments.

Infrared (IR) Spectroscopy
  • Sample Preparation: For solid samples, Attenuated Total Reflectance (ATR) is the most common and convenient method. A small amount of the solid is placed directly on the ATR crystal.

  • Data Acquisition: Record the spectrum typically from 4000 to 400 cm⁻¹. Perform a background scan of the clean ATR crystal before scanning the sample. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

Workflow and Data Interpretation

The following diagram illustrates the general workflow for the synthesis and characterization of a novel boronic acid derivative.

G cluster_0 Synthesis & Purification cluster_1 Structural Characterization cluster_2 Data Analysis & Reporting Synthesis Chemical Synthesis Workup Aqueous Workup Synthesis->Workup Purification Purification (Crystallization/Chromatography) Workup->Purification NMR NMR Spectroscopy (¹H, ¹³C, ¹¹B) Purification->NMR Sample MS Mass Spectrometry (ESI or GC-MS) Purification->MS Sample IR IR Spectroscopy Purification->IR Sample Structure_Elucidation Structure Elucidation NMR->Structure_Elucidation MS->Structure_Elucidation IR->Structure_Elucidation Purity_Assessment Purity Assessment Structure_Elucidation->Purity_Assessment Report Final Report / Publication Purity_Assessment->Report

Caption: Workflow for Synthesis and Spectral Characterization.

This guide provides a foundational understanding of the spectral characteristics of this compound via its stable pinacol ester. The tabulated data and generalized protocols offer a practical resource for researchers engaged in the synthesis and application of novel heterocyclic boronic acids.

References

physical and chemical properties of 1-Methyl-1H-pyrazole-4-boronic acid

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to 1-Methyl-1H-pyrazole-4-boronic acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core , a key building block in modern medicinal chemistry and organic synthesis. This document collates available data, outlines relevant experimental protocols, and presents logical workflows to empower researchers in their scientific endeavors.

Physicochemical Properties

This compound is a heterocyclic organic compound featuring a pyrazole ring substituted with a methyl group at the N1 position and a boronic acid functional group at the C4 position. Its structure lends itself to a variety of chemical transformations, making it a valuable reagent.

Quantitative Data Summary

The following tables summarize the key and its commonly used pinacol ester derivative.

Table 1: Physical Properties of this compound

PropertyValueSource
Molecular Formula C₄H₇BN₂O₂[1][2]
Molecular Weight 125.92 g/mol [1][2]
Appearance Solid
Melting Point Data not available
Solubility Data not available for specific organic solvents. General trends suggest lower solubility than its pinacol ester in non-polar organic solvents.[3][4]
pKa Data not available

Table 2: Physical and Chemical Properties of this compound pinacol ester

PropertyValueSource
CAS Number 761446-44-0
Molecular Formula C₁₀H₁₇BN₂O₂[5]
Molecular Weight 208.07 g/mol [5]
Appearance Solid[6]
Melting Point 59-64 °C[6]
Solubility Slightly soluble in water.[7]
pKa 2.09

Chemical Properties and Reactivity

This compound is primarily utilized as a reactant in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling.[8][9][10] This reaction allows for the formation of a carbon-carbon bond between the pyrazole ring and various aryl, heteroaryl, or vinyl halides or triflates, providing a versatile route to complex organic molecules.[9]

The boronic acid moiety can undergo dehydration to form a cyclic trimer known as a boroxine.[11] This process is often reversible in the presence of water. For many applications, the more stable pinacol ester of the boronic acid is used.[12] This derivative generally exhibits improved stability, solubility in organic solvents, and handling characteristics.[3]

This compound serves as a crucial intermediate in the synthesis of a range of biologically active molecules, including potent and selective c-Met kinase inhibitors, which are of significant interest in cancer therapy.[7][13][14]

Experimental Protocols

Detailed experimental protocols for the characterization and application of this compound are essential for reproducible research. The following sections provide generalized methodologies for key experimental procedures.

Determination of Melting Point

The melting point of a crystalline solid is a critical indicator of its purity. A sharp melting range typically signifies a pure compound, whereas a broad melting range often indicates the presence of impurities.[15]

Methodology: Capillary Method using a Melting Point Apparatus (e.g., Mel-Temp)

  • Sample Preparation: A small amount of the finely powdered, dry sample is packed into a capillary tube, sealed at one end, to a height of 2-3 mm.[16][17]

  • Apparatus Setup: The capillary tube is placed in the heating block of the melting point apparatus.[18]

  • Heating: The sample is heated at a steady and slow rate, typically 1-2 °C per minute, especially near the expected melting point.[15]

  • Observation: The temperature at which the first liquid appears (onset of melting) and the temperature at which the last solid particle disappears (completion of melting) are recorded. This range is the melting point of the substance.[18]

Determination of Solubility

Understanding the solubility of a compound in various solvents is crucial for reaction setup, purification, and formulation. A common method for determining solubility is the dynamic method.[3][19]

Methodology: Dynamic Method

  • Sample Preparation: A series of vials are prepared, each containing a known mass of the boronic acid and a known mass or volume of a specific organic solvent.[3]

  • Heating and Observation: Each vial is sealed and heated slowly in a controlled temperature bath with constant stirring. The temperature at which the solid completely dissolves, resulting in a clear solution, is recorded.[11]

  • Data Analysis: This process is repeated for various concentrations to construct a solubility curve (solubility vs. temperature) for the compound in each solvent.[3]

Determination of pKa

The acid dissociation constant (pKa) is a measure of the acidity of a compound. For boronic acids, this can be determined using potentiometric or spectrophotometric titration.[4][20]

Methodology: Potentiometric Titration

  • Sample Preparation: A solution of the boronic acid of known concentration is prepared in a suitable solvent system (e.g., water or a mixed aqueous-organic solvent).

  • Titration: The solution is titrated with a standardized solution of a strong base (e.g., NaOH), and the pH is monitored using a calibrated pH meter after each addition of the titrant.

  • Data Analysis: A titration curve (pH vs. volume of titrant added) is plotted. The pKa can be determined from the pH at the half-equivalence point.[20]

Suzuki-Miyaura Cross-Coupling Reaction

This reaction is a cornerstone of modern organic synthesis for the formation of C-C bonds.[9]

General Protocol:

  • Reaction Setup: To a reaction vessel are added the this compound (or its pinacol ester), the aryl/vinyl halide or triflate, a palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(dppf)), a base (e.g., K₂CO₃, Cs₂CO₃, or K₃PO₄), and an appropriate solvent (e.g., dioxane, toluene, or DMF/water).[10][12]

  • Degassing: The reaction mixture is thoroughly degassed to remove oxygen, which can deactivate the palladium catalyst. This is typically achieved by bubbling an inert gas (e.g., argon or nitrogen) through the solution or by several freeze-pump-thaw cycles.

  • Reaction: The mixture is heated to the desired temperature (often between 80-120 °C) and stirred until the reaction is complete, as monitored by techniques such as TLC or LC-MS.[21]

  • Workup and Purification: Upon completion, the reaction is cooled, diluted with water, and extracted with an organic solvent. The combined organic layers are washed, dried, and concentrated. The crude product is then purified, typically by column chromatography, to yield the desired coupled product.[21]

Visualizations

The following diagrams illustrate key experimental and logical workflows relevant to the study and application of this compound.

experimental_workflow cluster_synthesis Synthesis & Purification cluster_characterization Physicochemical Characterization cluster_application Application synthesis Synthesis of This compound purification Purification (e.g., Recrystallization, Chromatography) synthesis->purification mp Melting Point Determination purification->mp solubility Solubility Assessment purification->solubility pka pKa Determination purification->pka suzuki Suzuki-Miyaura Coupling purification->suzuki product Desired Coupled Product suzuki->product

Caption: General experimental workflow from synthesis to application.

suzuki_coupling_pathway reagents This compound + Aryl Halide (R-X) catalyst_cycle Pd(0)/Pd(II) Catalytic Cycle reagents->catalyst_cycle Oxidative Addition product Coupled Product (1-Methyl-4-aryl-1H-pyrazole) catalyst_cycle->product Reductive Elimination base Base (e.g., K2CO3) base->catalyst_cycle Transmetalation

Caption: Simplified Suzuki-Miyaura coupling reaction pathway.

Safety Information

This compound should be handled with appropriate safety precautions in a well-ventilated fume hood. It is classified as a combustible solid.[6] The compound is harmful if swallowed, causes skin and serious eye irritation, and may cause respiratory irritation.[2] Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn at all times when handling this chemical.

Conclusion

References

An In-depth Technical Guide to 1-Methyl-1H-pyrazole-4-boronic acid (CAS 847818-55-7): A Key Building Block for Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 1-Methyl-1H-pyrazole-4-boronic acid, a valuable heterocyclic building block in modern medicinal chemistry. While the boronic acid itself (CAS 847818-55-7) is a key reactive intermediate, it is frequently generated in situ and used directly, or converted to its more stable and commonly handled pinacol ester derivative, 1-Methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole (CAS 761446-44-0). This document covers the synthesis, properties, and critical applications of this scaffold, with a focus on its role in the development of kinase inhibitors.

Physicochemical and Safety Data

The properties of this compound and its corresponding pinacol ester are summarized below. The pinacol ester is generally a stable, crystalline solid, making it the preferred form for storage and use in many synthetic applications.

Table 1: Physicochemical Properties
PropertyThis compoundThis compound, pinacol ester
CAS Number 847818-55-7[1][2]761446-44-0
Molecular Formula C₄H₇BN₂O₂[1]C₁₀H₁₇BN₂O₂
Molecular Weight 125.92 g/mol [1][2]208.07 g/mol
Appearance Solid[2]Solid
Melting Point Data not readily available (often not isolated)59-64 °C[3]
Solubility Data not readily availableSlightly soluble in water.[4] Soluble in organic solvents like THF, Chloroform, and Methanol.
IUPAC Name (1-methylpyrazol-4-yl)boronic acid[1]1-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazole
Table 2: GHS Hazard Information for this compound
Hazard ClassCodeStatement
Acute toxicity, oral (Category 4)H302Harmful if swallowed.[1]
Skin corrosion/irritation (Category 2)H315Causes skin irritation.[1]
Serious eye damage/eye irritation (Category 2A)H319Causes serious eye irritation.[1]
Specific target organ toxicity, single exposureH335May cause respiratory irritation.[1]

Synthesis and Experimental Protocols

The free boronic acid is typically prepared via a lithium-halogen exchange from 4-bromo-1-methyl-1H-pyrazole, followed by quenching with a borate ester. However, due to its propensity for dehydration to form boroxines, the crude boronic acid is commonly converted directly to the more stable pinacol ester.

Experimental Protocol: Synthesis of this compound, pinacol ester

This one-pot procedure is adapted from established methods for the synthesis of pyrazole boronic esters.

Reaction Scheme: 4-bromo-1-methyl-1H-pyrazole → (in situ borylation) → this compound → (esterification) → this compound, pinacol ester

Materials:

  • 4-bromo-1-methyl-1H-pyrazole

  • Anhydrous Tetrahydrofuran (THF)

  • Triisopropyl borate

  • n-Butyllithium (n-BuLi) or n-Hexyllithium in hexanes

  • Pinacol

  • Aqueous ammonium chloride (NH₄Cl) solution

  • Ethyl acetate

  • Brine

Procedure:

  • To a flame-dried, three-necked flask under an inert atmosphere (Argon or Nitrogen), add 4-bromo-1-methyl-1H-pyrazole and anhydrous THF.

  • Cool the solution to -78 °C using a dry ice/acetone bath.

  • Add triisopropyl borate to the solution.

  • Slowly add n-Butyllithium dropwise via syringe, maintaining the internal temperature below -70 °C.

  • Stir the mixture at -78 °C for 1 hour. The reaction progress can be monitored by TLC or LC-MS.

  • Add a solution of pinacol in anhydrous THF to the reaction mixture.

  • Allow the reaction to slowly warm to room temperature and stir overnight.

  • Quench the reaction by slowly adding saturated aqueous NH₄Cl solution.

  • Transfer the mixture to a separatory funnel and extract three times with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • The crude product can be purified by flash column chromatography on silica gel to yield the pure pinacol ester.

G cluster_start Starting Materials cluster_reaction Reaction Steps cluster_end Final Product Bromo 4-Bromo-1-methyl-1H-pyrazole Li_Hal Lithium-Halogen Exchange (-78 °C, THF) Bromo->Li_Hal TIB Triisopropyl Borate TIB->Li_Hal BuLi n-BuLi BuLi->Li_Hal Pinacol Pinacol Ester Esterification with Pinacol Pinacol->Ester Li_Hal->Ester Product This compound, pinacol ester Ester->Product

Caption: Workflow for the synthesis of the pinacol ester.

Applications in Drug Discovery: Targeting the c-Met Kinase

The 1-methyl-pyrazole moiety is a privileged scaffold in medicinal chemistry. Its incorporation into small molecules can enhance binding affinity and improve pharmacokinetic properties. A primary application of this compound and its derivatives is the synthesis of inhibitors targeting the c-Met receptor tyrosine kinase.

The c-Met (hepatocyte growth factor receptor) signaling pathway plays a crucial role in cell proliferation, migration, and survival.[4] Dysregulation of this pathway through mutation, amplification, or overexpression is implicated in the progression and metastasis of numerous human cancers.[4] Therefore, c-Met is a significant target for anticancer drug development.

The c-Met Signaling Pathway

Binding of the ligand, Hepatocyte Growth Factor (HGF), to the extracellular domain of c-Met induces receptor dimerization and autophosphorylation of tyrosine residues in the intracellular kinase domain. This activation creates docking sites for various adaptor proteins and enzymes, initiating multiple downstream signaling cascades, including the RAS/MAPK, PI3K/AKT, and STAT pathways. These pathways collectively promote cell growth, motility, and invasion, which are hallmarks of cancer.

cMet_Pathway HGF HGF (Ligand) cMet c-Met Receptor HGF->cMet Binds P1 Dimerization & Autophosphorylation cMet->P1 Activates Grb2 Grb2/SOS P1->Grb2 PI3K PI3K P1->PI3K STAT3 STAT3 P1->STAT3 RAS RAS Grb2->RAS AKT AKT PI3K->AKT STAT3_P STAT3 Dimerization & Nuclear Translocation STAT3->STAT3_P MAPK RAF -> MEK -> ERK (MAPK Cascade) RAS->MAPK Proliferation Cell Proliferation & Survival MAPK->Proliferation Motility Motility, Migration & Invasion MAPK->Motility AKT->Proliferation AKT->Motility STAT3_P->Proliferation STAT3_P->Motility

Caption: The HGF/c-Met signaling pathway.

Core Reactivity: The Suzuki-Miyaura Cross-Coupling Reaction

This compound and its pinacol ester are primarily used as coupling partners in the palladium-catalyzed Suzuki-Miyaura reaction. This powerful C-C bond-forming reaction enables the linkage of the pyrazole ring to various aryl or heteroaryl halides, providing a versatile method for constructing complex molecular architectures found in many drug candidates.

Experimental Protocol: Suzuki-Miyaura Coupling

This protocol provides a general procedure for the coupling of the pinacol ester with an aryl bromide. Conditions should be optimized for specific substrates.

Reaction Scheme: this compound, pinacol ester + Aryl-Br → 4-(Aryl)-1-methyl-1H-pyrazole

Materials:

  • This compound, pinacol ester

  • Aryl or heteroaryl bromide/iodide/triflate

  • Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf))

  • Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄)

  • Solvent system (e.g., 1,4-Dioxane/Water, DMF, Toluene)

Procedure:

  • In a reaction vessel, combine the aryl bromide (1.0 eq), this compound, pinacol ester (1.1-1.5 eq), and the base (2.0-3.0 eq).

  • Add the solvent system (e.g., Dioxane and Water in a 4:1 ratio).

  • Degas the mixture by bubbling argon or nitrogen through the solution for 15-20 minutes.

  • Add the palladium catalyst (0.01-0.05 eq) to the mixture under an inert atmosphere.

  • Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir until the starting material is consumed (monitor by TLC or LC-MS).

  • Cool the reaction to room temperature and dilute with water.

  • Extract the aqueous phase with an organic solvent such as ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash chromatography or recrystallization.

G cluster_reactants Reactants & Reagents cluster_cycle Catalytic Cycle cluster_products Products BoronicEster This compound, pinacol ester Transmetal Transmetalation BoronicEster->Transmetal ArylHalide Aryl Halide (Ar-X) OxAdd Oxidative Addition ArylHalide->OxAdd Catalyst Pd(0) Catalyst Catalyst->OxAdd Base Aqueous Base Base->Transmetal OxAdd->Transmetal [Ar-Pd(II)-X] RedElim Reductive Elimination Transmetal->RedElim [Ar-Pd(II)-Pyrazole] RedElim->Catalyst Regenerates Catalyst FinalProduct Coupled Product (Ar-Pyrazole) RedElim->FinalProduct

Caption: Generalized workflow for a Suzuki-Miyaura coupling.

Characterization Data

As the free boronic acid is rarely isolated, comprehensive spectral data is not widely available. The data below corresponds to the stable and well-characterized This compound, pinacol ester (CAS 761446-44-0) .

Table 3: Representative ¹H NMR Data

Solvent: CDCl₃, Frequency: 400 MHz

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
7.77s1HPyrazole C5-H
7.65s1HPyrazole C3-H
3.91s3HN-CH₃
1.31s12HPinacol -C(CH₃)₂

Conclusion

This compound is a pivotal reagent for introducing the 1-methyl-pyrazole scaffold into complex molecules. While challenging to isolate, its in situ generation and subsequent conversion to a stable pinacol ester provide a robust and versatile tool for drug discovery and development. Its application in the synthesis of c-Met kinase inhibitors underscores its importance in the creation of targeted cancer therapeutics. Researchers utilizing this compound can leverage its favorable properties and well-established reactivity in Suzuki-Miyaura cross-coupling reactions to accelerate the development of novel pharmaceuticals.

References

Stability and Storage of 1-Methyl-1H-pyrazole-4-boronic acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the stability and optimal storage conditions for 1-Methyl-1H-pyrazole-4-boronic acid. A critical reagent in medicinal chemistry and drug discovery, its integrity is paramount for reproducible and reliable experimental outcomes. This document outlines the factors influencing its stability, recommended storage protocols, and methods for assessing its purity over time. Furthermore, it delves into the relevance of this compound in the development of targeted therapies by exploring its role as a key building block for inhibitors of crucial signaling pathways.

Chemical Stability and Degradation Pathways

This compound, like many heteroaryl boronic acids, is susceptible to degradation, primarily through protodeboronation. This process involves the cleavage of the carbon-boron bond and its replacement with a carbon-hydrogen bond, rendering the compound inactive for its intended cross-coupling reactions. The rate of protodeboronation is influenced by several factors, most notably pH, temperature, and the presence of moisture.

Studies on the degradation kinetics of heteroaryl boronic acids have shown that the stability can be highly pH-dependent. For heteroaromatic boronic acids containing basic nitrogen atoms, such as the pyrazole moiety, zwitterionic species can form under neutral pH conditions, which may influence the rate of protodeboronation. In general, boronic acids are most stable at neutral or slightly acidic pH. Both strongly acidic and basic conditions can catalyze the protodeboronation process.

The primary degradation pathway is the hydrolytic cleavage of the C-B bond:

G cluster_reactants Reactants cluster_products Products reagent This compound product 1-Methyl-1H-pyrazole reagent->product Protodeboronation boric_acid B(OH)₃ water H₂O

Degradation of this compound.

Recommended Storage and Handling

To ensure the long-term stability and integrity of this compound, the following storage and handling guidelines are recommended:

ParameterRecommended ConditionRationale
Temperature Store in a freezer at temperatures below -20°C for long-term storage. For short-term use, refrigeration at 2-8°C is acceptable.Minimizes the rate of thermal degradation and protodeboronation.
Atmosphere Store under an inert atmosphere (e.g., nitrogen or argon).Prevents oxidation and degradation from atmospheric moisture.
Moisture Keep in a tightly sealed container in a dry environment. The use of a desiccator is recommended.Boronic acids are hygroscopic and susceptible to hydrolysis.
Light Protect from light.To prevent potential photolytic degradation.

Handling Precautions:

  • Handle in a well-ventilated area or in a fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

  • Avoid inhalation of dust.

  • Wash hands thoroughly after handling.

Experimental Protocols for Stability Assessment

Regular assessment of the purity of this compound is crucial, especially for long-term stored samples. High-Performance Liquid Chromatography (HPLC) is a widely used and effective method for this purpose.

Protocol: HPLC-UV Purity Analysis

Objective: To determine the purity of this compound and to detect the presence of its primary degradation product, 1-methyl-1H-pyrazole.

Materials:

  • This compound sample

  • 1-Methyl-1H-pyrazole (as a reference standard)

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Formic acid (or other suitable mobile phase modifier)

  • HPLC system with a UV detector

  • C18 reverse-phase HPLC column

Procedure:

  • Standard Preparation:

    • Prepare a stock solution of a reference standard of this compound in a suitable solvent (e.g., acetonitrile/water mixture).

    • Prepare a stock solution of the potential degradation product, 1-methyl-1H-pyrazole, in the same solvent.

    • Prepare a mixed standard solution containing both compounds.

  • Sample Preparation:

    • Accurately weigh a small amount of the this compound sample to be tested and dissolve it in the mobile phase to a known concentration.

  • HPLC Conditions (Example):

    • Column: C18, 4.6 x 150 mm, 5 µm

    • Mobile Phase A: Water with 0.1% formic acid

    • Mobile Phase B: Acetonitrile with 0.1% formic acid

    • Gradient: A suitable gradient to separate the boronic acid from its degradation product (e.g., start with a high percentage of A and gradually increase B).

    • Flow Rate: 1.0 mL/min

    • Injection Volume: 10 µL

    • Detection Wavelength: 220 nm (or a wavelength determined by UV scan of the analyte)

    • Column Temperature: 30°C

  • Analysis:

    • Inject the mixed standard to determine the retention times of this compound and 1-methyl-1H-pyrazole.

    • Inject the sample solution.

    • Analyze the chromatogram of the sample to identify and quantify the peak corresponding to this compound and any impurity peaks, particularly the one corresponding to 1-methyl-1H-pyrazole.

    • Purity is calculated based on the relative peak areas.

G start Start prep_standards Prepare Standard Solutions (Boronic Acid & Degradation Product) start->prep_standards prep_sample Prepare Sample Solution start->prep_sample hplc_analysis HPLC Analysis prep_standards->hplc_analysis prep_sample->hplc_analysis data_analysis Analyze Chromatograms (Identify & Quantify Peaks) hplc_analysis->data_analysis purity_determination Determine Purity data_analysis->purity_determination end End purity_determination->end

Workflow for HPLC Purity Assessment.

Role in Drug Discovery: A Building Block for Kinase Inhibitors

This compound, and more commonly its pinacol ester derivative, is a valuable building block in the synthesis of a variety of biologically active molecules. It is frequently utilized in Suzuki-Miyaura cross-coupling reactions to introduce the 1-methyl-1H-pyrazole moiety into larger, more complex structures. This scaffold is of particular interest in the development of kinase inhibitors for the treatment of cancer and other diseases.

The 1-methylpyrazole group can form key interactions within the ATP-binding pocket of various kinases, contributing to the potency and selectivity of the inhibitor. Notably, this building block has been incorporated into inhibitors targeting several important signaling pathways, including:

  • JAK-STAT Pathway: Dysregulation of the Janus kinase (JAK) and Signal Transducer and Activator of Transcription (STAT) pathway is implicated in various myeloproliferative disorders and inflammatory diseases.

  • TGF-β Signaling Pathway: The Transforming Growth Factor-beta (TGF-β) pathway plays a crucial role in cell growth, differentiation, and apoptosis, and its aberrant signaling is associated with cancer and fibrosis.

  • c-Met Signaling Pathway: The c-Met receptor tyrosine kinase and its ligand, hepatocyte growth factor (HGF), are involved in cell motility, invasion, and proliferation, and their dysregulation is a hallmark of many cancers.

Below is a simplified representation of the JAK-STAT signaling pathway, a common target for inhibitors synthesized using this compound derivatives.

G cytokine Cytokine receptor Cytokine Receptor cytokine->receptor Binding jak JAK receptor->jak Activation stat STAT jak->stat Phosphorylation p_stat p-STAT (Dimer) stat->p_stat Dimerization nucleus Nucleus p_stat->nucleus Translocation gene_transcription Gene Transcription nucleus->gene_transcription Modulation of inhibitor JAK Inhibitor (derived from This compound) inhibitor->jak Inhibition

Simplified JAK-STAT Signaling Pathway and Point of Inhibition.

Solubility of 1-Methyl-1H-pyrazole-4-boronic Acid in Organic Solvents: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Methyl-1H-pyrazole-4-boronic acid is a valuable building block in synthetic organic chemistry, particularly in cross-coupling reactions such as the Suzuki-Miyaura coupling. A thorough understanding of its solubility in various organic solvents is critical for reaction optimization, purification, formulation, and overall process development. This technical guide provides a detailed framework for determining the solubility of this compound, addressing the current landscape of available public data and offering a robust experimental protocol for researchers to generate their own solubility data.

While specific quantitative solubility data for this compound in a wide range of organic solvents is not extensively documented in publicly accessible literature, this guide presents a standardized methodology for its determination. The general solubility characteristics of boronic acids suggest that their solubility is influenced by the nature of the organic substituents and the properties of the solvent. It has been observed that the esterification of boronic acids, such as the formation of a pinacol ester, tends to increase their solubility in organic solvents compared to the parent acids. The pinacol ester of this compound is noted to be slightly soluble in water.[1][2]

Quantitative Solubility Data

Table 1: Experimentally Determined Solubility of this compound

Organic SolventTemperature (°C)Solubility (mg/mL)Molarity (mol/L)
e.g., Acetonee.g., 25Data to be determinedData to be determined
e.g., Acetonitrilee.g., 25Data to be determinedData to be determined
e.g., Toluenee.g., 25Data to be determinedData to be determined
e.g., Methanole.g., 25Data to be determinedData to be determined
e.g., Dichloromethanee.g., 25Data to be determinedData to be determined
e.g., Tetrahydrofuran (THF)e.g., 25Data to be determinedData to be determined
e.g., N,N-Dimethylformamide (DMF)e.g., 25Data to be determinedData to be determined
e.g., Dimethyl Sulfoxide (DMSO)e.g., 25Data to be determinedData to be determined

Experimental Protocol for Solubility Determination

A reliable and widely used technique for determining the solubility of a compound in a specific solvent is the dynamic method. This method involves measuring the temperature at which a solid solute completely dissolves in a solvent upon controlled heating.[3] The disappearance of turbidity in the solid-liquid mixture indicates the point of complete dissolution.[4][5][6]

Materials and Apparatus
  • Compound of Interest: this compound (high purity)

  • Solvents: High-purity, anhydrous organic solvents of interest

  • Apparatus:

    • Jacketed glass vessel

    • Magnetic stirrer and stir bars

    • Circulating thermostat bath with programmable temperature control (precision of ±0.1 °C)

    • Calibrated thermometer or temperature probe (precision of ±0.1 °C)

    • Luminance probe or turbidity sensor (or a laser beam and photodetector) for precise detection of dissolution. Visual observation can be used but may be less accurate.

    • Analytical balance (precision of at least 0.1 mg)

Procedure
  • Sample Preparation:

    • Accurately weigh a specific amount of this compound and the chosen organic solvent into the jacketed glass vessel to create a mixture of known composition.[3]

    • Add a magnetic stir bar to the vessel.

  • Heating and Observation:

    • Place the vessel in the thermostat bath and begin stirring the mixture at a constant, vigorous rate to ensure a uniform suspension.

    • Slowly increase the temperature of the bath at a controlled rate (e.g., 0.1-0.5 °C/min) to avoid overshooting the dissolution point.[3]

  • Turbidity Measurement and Determination of Dissolution Temperature:

    • Continuously monitor the turbidity of the solution using a luminance probe or by observing the scattering of a laser beam.

    • The temperature at which the last solid particles disappear and the solution becomes clear is recorded as the solubility temperature for that specific composition.[3][4][5][6]

  • Data Collection and Analysis:

    • Repeat the measurement with different compositions of the solute and solvent to construct a solubility curve (solubility vs. temperature).

    • To determine the solubility at a specific temperature (e.g., 25 °C), the experiment can be adapted to an isothermal method where small, known amounts of the solute are added to a known volume of the solvent at a constant temperature until saturation is reached (i.e., solid material no longer dissolves). The concentration of the dissolved solute can then be determined by analytical techniques such as UPLC-MS.[7]

Experimental Workflow Diagram

Solubility_Determination_Workflow Figure 1. Experimental Workflow for Solubility Determination cluster_prep Sample Preparation cluster_measurement Measurement cluster_analysis Data Analysis weigh_solute Accurately weigh This compound weigh_solvent Accurately add a known volume/mass of organic solvent mix Combine solute and solvent in a jacketed glass vessel with a stir bar weigh_solute->mix stir Stir mixture vigorously at a constant rate mix->stir heat Increase temperature at a controlled rate (e.g., 0.1-0.5 °C/min) stir->heat monitor Continuously monitor turbidity of the solution heat->monitor record Record temperature at which all solid dissolves (clear point) monitor->record repeat_exp Repeat for different solute concentrations record->repeat_exp plot Plot solubility (mole fraction or mg/mL) vs. temperature repeat_exp->plot

Caption: Figure 1. A generalized workflow for determining the solubility of a compound in an organic solvent using the dynamic method.

Analytical Methods for Concentration Determination

For isothermal solubility studies or to verify the concentration in dynamic methods, a quantitative analytical technique is required. Ultra-High-Performance Liquid Chromatography coupled with Mass Spectrometry (UPLC-MS) is a highly sensitive and selective method for the analysis of boronic acids.[7]

Key Considerations for UPLC-MS Method Development:
  • Column: A C18 column, such as an Acquity BEH C18, is often suitable for the separation of boronic acids.[7]

  • Mobile Phase: A common mobile phase composition is a gradient of acetonitrile and an aqueous buffer like 10 mM ammonium acetate.[7]

  • Detection: Electrospray ionization in negative mode (ESI-) is typically effective for the ionization and quantification of boronic acids using tandem quadrupole mass spectrometry in multiple reaction monitoring (MRM) mode.[8]

  • Sample Preparation: Care must be taken during sample preparation to avoid the dehydration of the boronic acid, which can lead to the formation of boroxines.[4][6]

Conclusion

This technical guide provides a comprehensive framework for researchers and drug development professionals to understand and determine the solubility of this compound in organic solvents. While specific quantitative data is not widely published, the detailed experimental protocol and analytical considerations presented here offer a clear path for generating reliable and accurate solubility data. This information is essential for advancing the use of this important building block in various chemical and pharmaceutical applications.

References

The Advent and Advancement of Pyrazole Boronic Acids: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The fusion of the pyrazole scaffold, a cornerstone in medicinal chemistry, with the versatile boronic acid moiety has given rise to a class of compounds with significant potential in drug discovery and materials science: pyrazole boronic acids. This technical guide provides an in-depth exploration of the discovery, history, and synthetic evolution of these valuable chemical entities. We will delve into detailed experimental protocols for their synthesis, present key quantitative data, and visualize their roles in critical biological signaling pathways.

Discovery and Historical Context

The journey to pyrazole boronic acids began with the independent discoveries of its two constituent parts. Boronic acids were first synthesized in 1860 by Edward Frankland.[1] Over two decades later, in 1883, Ludwig Knorr first described the synthesis of pyrazole.[2] However, the deliberate synthesis and exploration of pyrazole boronic acids as a distinct class of compounds is a more recent development, largely driven by the advent of palladium-catalyzed cross-coupling reactions, particularly the Suzuki-Miyaura coupling. The inherent utility of the pyrazole ring as a pharmacophore, coupled with the boronic acid's role as a versatile synthetic handle, has made this combination a fertile ground for chemical innovation.[3][4]

Synthetic Methodologies

The synthesis of pyrazole boronic acids, particularly their pinacol esters which offer enhanced stability, has been approached through several key strategies. These methods primarily involve the introduction of a boronic acid or boronate ester group onto a pre-existing pyrazole ring, or the construction of the pyrazole ring on a boron-containing precursor.

Palladium-Catalyzed Borylation of Halogenated Pyrazoles

A prevalent method for the synthesis of pyrazole boronic acid pinacol esters is the palladium-catalyzed cross-coupling of a halogenated pyrazole with a diboron reagent, such as bis(pinacolato)diboron. This approach, an extension of the Miyaura borylation, is widely applicable.

Experimental Protocol: Synthesis of 1-Boc-4-pyrazoleboronic acid pinacol ester [5]

  • Reactants: 1-Boc-4-iodopyrazole (29.4 g, 0.1 mol), bis(pinacolato)diboron (25.4 g, 0.1 mol), [1,1'-bis(diphenylphosphino)ferrocene]palladium(II) dichloride (0.82 g, 0.001 mol), and sodium acetate (13.6 g, 0.1 mol).

  • Solvent: Isopropanol (200 ml).

  • Procedure:

    • The reactants and solvent are added to a reaction vessel.

    • Oxygen is removed under reduced pressure, and the vessel is placed under a nitrogen atmosphere.

    • The mixture is heated to reflux and maintained for 16 hours, with the reaction progress monitored by thin-layer chromatography.

    • Upon completion, the reaction mixture is filtered.

    • The solvent is evaporated from the filtrate under reduced pressure.

    • The residue is extracted with petroleum ether and purified to yield the product.

  • Yield: 85.7%

Grignard Reagent-Mediated Borylation

Another effective strategy involves the formation of a pyrazole Grignard reagent from a halogenated pyrazole, which is then quenched with a boron-containing electrophile like isopropyl pinacol borate.

Experimental Protocol: Synthesis of 1-alkylpyrazole-4-boronic acid pinacol ester [6]

  • Reactants: 1-alkyl-4-iodopyrazole, isopropyl Grignard reagent, and isopropyl pinacol borate (BE001).

  • Procedure:

    • A Grignard reagent of the 1-alkyl-4-iodopyrazole is prepared via exchange with an isopropyl Grignard reagent at a temperature between 0 and -30 °C.

    • The resulting Grignard reagent is then reacted with isopropyl pinacol borate to afford the final product.

  • Yield: 40-45%

Quantitative Data Summary

The following table summarizes the yields for the synthesis of various pyrazole boronic acid pinacol esters using different methodologies.

ProductStarting MaterialMethodCatalyst/ReagentYield (%)Reference
1-Boc-4-pyrazoleboronic acid pinacol ester1-Boc-4-iodopyrazoleMiyaura Borylation[1,1'-bis(diphenylphosphino)ferrocene]palladium(II) dichloride85.7[5]
1-methyl-1H-pyrazole-3-boronic acid pinacol ester3-iodo-1-methyl-1H-pyrazoleLithium-Halogen Exchangen-butyllithium, isopropoxyboronic acid pinacol ester54.0[4]
1-methyl-4-pyrazole boronic acid pinacol ester4-Bromo-1-methylpyrazoleMiyaura BorylationNot specified93.0[7]
1-alkylpyrazole-4-boronic acid pinacol ester1-alkyl-4-iodopyrazoleGrignard ReactionIsopropyl Grignard reagent, isopropyl pinacol borate40-45[6]

Role in Signaling Pathways

Pyrazole boronic acids have emerged as potent inhibitors of various protein kinases, which are key regulators of cellular signaling pathways often dysregulated in diseases like cancer and autoimmune disorders.

JAK-STAT Signaling Pathway

The Janus kinase (JAK) and Signal Transducer and Activator of Transcription (STAT) pathway is crucial for cytokine signaling. Dysregulation of this pathway is implicated in inflammatory and autoimmune diseases. Certain boron-containing pyrazole compounds have been identified as JAK inhibitors.[8]

JAK_STAT_Pathway cluster_receptor Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Receptor Binds JAK JAK Receptor->JAK Activates STAT_inactive STAT (inactive) JAK->STAT_inactive Phosphorylates STAT_active STAT Dimer (active) STAT_inactive->STAT_active Dimerizes DNA DNA STAT_active->DNA Translocates to Nucleus and Binds Pyrazole_Boronic_Acid Pyrazole Boronic Acid (JAK Inhibitor) Pyrazole_Boronic_Acid->JAK Inhibits Gene_Expression Gene Expression DNA->Gene_Expression Regulates

Caption: Inhibition of the JAK-STAT signaling pathway by pyrazole boronic acids.

Aurora Kinase Signaling Pathway

Aurora kinases are a family of serine/threonine kinases that play essential roles in mitosis. Their overexpression is linked to various cancers, making them attractive therapeutic targets. Pyrazole-containing compounds have been developed as potent Aurora kinase inhibitors.[9][10]

Aurora_Kinase_Pathway cluster_cell_cycle Cell Cycle Progression G2_Phase G2 Phase Mitosis Mitosis G2_Phase->Mitosis Cytokinesis Cytokinesis Mitosis->Cytokinesis Aurora_Kinase Aurora Kinase Mitosis->Aurora_Kinase Activates Downstream_Substrates Downstream Substrates (e.g., Histone H3, p53) Aurora_Kinase->Downstream_Substrates Phosphorylates Cell_Cycle_Arrest Cell Cycle Arrest / Apoptosis Aurora_Kinase->Cell_Cycle_Arrest Inhibition leads to Pyrazole_Boronic_Acid Pyrazole Boronic Acid (Aurora Kinase Inhibitor) Pyrazole_Boronic_Acid->Aurora_Kinase Inhibits Mitotic_Events Proper Mitotic Events (Spindle Assembly, Chromosome Segregation) Downstream_Substrates->Mitotic_Events Regulates

Caption: Inhibition of Aurora Kinase signaling by pyrazole boronic acids.

Experimental Workflow: Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a fundamental reaction for the utilization of pyrazole boronic acids in the synthesis of more complex molecules, particularly biaryl compounds.

Suzuki_Miyaura_Workflow cluster_reactants Reactants cluster_catalyst Catalytic Cycle Pyrazole_Boronic_Acid Pyrazole Boronic Acid (or Pinacol Ester) Transmetalation Transmetalation Pyrazole_Boronic_Acid->Transmetalation Aryl_Halide Aryl/Heteroaryl Halide Oxidative_Addition Oxidative Addition Aryl_Halide->Oxidative_Addition Base Base (e.g., Na2CO3, K3PO4) Base->Transmetalation Pd_Catalyst Palladium Catalyst (e.g., Pd(PPh3)4) Pd_Catalyst->Oxidative_Addition Oxidative_Addition->Transmetalation Reductive_Elimination Reductive Elimination Transmetalation->Reductive_Elimination Reductive_Elimination->Pd_Catalyst Regenerates Product Coupled Product (Biaryl Pyrazole) Reductive_Elimination->Product

Caption: Workflow of the Suzuki-Miyaura cross-coupling reaction.

Conclusion

Pyrazole boronic acids represent a significant and expanding area of chemical research. Their history is intertwined with the development of modern synthetic organic chemistry, and their applications continue to grow, particularly in the realm of targeted therapeutics. The synthetic methodologies outlined in this guide provide a robust foundation for the preparation of these valuable compounds, while the exploration of their roles in key signaling pathways highlights their potential for future drug development. As research progresses, we can anticipate the discovery of novel pyrazole boronic acid derivatives with enhanced properties and broader applications.

References

For Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Synthesis of 1-Methyl-1H-pyrazole-4-boronic acid pinacol ester

Introduction

This compound pinacol ester is a valuable reagent in organic synthesis, primarily utilized in Suzuki-Miyaura cross-coupling reactions to introduce the 1-methyl-1H-pyrazol-4-yl moiety into target molecules.[1][2] This structural motif is of significant interest in medicinal chemistry and materials science.[1] This guide provides a detailed overview of the primary synthetic strategies, experimental protocols, and comparative data for the preparation of this important building block.

Synthetic Strategies

Two principal synthetic routes have been established for the synthesis of this compound pinacol ester:

  • Route A: N-Alkylation of Pyrazole Boronic Acid Pinacol Ester. This approach involves the direct methylation of commercially available 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole.

  • Route B: Borylation of 1-Methyl-4-halopyrazole. This strategy begins with a pre-functionalized 1-methyl-4-halopyrazole (iodo or bromo derivative), which is then converted to the desired boronic acid pinacol ester. This conversion is typically achieved through a lithium-halogen exchange followed by reaction with a boron electrophile or via a Grignard reagent.

Experimental Protocols and Data

Route A: N-Alkylation of 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole

This method is a straightforward, one-step synthesis from a commercially available starting material.

Reaction Scheme:

Route_A cluster_0 Reaction pyrazole 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole product This compound pinacol ester pyrazole->product 1. NaH, THF, 0 °C 2. Methyl Iodide, 0 °C to RT, 4h meI Methyl Iodide naH NaH nh4cl Sat. NH4Cl (quench) EtOAc Ethyl Acetate (extraction)

Caption: N-Alkylation of a pyrazole boronic acid ester.

Detailed Experimental Protocol:

To a solution of 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole (0.40 g, 2.06 mmol) in tetrahydrofuran (THF, 10 mL), sodium hydride (NaH, 0.100 g, 4.12 mmol) was added at 0°C.[3] Following this, methyl iodide (0.25 mL, 4.12 mmol) was added, and the reaction mixture was stirred at ambient temperature for 4 hours.[3] The reaction was then quenched with a saturated ammonium chloride (NH4Cl) solution (20 mL) and extracted with ethyl acetate (2 x 50 mL).[3] The combined organic layers were washed with brine (20 mL), dried over sodium sulfate, and concentrated under reduced pressure to yield the final product.[3]

Quantitative Data:

ParameterValueReference
Starting Material4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole[3]
ReagentsSodium Hydride, Methyl Iodide[3]
SolventTetrahydrofuran (THF)[3]
Reaction Temperature0°C to ambient temperature[3]
Reaction Time4 hours[3]
Yield 93.0% [3]
Product FormYellow viscous liquid[3]
Route B: Borylation of 1-Methyl-4-iodopyrazole via Grignard Reagent

This multi-step synthesis begins with the preparation of 4-iodopyrazole, followed by N-methylation, and finally, a Grignard exchange reaction to install the boronic acid pinacol ester.

Reaction Scheme:

Route_B A 1-Methyl-4-iodopyrazole B Grignard Reagent A->B Isopropylmagnesium chloride, -5 to -10 °C C This compound pinacol ester B->C 2-Isopropoxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolane, -5 to -10 °C

Caption: Synthesis via Grignard reagent formation.

Detailed Experimental Protocol:

1-Methyl-4-iodopyrazole (19.5 g) was subjected to a Grignard exchange reaction using a 1.0 M solution of isopropylmagnesium chloride (94 mL) at a temperature of -5 to -10°C to form the corresponding Grignard reagent.[4] Subsequently, 2-isopropoxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolane (referred to as BE001 in the patent, 16.8 g) was added dropwise to the reaction mixture.[4]

Quantitative Data:

ParameterValueReference
Starting Material1-Methyl-4-iodopyrazole[4]
ReagentsIsopropylmagnesium chloride, 2-Isopropoxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolane[4]
Reaction Temperature-5 to -10°C[4]
Yield 40% [4]
Purity>97% (determined by GC and ¹H-NMR)[4]

Summary and Comparison of Routes

FeatureRoute A: N-AlkylationRoute B: Grignard Borylation
Starting Material 4-pyrazoleboronic acid pinacol ester1-Methyl-4-iodopyrazole
Number of Steps 13 (from pyrazole)
Key Reagents NaH, CH₃Ii-PrMgCl, Boronating agent
Reaction Conditions 0°C to RT-5 to -10°C
Reported Yield High (93%)Moderate (40%)
Advantages High yield, simple procedureUtilizes a different starting material
Disadvantages Relies on the availability of the pyrazole boronic esterLower yield, multi-step, requires low temperatures

Conclusion

For the synthesis of this compound pinacol ester, the N-alkylation of 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole (Route A) offers a significantly more efficient and higher-yielding pathway compared to the borylation of 1-methyl-4-iodopyrazole via a Grignard reagent (Route B).[3][4] The choice of synthesis will ultimately depend on the availability and cost of the respective starting materials. The data presented in this guide should aid researchers and drug development professionals in making an informed decision for their specific synthetic needs.

References

The Core Reactivity of Pyrazole Boronic Acids: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: Pyrazole boronic acids and their derivatives, particularly pinacol esters, have emerged as indispensable building blocks in modern organic synthesis and medicinal chemistry. Their unique combination of a biologically relevant pyrazole core and the versatile reactivity of the boronic acid moiety makes them highly valuable synthons for the construction of complex molecules. This technical guide provides an in-depth exploration of the fundamental reactivity of pyrazole boronic acids, focusing on their synthesis and key transformations. Detailed experimental protocols, quantitative data, and visual representations of reaction mechanisms and relevant biological pathways are presented to aid researchers, scientists, and drug development professionals in harnessing the full potential of these versatile reagents.

Synthesis of Pyrazole Boronic Acids

The most common and practical form of pyrazole boronic acids are their pinacol esters, which offer enhanced stability and ease of handling. Several synthetic routes have been developed, with the palladium-catalyzed cross-coupling of a pyrazole halide with a diboron reagent being a prevalent and efficient method.

Palladium-Catalyzed Borylation of Halopyrazoles

This method involves the reaction of a halopyrazole (typically bromo- or iodo-substituted) with a diboron reagent, such as bis(pinacolato)diboron (B₂pin₂), in the presence of a palladium catalyst and a base. The use of a protecting group on the pyrazole nitrogen, such as a Boc group, can be advantageous in some cases.

Experimental Protocol: Synthesis of Pyrazole-4-boronic acid pinacol ester [1]

To a reaction vessel containing 1-Boc-4-bromopyrazole (0.1 mol), bis(pinacolato)diboron (0.1 mol), and potassium acetate (0.2 mol), add [1,1'-bis(diphenylphosphino)ferrocene]palladium(II) dichloride (0.001 mol). The vessel is evacuated and backfilled with nitrogen. Ethanol is added as the solvent, and the mixture is heated to reflux for 16 hours. Reaction completion is monitored by TLC. After cooling, the mixture is filtered, and the solvent is removed under reduced pressure. The residue is extracted with petroleum ether and purified to yield 1-Boc-4-pyrazole boronic acid pinacol ester. The Boc protecting group can be subsequently removed by heating the molten ester until gas evolution ceases.

Halogen-Lithium Exchange followed by Borylation

An alternative route involves a halogen-lithium exchange on a halopyrazole at low temperature, followed by quenching with a borate ester.

Experimental Protocol: Synthesis of 1,3-dimethyl-1H-pyrazole-4-boronic acid pinacol ester [2]

To a solution of 1,3-dimethyl-4-bromopyrazole (0.286 mol) and triisopropyl borate (0.343 mol) in tetrahydrofuran (THF) at -70°C, n-hexyllithium (0.429 mol) is added dropwise. After the reaction is complete, pinacol (0.429 mol) is added, and the mixture is allowed to warm to room temperature and stirred for 2.5 hours. The reaction is quenched with water, and the pH is adjusted to 7 with solid sodium carbonate. The product is extracted with ethyl acetate, washed with water, dried over anhydrous magnesium sulfate, and concentrated. The resulting solid is triturated with n-heptane to afford the pure product.

Table 1: Comparison of Synthetic Methods for Pyrazole Boronic Acid Pinacol Esters

MethodStarting MaterialKey ReagentsTypical YieldAdvantagesDisadvantages
Palladium-Catalyzed BorylationHalopyrazoleB₂pin₂, Pd catalyst, Base82.3% for 1-Boc-4-pyrazoleboronic acid pinacol ester[1]Milder conditions, good functional group toleranceCost of palladium catalyst
Halogen-Lithium ExchangeHalopyrazoleOrganolithium reagent, Borate ester, Pinacol36.2% for 1,3-dimethyl-1H-pyrazole-4-pinacol borate[2]Avoids transition metalsRequires cryogenic temperatures, sensitive to functional groups

Key Reactivity of Pyrazole Boronic Acids

Pyrazole boronic acids are primarily utilized in cross-coupling reactions to form carbon-carbon and carbon-heteroatom bonds. The Suzuki-Miyaura and Chan-Lam couplings are the most prominent examples of their application.

Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura reaction is a palladium-catalyzed cross-coupling between a boronic acid and an organic halide or triflate, forming a new carbon-carbon bond. This reaction is a cornerstone of modern organic synthesis due to its broad substrate scope and high functional group tolerance.

Experimental Protocol: Suzuki-Miyaura Coupling of 4-Bromopyrazole with an Arylboronic Acid [3]

In a reaction vessel, combine the 4-bromopyrazole derivative (1.0 mmol), the arylboronic acid (1.5 - 2.0 equiv), and potassium phosphate (2.0 equiv). The vessel is sealed and purged with an inert gas (e.g., Argon). A palladium pre-catalyst, such as XPhos Pd G2 (6-7 mol%), is added, followed by anhydrous 1,4-dioxane (4 mL) and water (1 mL). The reaction mixture is heated at 100°C for 24 hours. After cooling, the reaction is diluted with an organic solvent and washed with water. The organic layer is dried, concentrated, and the product is purified by column chromatography.

Table 2: Representative Suzuki-Miyaura Couplings with Pyrazole Derivatives

Pyrazole SubstrateCoupling PartnerCatalyst (mol%)BaseSolventTemp (°C)Yield (%)
4-Bromo-3,5-dinitro-1H-pyrazolePhenylboronic acidXPhos Pd G2K₃PO₄Dioxane/H₂O10095
Fused PyrazolePhenylboronic acidPd(PPh₃)₄ (5)Na₂CO₃Dioxane/H₂O (4:1)90Not specified
Unprotected 4-BromopyrazoleArylboronic acidXPhos Pd G2 (6-7)K₃PO₄Dioxane/H₂O100Good to excellent

Note: Yields can vary significantly based on the specific substrates and reaction conditions.

A general workflow for a Suzuki-Miyaura coupling experiment is depicted below:

Suzuki_Miyaura_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification Reactants Combine Halopyrazole, Boronic Acid, and Base Purge Purge with Inert Gas Reactants->Purge Add_Catalyst Add Pd Catalyst Purge->Add_Catalyst Add_Solvent Add Solvent Add_Catalyst->Add_Solvent Heat Heat Reaction (e.g., 100°C) Add_Solvent->Heat Cool Cool to RT Heat->Cool Extract Dilute & Extract Cool->Extract Dry_Concentrate Dry & Concentrate Extract->Dry_Concentrate Purify Purify (Chromatography) Dry_Concentrate->Purify Product Final Product Purify->Product Suzuki_Miyaura_Cycle cluster_reactants Pd0 Pd(0)L₂ PdII_halide R¹-Pd(II)L₂-X Pd0->PdII_halide Oxidative Addition PdII_R2 R¹-Pd(II)L₂-R² PdII_halide->PdII_R2 Transmetalation (+ Base) PdII_R2->Pd0 Reductive Elimination Product R¹-R² PdII_R2->Product R1X R¹-X (Halopyrazole) R2BOH2 R²-B(OH)₂ (Boronic Acid) Chan_Lam_Cycle cluster_reactants CuII Cu(II) CuII_B Cu(II)-B(Ar)(OH)₂ CuII->CuII_B Transmetalation CuIII_N Ar-Cu(III)-Nuc CuII_B->CuIII_N Coordination & Oxidation (O₂) CuI Cu(I) CuIII_N->CuI Reductive Elimination Product Ar-Nuc CuIII_N->Product CuI->CuII Oxidation (O₂) ArBOH2 Ar-B(OH)₂ NucH Nuc-H (Pyrazole) JAK_STAT_Pathway Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Receptor binds JAK JAK Receptor->JAK activates STAT STAT Receptor->STAT recruits & phosphorylates JAK->Receptor phosphorylates JAK->JAK autophosphorylates STAT_dimer STAT Dimer STAT->STAT_dimer dimerizes Nucleus Nucleus STAT_dimer->Nucleus translocates to Gene_Expression Gene Expression Nucleus->Gene_Expression modulates Inhibitor Pyrazole-based JAK Inhibitor Inhibitor->JAK inhibits

References

An In-depth Technical Guide to the Structural Analysis of 1-Methyl-1H-pyrazole-4-boronic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Methyl-1H-pyrazole-4-boronic acid and its derivatives, particularly its pinacol ester, are versatile reagents in modern organic synthesis. They serve as crucial building blocks in the construction of complex molecules, most notably in palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura coupling. This technical guide provides a comprehensive overview of the structural and spectroscopic properties of this compound and its pinacol ester, along with detailed experimental protocols for their synthesis and application. This document is intended to be a valuable resource for researchers and professionals in the fields of medicinal chemistry, materials science, and synthetic organic chemistry.

Physicochemical Properties

This compound and its pinacol ester are typically white to off-white solids.[1] Key physicochemical properties are summarized in the tables below.

Table 1: Physicochemical Properties of this compound [1]

PropertyValue
CAS Number 847818-55-7
Molecular Formula C4H7BN2O2
Molecular Weight 125.92 g/mol
IUPAC Name (1-methyl-1H-pyrazol-4-yl)boronic acid
InChI Key RYGOBSYXIIUFOR-UHFFFAOYSA-N
SMILES CN1C=C(C=N1)B(O)O

Table 2: Physicochemical Properties of this compound pinacol ester [2]

PropertyValue
CAS Number 761446-44-0
Molecular Formula C10H17BN2O2
Molecular Weight 208.07 g/mol
IUPAC Name 1-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole
InChI Key UCNGGGYMLHAMJG-UHFFFAOYSA-N
SMILES CN1C=C(C=N1)B2OC(C)(C)C(C)(C)O2
Melting Point 59-64 °C

Structural Analysis

Crystallographic Data of a Related Compound

The crystal structure of the unmethylated analog, 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole, has been reported. This data can serve as a useful reference for understanding the geometry of the pyrazole-boronate moiety.

The logical relationship between the available crystallographic data and the target molecule is depicted below.

G cluster_target Target Molecule cluster_known Known Crystal Structure target_acid This compound target_ester This compound pinacol ester target_ester->target_acid Hydrolysis known_ester 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole known_ester->target_acid N-methylation & Hydrolysis known_ester->target_ester N-methylation caption Structural Relationship Diagram

Caption: Relationship between the target molecules and a known crystal structure.

Computational Modeling

In the absence of experimental crystallographic data, computational chemistry, specifically Density Functional Theory (DFT), can provide valuable insights into the molecular geometry of this compound. Theoretical calculations can predict bond lengths, bond angles, and dihedral angles, offering a reliable model of the molecule's three-dimensional structure. Such studies on related pyrazole derivatives have demonstrated good correlation between calculated and experimental values.

Spectroscopic Data

Spectroscopic techniques are essential for the characterization and quality control of this compound and its derivatives.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR: The proton NMR spectrum of this compound pinacol ester in CDCl₃ typically shows characteristic signals for the pyrazole ring protons, the N-methyl group, and the pinacol methyl groups.[3]

Table 3: ¹H NMR Data for this compound pinacol ester [3]

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
7.77s1HPyrazole C5-H
7.65s1HPyrazole C3-H
3.91s3HN-CH₃
1.31s12HPinacol -C(CH₃)₂

¹³C NMR: The carbon NMR spectrum provides information about the carbon framework of the molecule. Predicted chemical shifts are valuable for structural confirmation.

Table 4: Predicted ¹³C NMR Data for this compound pinacol ester

Chemical Shift (δ) ppmAssignment
~145Pyrazole C5
~140Pyrazole C3
~110Pyrazole C4 (broad due to boron coupling)
~84Pinacol -C(CH₃)₂
~40N-CH₃
~25Pinacol -C(CH₃)₂
Mass Spectrometry (MS)

Mass spectrometry is a powerful tool for determining the molecular weight and fragmentation pattern of a compound. For this compound pinacol ester, the molecular ion peak ([M]⁺) would be expected at m/z 208.

Infrared (IR) Spectroscopy

Infrared spectroscopy can be used to identify the functional groups present in the molecule. Key vibrational frequencies are expected for C-H, C=N, C-N, and B-O bonds.

Experimental Protocols

Synthesis of this compound pinacol ester

A common and efficient method for the synthesis of this compound pinacol ester involves the N-methylation of 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole.[3]

Workflow for the Synthesis of this compound pinacol ester

G start Start Materials: 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole Sodium Hydride (NaH) Methyl Iodide (CH3I) Tetrahydrofuran (THF) dissolve Dissolve pyrazole precursor in THF start->dissolve add_nah Add NaH at 0 °C dissolve->add_nah add_mei Add Methyl Iodide at 0 °C add_nah->add_mei warm Warm to ambient temperature and stir for 4 hours add_mei->warm quench Quench with saturated NH4Cl solution warm->quench extract Extract with ethyl acetate quench->extract wash Wash combined organic layers with brine extract->wash dry Dry over sodium sulfate wash->dry concentrate Concentrate under reduced pressure dry->concentrate product Product: This compound pinacol ester concentrate->product caption Synthesis Workflow

Caption: A typical workflow for the synthesis of the target pinacol ester.

Detailed Protocol: [3]

  • To a solution of 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole (1.0 eq) in anhydrous tetrahydrofuran (THF), add sodium hydride (2.0 eq) portion-wise at 0 °C under an inert atmosphere.

  • After stirring for a short period, add methyl iodide (2.0 eq) dropwise at 0 °C.

  • Allow the reaction mixture to warm to room temperature and stir for 4 hours.

  • Carefully quench the reaction with a saturated aqueous solution of ammonium chloride.

  • Extract the aqueous layer with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to afford the crude product.

  • Purify the product by column chromatography on silica gel if necessary.

Suzuki-Miyaura Cross-Coupling Reaction

This compound pinacol ester is an excellent coupling partner in Suzuki-Miyaura reactions to introduce the 1-methyl-1H-pyrazol-4-yl moiety onto various aromatic and heteroaromatic scaffolds.

Generalized Catalytic Cycle for Suzuki-Miyaura Coupling

G cluster_reactants Reactants pd0 Pd(0)L2 pd2_halide R-Pd(II)L2-X pd0->pd2_halide Oxidative Addition pd2_boronate R-Pd(II)L2-OR' pd2_halide->pd2_boronate Ligand Exchange pd2_coupled R-Pd(II)L2-Ar pd2_boronate->pd2_coupled Transmetalation pd2_coupled->pd0 product Coupled Product (Ar-R) pd2_coupled->product Reductive Elimination aryl_halide Aryl Halide (Ar-X) aryl_halide->pd2_halide boronic_ester This compound pinacol ester boronic_ester->pd2_coupled base Base (e.g., K2CO3) base->pd2_boronate caption Suzuki-Miyaura Catalytic Cycle

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Representative Protocol:

  • In a reaction vessel, combine the aryl halide (1.0 eq), this compound pinacol ester (1.2-1.5 eq), a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a base (e.g., K₂CO₃, 2.0 eq).

  • Add a suitable solvent system (e.g., a mixture of toluene and water).

  • Degas the mixture by bubbling with an inert gas (e.g., argon or nitrogen) for 15-20 minutes.

  • Heat the reaction mixture to the desired temperature (typically 80-110 °C) and monitor the progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and dilute with water and an organic solvent (e.g., ethyl acetate).

  • Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization.

Conclusion

This compound and its pinacol ester are valuable reagents in organic synthesis, offering a straightforward method for the introduction of the 1-methyl-1H-pyrazol-4-yl group. This guide has provided a detailed overview of their structural and spectroscopic properties, along with practical experimental protocols. While a definitive crystal structure remains to be reported, the available data from related compounds and computational methods provide a solid foundation for understanding the molecular characteristics of this important building block. The information presented herein is intended to facilitate the effective use of these reagents in research and development.

References

Methodological & Application

Application Notes and Protocols: Leveraging 1-Methyl-1H-pyrazole-4-boronic Acid in Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Methyl-1H-pyrazole-4-boronic acid and its pinacol ester derivative are versatile building blocks in medicinal chemistry, primarily utilized for the synthesis of complex heterocyclic molecules with significant therapeutic potential. The pyrazole motif is a common feature in numerous biologically active compounds, offering favorable pharmacokinetic properties and target interactions.[1] The boronic acid functional group enables efficient carbon-carbon bond formation through palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling.[1][2][3][4][5] This allows for the precise installation of the 1-methylpyrazole moiety onto various scaffolds, a key strategy in the development of targeted therapies, particularly kinase inhibitors.

These application notes provide an overview of the use of this compound in the discovery of inhibitors for several important kinase targets, including c-Jun N-terminal kinase (JNK), Janus kinase (JAK), c-Met, and Bone Morphogenetic Protein Receptor Type II (BMPR2). Detailed experimental protocols for the key Suzuki-Miyaura coupling reaction are provided, along with tabulated data on the biological activity of resulting compounds.

Key Applications in Kinase Inhibitor Synthesis

The 1-methylpyrazole moiety has been successfully incorporated into a variety of kinase inhibitors, contributing to their potency and selectivity.

c-Jun N-terminal Kinase (JNK) Inhibitors

JNKs are a family of serine/threonine protein kinases that are activated in response to a variety of cellular stresses and are implicated in neurodegenerative diseases, inflammation, and cancer. The 1-methylpyrazole group has been utilized in the synthesis of potent JNK inhibitors. For example, a series of 4-(pyrazol-3-yl)-pyridines were developed as JNK3 inhibitors, where the pyrazole ring was introduced via a Suzuki coupling reaction.[6]

Janus Kinase (JAK) Inhibitors

The JAK-STAT signaling pathway is crucial for mediating cellular responses to cytokines and growth factors, and its dysregulation is associated with autoimmune diseases and cancers. This compound is a key reagent in the synthesis of several JAK inhibitors. For instance, it is used in the preparation of Baricitinib, an oral JAK1 and JAK2 inhibitor.

c-Met Inhibitors

The c-Met receptor tyrosine kinase and its ligand, hepatocyte growth factor (HGF), play a critical role in cell proliferation, motility, and invasion. Aberrant c-Met signaling is a hallmark of many human cancers. Pyrazole-containing compounds have been developed as c-Met inhibitors, and this compound serves as a valuable building block in their synthesis.

Bone Morphogenetic Protein Receptor Type II (BMPR2) Inhibitors

BMPR2 is a serine/threonine kinase receptor involved in signaling pathways that regulate cell growth, differentiation, and apoptosis. While less common, pyrazole-based scaffolds have been explored for the development of BMPR2 inhibitors.[7][8][9]

Data Presentation

The following tables summarize the quantitative data for representative kinase inhibitors synthesized using this compound or its derivatives.

Table 1: JNK Inhibitor Activity

Compound IDTargetCoupling PartnerIC50 (nM)Reference
1 JNK34-chloro-2-(phenylamino)pyrimidine630[6]
7 JNK34-chloro-2-(phenylamino)pyrimidine1450[6]
8 JNK34,5-dichloro-2-(phenylamino)pyrimidine860[6]
9 JNK34,5-dichloro-2-((4-methylphenyl)amino)pyrimidine730[6]

Table 2: JAK Inhibitor Activity

Compound IDTargetCoupling PartnerIC50 (nM)Reference
Baricitinib JAK1/JAK24-chloro-7H-pyrrolo[2,3-d]pyrimidineJAK1: 5.9, JAK2: 5.7[6]
3f JAK1/JAK2/JAK32,4-dichloro-5-fluoropyrimidineJAK1: 3.4, JAK2: 2.2, JAK3: 3.5
11b JAK2/JAK34-chloro-7-tosyl-7H-pyrrolo[2,3-d]pyrimidineJAK2: <20, JAK3: <20

Experimental Protocols

General Protocol for Suzuki-Miyaura Cross-Coupling

This protocol provides a general method for the palladium-catalyzed Suzuki-Miyaura coupling of this compound pinacol ester with a heteroaryl halide.

Materials:

  • This compound pinacol ester

  • Heteroaryl halide (e.g., chloro-, bromo-, or iodo-substituted pyrimidine, pyridine, etc.)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂))

  • Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄)

  • Anhydrous solvent (e.g., 1,4-dioxane, DMF, toluene)

  • Water (degassed)

  • Inert gas supply (Argon or Nitrogen)

Procedure:

  • To a dry reaction vessel equipped with a magnetic stir bar, add the heteroaryl halide (1.0 equiv), this compound pinacol ester (1.1-1.5 equiv), and the base (2.0-3.0 equiv).

  • Evacuate and backfill the vessel with an inert gas (repeat 3 times).

  • Add the anhydrous solvent and degassed water (typically a 4:1 to 10:1 ratio of organic solvent to water).

  • Purge the resulting mixture with the inert gas for 10-15 minutes.

  • Add the palladium catalyst (0.05-0.1 equiv) to the reaction mixture.

  • Heat the reaction to the desired temperature (typically 80-120 °C) and stir until the reaction is complete (monitor by TLC or LC-MS).

  • Cool the reaction mixture to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel or by recrystallization to afford the desired coupled product.

Note: Reaction conditions such as the choice of catalyst, base, solvent, and temperature may need to be optimized for specific substrates to achieve the best results.

Visualizations

Signaling Pathways and Experimental Workflow

The following diagrams illustrate the key signaling pathways targeted by inhibitors synthesized using this compound, as well as a generalized experimental workflow.

JNK_Signaling_Pathway cluster_extracellular Extracellular Signals cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Stress Stimuli Stress Stimuli Receptor Receptor Stress Stimuli->Receptor Cytokines Cytokines Cytokines->Receptor MAPKKK MAPKKK Receptor->MAPKKK MKK4/7 MKK4/7 MAPKKK->MKK4/7 JNK JNK MKK4/7->JNK c-Jun c-Jun JNK->c-Jun JNK_Inhibitor JNK Inhibitor (e.g., Pyrazole-based) JNK_Inhibitor->JNK Gene Expression Gene Expression c-Jun->Gene Expression Transcription

JNK Signaling Pathway and Inhibition

JAK_STAT_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Cytokine Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Cytokine Receptor JAK JAK Cytokine Receptor->JAK Activation STAT STAT JAK->STAT Phosphorylation pSTAT p-STAT STAT->pSTAT STAT Dimer STAT Dimer pSTAT->STAT Dimer Dimerization JAK_Inhibitor JAK Inhibitor (e.g., Pyrazole-based) JAK_Inhibitor->JAK Gene Transcription Gene Transcription STAT Dimer->Gene Transcription

JAK-STAT Signaling Pathway and Inhibition

cMet_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus HGF Hepatocyte Growth Factor c-Met Receptor c-Met Receptor HGF->c-Met Receptor PI3K PI3K c-Met Receptor->PI3K RAS RAS c-Met Receptor->RAS Akt Akt PI3K->Akt Gene Expression Gene Expression Akt->Gene Expression Cell Survival RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Gene Expression Proliferation, Invasion cMet_Inhibitor c-Met Inhibitor (e.g., Pyrazole-based) cMet_Inhibitor->c-Met Receptor

c-Met Signaling Pathway and Inhibition

BMPR2_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus BMP Ligand BMP Ligand BMPR-II BMPR-II BMP Ligand->BMPR-II BMPR-I BMPR-I BMPR-II->BMPR-I Recruitment & Phosphorylation SMAD 1/5/8 SMAD 1/5/8 BMPR-I->SMAD 1/5/8 Phosphorylation p-SMAD 1/5/8 p-SMAD 1/5/8 SMAD 1/5/8->p-SMAD 1/5/8 SMAD Complex SMAD Complex p-SMAD 1/5/8->SMAD Complex BMPR2_Inhibitor BMPR2 Inhibitor (e.g., Pyrazole-based) BMPR2_Inhibitor->BMPR-II SMAD4 SMAD4 SMAD4->SMAD Complex Gene Transcription Gene Transcription SMAD Complex->Gene Transcription Experimental_Workflow Start Start Reagents This compound Heteroaryl Halide Catalyst, Base, Solvent Start->Reagents Suzuki Coupling Suzuki-Miyaura Coupling Reagents->Suzuki Coupling Workup Reaction Workup & Purification Suzuki Coupling->Workup Characterization Structural Characterization (NMR, MS) Workup->Characterization Biological Screening Biological Screening (Kinase Assays) Characterization->Biological Screening Data Analysis IC50 Determination SAR Analysis Biological Screening->Data Analysis End End Data Analysis->End

References

Application Notes and Protocols for the Synthesis of Kinase Inhibitors Using 1-Methyl-1H-pyrazole-4-boronic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Protein kinases are a critical class of enzymes that regulate a vast array of cellular processes. Their dysregulation is a hallmark of many diseases, including cancer, inflammatory disorders, and neurodegenerative conditions. Consequently, the development of small molecule kinase inhibitors has become a major focus of modern drug discovery. The pyrazole scaffold is a privileged structure in medicinal chemistry, frequently incorporated into kinase inhibitors due to its ability to form key interactions within the ATP-binding site of these enzymes.

This document provides detailed application notes and protocols for the synthesis of kinase inhibitors utilizing 1-Methyl-1H-pyrazole-4-boronic acid and its pinacol ester. This versatile building block is particularly valuable for introducing the 1-methyl-1H-pyrazol-4-yl moiety into target molecules, often via Suzuki-Miyaura cross-coupling reactions. The protocols outlined below are intended to serve as a guide for researchers in the synthesis and evaluation of novel kinase inhibitors.

Key Applications

This compound and its derivatives are instrumental in the synthesis of inhibitors targeting several important kinases, including:

  • c-Met (Hepatocyte Growth Factor Receptor): Aberrant c-Met signaling is implicated in the development and metastasis of numerous cancers.

  • JNK (c-Jun N-terminal Kinase): The JNK signaling pathway is involved in cellular responses to stress, inflammation, and apoptosis, making it a target for various diseases.

  • Other Kinases: The versatility of the pyrazole scaffold allows for its incorporation into inhibitors targeting a wide range of other kinases.

Experimental Protocols

Protocol 1: General Procedure for Suzuki-Miyaura Cross-Coupling using this compound pinacol ester

This protocol describes a general method for the palladium-catalyzed Suzuki-Miyaura cross-coupling of an aryl or heteroaryl halide with this compound pinacol ester.

Materials:

  • Aryl or Heteroaryl Halide (e.g., bromide or chloride)

  • This compound pinacol ester

  • Palladium Catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf))

  • Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄)

  • Anhydrous Solvent (e.g., 1,4-dioxane, DMF, DME/water mixture)

  • Inert gas (Argon or Nitrogen)

  • Standard laboratory glassware and purification equipment

Procedure:

  • To a reaction vessel, add the aryl or heteroaryl halide (1.0 eq), this compound pinacol ester (1.1-1.5 eq), and the base (2.0-2.5 eq).

  • Purge the vessel with an inert gas for 10-15 minutes.

  • Under the inert atmosphere, add the anhydrous solvent. If a mixed solvent system is used (e.g., dioxane/water), degas the mixture prior to addition.

  • Add the palladium catalyst (typically 5-10 mol%) to the reaction mixture.

  • Heat the reaction mixture to the desired temperature (typically 80-120 °C) and stir for the required time (typically 3-24 hours), monitoring the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired coupled product.

Workflow for Suzuki-Miyaura Coupling

G cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup and Purification A Combine Aryl Halide, This compound pinacol ester, and Base B Purge with Inert Gas A->B C Add Anhydrous Solvent B->C D Add Palladium Catalyst C->D E Heat and Stir (80-120°C, 3-24h) D->E F Monitor Progress (TLC/LC-MS) E->F G Cool to Room Temperature F->G H Dilute and Wash G->H I Dry and Concentrate H->I J Purify by Chromatography I->J K K J->K Final Product G HGF HGF cMet c-Met Receptor HGF->cMet Binds and Activates Grb2_SOS Grb2/SOS cMet->Grb2_SOS PI3K PI3K cMet->PI3K STAT3 STAT3 cMet->STAT3 Ras Ras Grb2_SOS->Ras MAPK_Pathway MAPK Pathway (ERK, JNK, p38) Ras->MAPK_Pathway Akt Akt PI3K->Akt Transcription Gene Transcription STAT3->Transcription MAPK_Pathway->Transcription Akt->Transcription Proliferation Cell Proliferation, Survival, Motility Transcription->Proliferation Inhibitor 1-Methyl-1H-pyrazole-4- boronic acid based Inhibitor Inhibitor->cMet Inhibits G Stress Cellular Stress (e.g., Cytokines, UV) MAPKKK MAPKKK (e.g., ASK1, MEKK1) Stress->MAPKKK Activates MKK4_7 MKK4/7 MAPKKK->MKK4_7 Phosphorylates JNK JNK MKK4_7->JNK Phosphorylates cJun c-Jun JNK->cJun Phosphorylates AP1 AP-1 Complex cJun->AP1 Forms Apoptosis Apoptosis, Inflammation, Cell Proliferation AP1->Apoptosis Regulates Inhibitor 1-Methyl-1H-pyrazole-4- boronic acid based Inhibitor Inhibitor->JNK Inhibits

Application Notes and Protocols: Palladium-Catalyzed Cross-Coupling with 1-Methyl-1H-pyrazole-4-boronic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the utilization of 1-Methyl-1H-pyrazole-4-boronic acid and its derivatives in palladium-catalyzed cross-coupling reactions, a cornerstone of modern organic synthesis for the formation of carbon-carbon bonds. The pyrazole motif is a key pharmacophore in numerous clinically approved drugs, making efficient methods for its elaboration crucial in drug discovery and development.

Introduction

Palladium-catalyzed cross-coupling reactions, particularly the Suzuki-Miyaura coupling, are powerful and versatile methods for the construction of C-C bonds.[1] This reaction class has become indispensable in medicinal chemistry for the synthesis of complex molecules, including active pharmaceutical ingredients (APIs). This compound is a valuable building block that allows for the introduction of the 1-methyl-pyrazole moiety onto various aromatic and heteroaromatic scaffolds. The resulting 4-aryl-1-methyl-1H-pyrazole structures are of significant interest in drug discovery due to their presence in a wide range of biologically active compounds.

The Suzuki-Miyaura coupling typically involves the reaction of an organoboron compound, such as a boronic acid or its ester, with an organic halide or triflate in the presence of a palladium catalyst and a base. The reaction is known for its mild conditions, high functional group tolerance, and the commercial availability of a wide range of starting materials.

Reaction Mechanism: The Suzuki-Miyaura Catalytic Cycle

The generally accepted mechanism for the Suzuki-Miyaura cross-coupling reaction proceeds through a catalytic cycle involving a palladium complex. The key steps are:

  • Oxidative Addition: The active Pd(0) catalyst undergoes oxidative addition to the organic halide (Ar-X), forming a Pd(II) complex.

  • Transmetalation: In the presence of a base, the organic group from the boronic acid (or its boronate ester) is transferred to the palladium center, displacing the halide.

  • Reductive Elimination: The two organic groups on the palladium complex couple and are eliminated, forming the new C-C bond and regenerating the Pd(0) catalyst, which can then re-enter the catalytic cycle.

Suzuki_Miyaura_Cycle cluster_cycle Catalytic Cycle Pd(0)L2 Pd(0)L2 Ar-Pd(II)L2-X Ar-Pd(II)L2-X Pd(0)L2->Ar-Pd(II)L2-X Oxidative Addition Ar-Pd(II)L2-X->Pd(0)L2 Reductive Elimination Ar-Ar' Ar-Ar' Ar-Pd(II)L2-X->Ar-Ar' Ar-Pd(II)L2-Ar' Ar-Pd(II)L2-Ar' Ar-Pd(II)L2-Ar'->Ar-Pd(II)L2-X Transmetalation Ar'-B(OH)2 Ar'-B(OH)2 Ar'-B(OH)2->Ar-Pd(II)L2-Ar' Ar-X Ar-X Ar-X->Pd(0)L2 Base Base Base->Ar-Pd(II)L2-Ar'

Figure 1: Simplified catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental Protocols

The following protocols are based on published literature and provide detailed methodologies for the Suzuki-Miyaura cross-coupling of 1-methyl-1H-pyrazole derivatives with various aryl and heteroaryl boronic acids.

Protocol 1: Microwave-Assisted Suzuki-Miyaura Coupling of 4-Iodo-1-methyl-1H-pyrazole[2][3]

This protocol describes a rapid and efficient synthesis of 4-aryl-1-methyl-1H-pyrazoles using microwave irradiation.

Materials:

  • 4-Iodo-1-methyl-1H-pyrazole

  • Aryl or heteroaryl boronic acid

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]

  • Cesium carbonate (Cs₂CO₃)

  • 1,2-Dimethoxyethane (DME)

  • Water (H₂O)

  • Microwave vial

  • Nitrogen or Argon atmosphere

Procedure:

  • To a microwave vial, add 4-iodo-1-methyl-1H-pyrazole (1.0 equiv., e.g., 0.5 mmol, 104 mg) and the corresponding aryl or heteroaryl boronic acid (1.0 equiv., e.g., 0.5 mmol).

  • Add DME (3 mL) and H₂O (1.2 mL).

  • Place the vial under an inert atmosphere (Nitrogen or Argon).

  • Add Pd(PPh₃)₄ (2 mol%, 0.01 mmol, 11.6 mg) and Cs₂CO₃ (2.5 equiv., 1.25 mmol, 407 mg).

  • Seal the microwave vial and place it in the microwave reactor.

  • Irradiate the reaction mixture at 90 °C for 5-12 minutes.

  • After the reaction is complete, allow the vial to cool to room temperature.

  • Concentrate the reaction mixture under reduced pressure.

  • Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., petroleum ether/acetone) to afford the desired 4-aryl-1-methyl-1H-pyrazole.

Protocol 2: Conventional Heating Suzuki-Miyaura Coupling of a 4-Bromo-1-substituted-pyrazole[4]

This protocol details the synthesis of 4-aryl-1-(methylsulfonylmethyl)-1H-pyrazole derivatives using conventional heating. This can be adapted for this compound couplings with aryl bromides.

Materials:

  • 4-Bromo-1-(methylsulfonyl)methyl-1H-pyrazole (or other 4-bromo-1-substituted pyrazole)

  • Aryl boronic acid

  • RuPhos-Pd G2 precatalyst

  • Potassium phosphate (K₃PO₄)

  • 1,4-Dioxane

  • Water (H₂O)

  • Reaction vessel (e.g., Schlenk tube)

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • To a reaction vessel, add the 4-bromo-1-substituted-pyrazole (1.0 equiv., e.g., 0.42 mmol, 100 mg) and the aryl boronic acid (1.0 equiv., 0.42 mmol).

  • Add RuPhos-Pd G2 precatalyst (1 mol%).

  • Add K₃PO₄ (3.0 equiv.).

  • Place the vessel under an inert atmosphere.

  • Add 1,4-dioxane and H₂O (typically in a 4:1 to 10:1 ratio).

  • Heat the reaction mixture to the desired temperature (e.g., 80-110 °C) and stir for the required time (e.g., 5 minutes to several hours) until completion is observed by TLC or LC-MS.

  • Cool the reaction mixture to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography to yield the pure 4-aryl-1-substituted-pyrazole.

Data Presentation: Reaction Scope and Yields

The following tables summarize the results of the Suzuki-Miyaura cross-coupling of 1-methyl-pyrazole derivatives with a variety of boronic acids under the specified conditions.

Table 1: Microwave-Assisted Suzuki-Miyaura Coupling of 4-Iodo-1-methyl-1H-pyrazole with Various Boronic Acids [2]

EntryBoronic AcidProductTime (min)Yield (%)
1Phenylboronic acid4-Phenyl-1-methyl-1H-pyrazole585
24-Methylphenylboronic acid1-Methyl-4-(p-tolyl)-1H-pyrazole892
34-Methoxyphenylboronic acid4-(4-Methoxyphenyl)-1-methyl-1H-pyrazole695
44-Chlorophenylboronic acid4-(4-Chlorophenyl)-1-methyl-1H-pyrazole1088
54-Fluorophenylboronic acid4-(4-Fluorophenyl)-1-methyl-1H-pyrazole1082
64-Formylphenylboronic acid4-(1-Methyl-1H-pyrazol-4-yl)benzaldehyde1275
74-Acetylphenylboronic acid1-(4-(1-Methyl-1H-pyrazol-4-yl)phenyl)ethan-1-one1278
8Naphthalen-1-ylboronic acid1-Methyl-4-(naphthalen-1-yl)-1H-pyrazole1081
9Furan-2-ylboronic acid2-(1-Methyl-1H-pyrazol-4-yl)furan876
10Pyridin-3-ylboronic acid3-(1-Methyl-1H-pyrazol-4-yl)pyridine1072

Table 2: Suzuki-Miyaura Coupling of 4-Bromo-1-((methylsulfonyl)methyl)-1H-pyrazole with Various Aryl Boronic Acids

EntryAryl Boronic AcidProductYield (%)
1Phenylboronic acid1-((Methylsulfonyl)methyl)-4-phenyl-1H-pyrazole94
24-Methylphenylboronic acid1-((Methylsulfonyl)methyl)-4-(p-tolyl)-1H-pyrazole96
34-Methoxyphenylboronic acid4-(4-Methoxyphenyl)-1-((methylsulfonyl)methyl)-1H-pyrazole98
44-Chlorophenylboronic acid4-(4-Chlorophenyl)-1-((methylsulfonyl)methyl)-1H-pyrazole92
54-Fluorophenylboronic acid4-(4-Fluorophenyl)-1-((methylsulfonyl)methyl)-1H-pyrazole95
63-Methoxyphenylboronic acid4-(3-Methoxyphenyl)-1-((methylsulfonyl)methyl)-1H-pyrazole90
72-Methylphenylboronic acid1-((Methylsulfonyl)methyl)-4-(o-tolyl)-1H-pyrazole88

Application in Drug Discovery Workflow

The synthesis of a library of 4-aryl-1-methyl-1H-pyrazole analogs is a common strategy in the early stages of drug discovery for structure-activity relationship (SAR) studies. The general workflow is as follows:

DrugDiscoveryWorkflow cluster_workflow Drug Discovery Workflow Start Identify Target & Initial Hit LibraryDesign Library Design (Vary Aryl/Heteroaryl Group) Start->LibraryDesign Synthesis Parallel Synthesis (Suzuki Coupling) LibraryDesign->Synthesis Purification Purification & Characterization Synthesis->Purification Screening Biological Screening Purification->Screening SAR Structure-Activity Relationship (SAR) Analysis Screening->SAR SAR->LibraryDesign Iterative Design LeadOp Lead Optimization SAR->LeadOp

Figure 2: General workflow for the application of Suzuki coupling in drug discovery.

This workflow illustrates how the efficient synthesis of a diverse library of pyrazole derivatives via Suzuki coupling can accelerate the identification and optimization of lead compounds.

Conclusion

The palladium-catalyzed Suzuki-Miyaura cross-coupling reaction is a highly effective and reliable method for the synthesis of 4-aryl-1-methyl-1H-pyrazoles. The protocols and data presented here demonstrate the broad applicability of this reaction with this compound and its derivatives, accommodating a wide range of coupling partners with various electronic and steric properties. For researchers in drug development, this methodology provides a robust tool for the rapid generation of compound libraries for SAR studies, ultimately facilitating the discovery of new therapeutic agents.

References

Application Notes and Protocols: 1-Methyl-1H-pyrazole-4-boronic acid pinacol ester

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Methyl-1H-pyrazole-4-boronic acid pinacol ester is a versatile and valuable reagent in modern organic synthesis and medicinal chemistry. Its stable nature and reactivity in palladium-catalyzed cross-coupling reactions, particularly the Suzuki-Miyaura coupling, make it an essential building block for the synthesis of complex organic molecules. This document provides detailed application notes and experimental protocols for the use of this compound pinacol ester in the synthesis of various biologically active compounds, including kinase inhibitors and other therapeutic agents.

Chemical Properties

PropertyValue
CAS Number 761446-44-0
Molecular Formula C₁₀H₁₇BN₂O₂
Molecular Weight 208.07 g/mol
Appearance White to off-white solid
Melting Point 59-64 °C
Solubility Soluble in organic solvents such as THF, DMF, and Dioxane. Slightly soluble in water.[1]

Applications in Suzuki-Miyaura Cross-Coupling Reactions

This compound pinacol ester is a key coupling partner in Suzuki-Miyaura reactions, enabling the formation of carbon-carbon bonds between the pyrazole core and various aryl or heteroaryl halides. This reaction is fundamental to the synthesis of numerous pharmaceutical compounds.

General Experimental Protocol for Suzuki-Miyaura Coupling

This protocol is a general guideline and may require optimization for specific substrates.

Materials:

  • This compound pinacol ester

  • Aryl or heteroaryl halide (e.g., bromide or chloride)

  • Palladium catalyst (e.g., Pd(dppf)Cl₂, Pd(PPh₃)₄, or a pre-catalyst like XPhos Pd G2)

  • Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄)

  • Solvent (e.g., Dioxane/H₂O, Toluene, DMF)

  • Inert gas (Nitrogen or Argon)

Procedure:

  • To a reaction vessel, add the aryl halide (1.0 mmol), this compound pinacol ester (1.2-1.5 mmol), and the base (2.0-3.0 mmol).

  • Add the palladium catalyst (0.02-0.05 mmol).

  • Evacuate the vessel and backfill with an inert gas. Repeat this cycle three times.

  • Add the degassed solvent system (e.g., Dioxane/H₂O 4:1, 5 mL).

  • Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir until the reaction is complete (monitored by TLC or LC-MS).

  • Cool the reaction to room temperature and dilute with an organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired coupled product.

Representative Suzuki-Miyaura Coupling Reaction Yields
Aryl HalideCatalystBaseSolventTemp (°C)Time (h)Yield (%)Reference
3-Chloropyridine derivativePd(PtBu₃)₂KFDMF10024Not specified[2]
3-ChloroindazoleP2 (SPhos precatalyst)K₃PO₄Dioxane/H₂O10015-2080-97[3]
4-BromopyrazoleP1 (XPhos precatalyst)K₃PO₄Dioxane/H₂O1002461-86[3]
6-ChloroindolePhenyl boronic acidK₃PO₄Dioxane/H₂O605-897[3]

Application in the Synthesis of Kinase Inhibitors

The 1-methylpyrazole moiety is a common scaffold in a variety of kinase inhibitors. This compound pinacol ester serves as a crucial intermediate in the synthesis of these targeted therapeutics.

Synthesis of Avapritinib (KIT/PDGFRA Inhibitor)

Avapritinib is a potent kinase inhibitor used for the treatment of gastrointestinal stromal tumors. The synthesis involves the coupling of a pyrazole boronate with a triazinone core.[2][4]

Experimental Workflow for a Key Step in Avapritinib Synthesis:

reagent1 Bromide Intermediate (213) product1 Triazinone Intermediate (215) reagent1->product1 Suzuki Coupling reagent2 1-Methyl-1H-pyrazole-4-boronic acid pinacol ester (214) reagent2->product1 product2 Aryl Chloride product1->product2 POCl₃, base product3 Avapritinib product2->product3 Base, DCM piperazine Piperazine Intermediate (212) piperazine->product3

Caption: Key synthetic steps towards Avapritinib.

Protocol for Triazinone Intermediate Synthesis:

  • Combine the bromide intermediate (1.0 equiv) and this compound pinacol ester (1.2 equiv) in a suitable solvent such as dioxane.

  • Add a palladium catalyst (e.g., Pd(dppf)Cl₂, 0.05 equiv) and a base (e.g., K₂CO₃, 2.0 equiv).

  • Degas the mixture and heat under an inert atmosphere until the reaction is complete.

  • Work-up the reaction mixture and purify by chromatography to yield the triazinone intermediate.[4]

Synthesis of c-Met Kinase Inhibitors (e.g., MK-2461 Analogs)

The c-Met signaling pathway is implicated in various cancers. Small molecule inhibitors targeting c-Met often feature a substituted pyrazole ring.

c-Met Signaling Pathway and Inhibition:

HGF HGF cMet c-Met Receptor HGF->cMet Binds and Activates PI3K PI3K cMet->PI3K RAS RAS cMet->RAS AKT AKT PI3K->AKT Proliferation Cell Proliferation, Survival, Motility AKT->Proliferation RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Proliferation MK2461 MK-2461 MK2461->cMet Inhibits

Caption: Simplified c-Met signaling pathway and its inhibition.

Inhibitory Activity of MK-2461:

KinaseIC₅₀ (nM)
c-Met (wild-type and mutants)0.4 - 2.5
Ron7
Flt110

Data from MedchemExpress and Selleck Chemicals.[5][6]

Synthesis of TGF-β1 Receptor (ALK5) Inhibitors

The TGF-β signaling pathway is involved in cell growth, differentiation, and fibrosis. Inhibitors of this pathway are being investigated for various diseases, including cancer and fibrosis.

TGF-β Signaling Pathway and Inhibition:

cluster_0 Cytoplasm TGFb TGF-β TGFbRII TGF-β RII TGFb->TGFbRII Binds TGFbRI TGF-β RI (ALK5) TGFbRII->TGFbRI Recruits and Phosphorylates SMAD23 p-SMAD2/3 TGFbRI->SMAD23 Phosphorylates SMAD4 SMAD4 SMAD23->SMAD4 Forms Complex Nucleus Nucleus SMAD4->Nucleus Translocates GeneTranscription Gene Transcription (Fibrosis, etc.) Nucleus->GeneTranscription Inhibitor ALK5 Inhibitor Inhibitor->TGFbRI Inhibits

Caption: Overview of the canonical TGF-β/SMAD signaling pathway.

Protocol for a Pyridine-based ALK5 Inhibitor Intermediate:

A general approach involves the Suzuki-Miyaura coupling of this compound pinacol ester with a suitable dihalopyridine derivative, followed by further functionalization.

  • Perform a Suzuki-Miyaura coupling between 2,4-dichloropyridine and this compound pinacol ester under standard conditions to selectively couple at the 4-position.

  • The resulting 2-chloro-4-(1-methyl-1H-pyrazol-4-yl)pyridine can then undergo nucleophilic aromatic substitution at the 2-position with a desired amine to yield the final inhibitor.

Application in the Synthesis of γ-Secretase Modulators

γ-Secretase is a key enzyme in the production of amyloid-β peptides, which are implicated in Alzheimer's disease. Modulators of γ-secretase aim to shift its cleavage activity to produce shorter, less amyloidogenic peptides. The 1-methylpyrazole moiety has been incorporated into aminothiazole-based γ-secretase modulators.[7][8][9][10][11]

Experimental Workflow for Aminothiazole-based γ-Secretase Modulators:

reagent1 Substituted Thiourea product1 Aminothiazole Core reagent1->product1 Hantzsch Thiazole Synthesis reagent2 α-Haloketone reagent2->product1 product3 Final γ-Secretase Modulator product1->product3 Coupling Reaction reagent3 Aryl Halide product2 Functionalized Aryl Intermediate reagent3->product2 Suzuki Coupling reagent4 1-Methyl-1H-pyrazole-4-boronic acid pinacol ester reagent4->product2 product2->product3

Caption: General synthetic strategy for aminothiazole γ-secretase modulators.

Protocol for a Key Suzuki Coupling Step:

  • To a solution of an appropriate aryl halide (e.g., a brominated aminothiazole derivative) in a suitable solvent mixture (e.g., toluene/ethanol), add this compound pinacol ester (1.1 equiv) and an aqueous solution of a base (e.g., Na₂CO₃, 2M).

  • Degas the mixture by bubbling with argon for 15-20 minutes.

  • Add a palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 equiv) and heat the reaction mixture at reflux until completion.

  • After cooling, separate the layers and extract the aqueous layer with an organic solvent.

  • Combine the organic layers, dry, and concentrate. Purify the residue by column chromatography to obtain the desired pyrazole-substituted aminothiazole intermediate.

Conclusion

This compound pinacol ester is a cornerstone reagent for the introduction of the 1-methylpyrazole-4-yl moiety in drug discovery and development. Its application in robust and high-yielding Suzuki-Miyaura coupling reactions provides access to a wide array of complex molecules with significant therapeutic potential. The protocols and data presented herein serve as a valuable resource for researchers engaged in the synthesis of novel pharmaceutical agents.

References

Application Notes and Protocols for Suzuki Coupling with 1-Methyl-1H-pyrazole-4-boronic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between organoboron compounds and organic halides or triflates. This reaction is of paramount importance in the pharmaceutical industry for the synthesis of biaryl and heteroaryl motifs, which are prevalent in a vast number of bioactive molecules. 1-Methyl-1H-pyrazole-4-boronic acid is a valuable building block, allowing for the introduction of the 1-methylpyrazole moiety into complex molecular architectures. This document provides detailed application notes and protocols for performing Suzuki coupling reactions with this compound, including common reaction conditions, experimental procedures, and visualizations of the reaction workflow and mechanism.

General Reaction Scheme

The Suzuki coupling of this compound with an aryl or heteroaryl halide (Ar-X) is typically catalyzed by a palladium(0) complex in the presence of a base.

G cluster_reactants Reactants cluster_conditions Conditions cluster_product Product r1 This compound catalyst Pd(0) Catalyst plus1 + r2 Aryl/Heteroaryl Halide (Ar-X) p1 4-Aryl-1-methyl-1H-pyrazole catalyst->p1 Heat base Base solvent Solvent

Caption: General scheme of the Suzuki coupling reaction.

Summary of Reaction Conditions

The success of the Suzuki coupling reaction is highly dependent on the choice of catalyst, ligand, base, and solvent. Below is a summary of commonly employed conditions for the coupling of pyrazole derivatives, which can be adapted for this compound.

Table 1: Common Catalysts and Ligands
Catalyst PrecursorLigandTypical Loading (mol%)Notes
Pd(PPh₃)₄Triphenylphosphine1 - 5A common and versatile catalyst.
Pd(OAc)₂XPhos1 - 3Effective for challenging couplings.
Pd₂(dba)₃dppf1 - 5Often used for heteroaryl couplings.
XPhos Pd G2XPhos1 - 3A pre-catalyst that is efficient for a wide range of substrates.[1]
Table 2: Common Bases
BaseStrengthTypical EquivalentsNotes
K₂CO₃Moderate2 - 3A widely used and effective base.
Cs₂CO₃Strong2 - 3Often used for less reactive halides.
K₃PO₄Strong2 - 3Effective in many systems, particularly with heteroaryl halides.[2]
NaOHStrong2 - 3Can be used in aqueous solvent mixtures.
Table 3: Common Solvents
SolventPolarityTypical Reaction Temperature (°C)Notes
1,4-Dioxane/H₂OPolar aprotic80 - 110A very common solvent system for Suzuki reactions.[2]
Toluene/H₂ONonpolar80 - 110Another frequently used biphasic system.
DMFPolar aprotic80 - 120Can be effective but may require higher temperatures.
Ethanol/H₂OPolar protic60 - 80A greener solvent option, often used in microwave-assisted reactions.[3][4]

Experimental Protocols

Below are two representative protocols for the Suzuki coupling of this compound with an aryl bromide.

Protocol 1: Conventional Heating

This protocol is adapted from procedures for the coupling of bromopyrazoles with aryl boronic acids.[2]

Materials:

  • This compound (1.2 mmol)

  • Aryl bromide (1.0 mmol)

  • Pd(PPh₃)₄ (0.05 mmol, 5 mol%)

  • K₂CO₃ (2.0 mmol)

  • 1,4-Dioxane (4 mL)

  • Water (1 mL)

  • Reaction vessel (e.g., Schlenk tube)

  • Magnetic stirrer and heating block

  • Standard workup and purification reagents and equipment

Procedure:

  • To a Schlenk tube, add this compound, the aryl bromide, and K₂CO₃.

  • Evacuate and backfill the tube with an inert gas (e.g., argon or nitrogen) three times.

  • Add Pd(PPh₃)₄ to the reaction vessel.

  • Add 1,4-dioxane and water to the mixture.

  • Degas the reaction mixture by bubbling with the inert gas for 10-15 minutes.

  • Heat the reaction mixture at 100 °C with stirring for 12-24 hours, monitoring the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with ethyl acetate and water.

  • Separate the organic layer, and extract the aqueous layer with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Protocol 2: Microwave-Assisted Synthesis

This protocol is based on general procedures for microwave-assisted Suzuki reactions of pyrazole derivatives.[3][4][5]

Materials:

  • This compound (1.3 mmol)

  • Aryl bromide (1.0 mmol)

  • Pd(OAc)₂ (0.02 mmol, 2 mol%)

  • XPhos (0.04 mmol, 4 mol%)

  • K₃PO₄ (2.0 mmol)

  • Ethanol (3 mL)

  • Water (1 mL)

  • Microwave reactor vial

  • Microwave synthesizer

Procedure:

  • To a microwave reactor vial, add this compound, the aryl bromide, Pd(OAc)₂, XPhos, and K₃PO₄.

  • Add ethanol and water to the vial.

  • Seal the vial with a cap.

  • Place the vial in the microwave synthesizer and irradiate at 120 °C for 30-60 minutes.

  • After the reaction is complete, cool the vial to room temperature.

  • Filter the reaction mixture through a pad of celite, washing with ethanol.

  • Concentrate the filtrate under reduced pressure.

  • Perform a standard aqueous workup as described in Protocol 1.

  • Purify the crude product by flash column chromatography.

Visualizations

Suzuki Coupling Catalytic Cycle

The generally accepted mechanism for the Suzuki coupling reaction involves a catalytic cycle with a palladium catalyst.

Suzuki_Cycle pd0 Pd(0)L₂ oxidative_addition Oxidative Addition pd0->oxidative_addition Ar-X pdi_complex Ar-Pd(II)-X(L₂) oxidative_addition->pdi_complex transmetalation Transmetalation pdi_complex->transmetalation [R-B(OH)₃]⁻ pdii_aryl_complex Ar-Pd(II)-R(L₂) transmetalation->pdii_aryl_complex reductive_elimination Reductive Elimination pdii_aryl_complex->reductive_elimination reductive_elimination->pd0 Regeneration product Ar-R reductive_elimination->product

Caption: The catalytic cycle of the Suzuki-Miyaura coupling reaction.

Experimental Workflow

The following diagram illustrates a typical workflow for setting up and performing a Suzuki coupling reaction.

Workflow start Start reagents Weigh Reactants: - Boronic Acid - Aryl Halide - Base start->reagents setup Assemble Reaction Vessel (e.g., Schlenk tube) reagents->setup inert Create Inert Atmosphere (Evacuate/Backfill with Ar/N₂) setup->inert add_catalyst Add Palladium Catalyst and Ligand inert->add_catalyst add_solvents Add Degassed Solvents add_catalyst->add_solvents reaction Heat and Stir (Conventional or Microwave) add_solvents->reaction monitoring Monitor Reaction Progress (TLC, LC-MS) reaction->monitoring monitoring->reaction Incomplete workup Aqueous Workup: - Dilute - Extract - Wash - Dry monitoring->workup Complete purification Purify Product (Column Chromatography) workup->purification analysis Characterize Product (NMR, MS) purification->analysis end End analysis->end

References

Application Note: Synthesis of Substituted Pyrazoles using 1-Methyl-1H-pyrazole-4-boronic Acid Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Pyrazoles are a class of heterocyclic compounds that are considered privileged scaffolds in medicinal chemistry due to their wide range of biological activities.[1] They are key components in numerous therapeutic agents.[2][3] The Suzuki-Miyaura cross-coupling reaction is a powerful and widely used method for forming carbon-carbon bonds, offering a precise way to synthesize complex molecules.[2][3] Within this context, 1-Methyl-1H-pyrazole-4-boronic acid and its more stable pinacol ester derivative serve as essential building blocks for incorporating the 1-methyl-pyrazole moiety into target molecules, streamlining the development of new drugs and functional materials.[2][4][5] This document provides detailed protocols and application data for the synthesis of substituted pyrazoles via Suzuki-Miyaura coupling.

General Reaction Scheme

The core of the methodology is the palladium-catalyzed cross-coupling of a heteroaryl halide (typically a bromide or chloride) with this compound or its pinacol ester. The reaction requires a palladium catalyst, a base, and an appropriate solvent system.

G cluster_reactants Reactants cluster_conditions Reaction Conditions cluster_products Products A This compound (or Pinacol Ester) Reaction Suzuki-Miyaura Coupling A->Reaction B Aryl / Heteroaryl Halide (Ar-X, where X = Br, Cl, I) B->Reaction C Palladium Catalyst (e.g., Pd(PPh3)4, XPhos Pd G2) C->Reaction + D Base (e.g., K2CO3, Na2CO3, K3PO4) D->Reaction + E Solvent (e.g., Dioxane/H2O, DMF, THF) E->Reaction + Heat F 4-Aryl-1-methyl-1H-pyrazole G Byproducts Reaction->F Reaction->G

Caption: General workflow for Suzuki-Miyaura cross-coupling.

Experimental Data

The following tables summarize various reported conditions for the Suzuki-Miyaura cross-coupling reaction to synthesize substituted pyrazoles.

Table 1: Suzuki-Miyaura Coupling Conditions and Yields

EntryPyrazole DerivativeCoupling PartnerCatalyst (mol%)Base (equiv.)SolventTemp (°C)Time (h)Yield (%)Reference
14-Bromo-3,5-dinitro-1H-pyrazoleVarious Boronic AcidsXPhos Pd G2-----[6]
2Pyrazole Derivative (0.1 mmol)Aryl Boronic Acid (1.1 equiv.)Pd(PPh₃)₄ (5)Na₂CO₃ (2.5)1,4-Dioxane/H₂O (4:1)906Good[7]
3N-AcylpyrazolePhenylboronic acid(IPr)Pd(cinnamyl)Cl (6)K₂CO₃ (3.0)THF1101597[8]
43-Bromo-pyrazolo[1,5-a]pyrimidin-5-onePhenylboronic acidXPhosPdG2/XPhos----74[9]
53-Bromo-pyrazolo[1,5-a]pyrimidin-5-oneNaphthylboronic acidXPhosPdG2/XPhos----85[9]
6This compound pinacol ester2-ChloronitrobenzenePd(PtBu₃)₂ (5)KF (2.2)DMF1002-[4]

Experimental Protocols

Below are detailed methodologies for key experiments, including the synthesis of the boronic acid pinacol ester and its subsequent use in Suzuki-Miyaura coupling.

Protocol 1: Synthesis of this compound pinacol ester

This protocol is adapted from a method involving the methylation of 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole.[5]

Materials:

  • 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole

  • Sodium hydride (NaH), 60% dispersion in mineral oil

  • Methyl iodide (CH₃I)

  • Anhydrous Tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a solution of 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole (1.0 eq) in anhydrous THF, add sodium hydride (2.0 eq) portion-wise at 0°C under a nitrogen atmosphere.

  • Add methyl iodide (2.0 eq) dropwise to the suspension at 0°C.

  • Allow the reaction mixture to warm to ambient temperature and stir for 4 hours.

  • Carefully quench the reaction by adding saturated NH₄Cl solution.

  • Extract the mixture with ethyl acetate (2x).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure to yield the product.

Expected Outcome:

  • The protocol affords 1-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole as a viscous liquid in high yield (~93%).[5]

Protocol 2: General Suzuki-Miyaura Cross-Coupling

This generalized protocol is based on typical conditions reported for coupling pyrazole boronic acid derivatives with aryl halides.[4][7]

Materials:

  • Aryl or heteroaryl halide (e.g., 3-chloropyridine) (1.0 eq)

  • This compound pinacol ester (1.5-2.0 eq)[4]

  • Palladium catalyst (e.g., Pd(PPh₃)₄ or Pd(PtBu₃)₂) (5 mol%)[4][7]

  • Base (e.g., Na₂CO₃ or KF) (2.0-2.5 eq)[4][7]

  • Anhydrous solvent (e.g., 1,4-Dioxane/H₂O or DMF)

  • Methyl tert-butyl ether (MTBE)

  • 2 M HCl (for workup)

Procedure:

  • In a Schlenk tube or round-bottom flask, combine the aryl halide (1.0 eq), this compound pinacol ester (2.0 eq), palladium catalyst (0.05 eq), and base (2.2 eq).[4]

  • Place the vessel under a nitrogen or argon atmosphere.

  • Add the anhydrous solvent via syringe and degas the mixture three times using vacuum/nitrogen cycles.[4]

  • Heat the reaction mixture to the desired temperature (e.g., 90-100°C) and stir for the required time (2-24 hours), monitoring by TLC or LC-MS.[4][7]

  • After completion, cool the mixture to room temperature.

  • Dilute the mixture with MTBE and wash with 2 M HCl.[4]

  • Separate the organic layer, dry over Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the desired substituted pyrazole.

Reaction Mechanism: The Suzuki-Miyaura Catalytic Cycle

The Suzuki-Miyaura reaction proceeds via a catalytic cycle involving a palladium catalyst. The key steps are oxidative addition, transmetalation, and reductive elimination.

Suzuki_Cycle pd0 Pd(0)L_n (Active Catalyst) pd_ar_x Ar-Pd(II)-X (Oxidative Adduct) pd0->pd_ar_x Oxidative Addition pd_ar_pyr Ar-Pd(II)-Pyrazole (Transmetalation Product) pd_ar_x->pd_ar_pyr Transmetalation pd_ar_pyr->pd0 Reductive Elimination ar_pyr Ar-Pyrazole (Product) pos_ar_pyr pd_ar_pyr->pos_ar_pyr Ar-Pyrazole pos_xb_or pd_ar_pyr->pos_xb_or X-B(OR)₂ + Base ar_x Ar-X pyr_b Pyrazole-B(OR)₂ base Base xb_or X-B(OR)₂ pos_ar_x pos_ar_x->pd0 Ar-X pos_pyr_b pos_pyr_b->pd_ar_x Pyrazole-B(OR)₂ pos_base pos_base->pd_ar_x Base

Caption: The catalytic cycle of the Suzuki-Miyaura reaction.

References

Application Notes and Protocols: The Role of 1-Methyl-1H-pyrazole-4-boronic Acid in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

1-Methyl-1H-pyrazole-4-boronic acid and its pinacol ester derivative are pivotal building blocks in modern medicinal chemistry. The 1-methylpyrazole moiety is a desirable feature in many drug candidates due to its favorable pharmacokinetic properties and its ability to form key interactions with biological targets. This versatile reagent is primarily employed in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions to introduce the 1-methylpyrazole group into a wide array of molecular scaffolds. Its application has been particularly fruitful in the development of potent and selective kinase inhibitors for the treatment of cancer and inflammatory diseases.

These application notes provide an overview of the utility of this compound in medicinal chemistry, with a focus on its role in the synthesis of Janus kinase (JAK) and c-Met inhibitors. Detailed protocols for its synthesis and application in Suzuki-Miyaura coupling are provided, along with quantitative data for representative inhibitors.

Key Applications in Drug Discovery

The 1-methylpyrazole motif, readily introduced using this compound, is a common feature in a variety of potent and selective inhibitors targeting key enzymes in disease-related signaling pathways.

1. Janus Kinase (JAK) Inhibitors:

The JAK-STAT signaling pathway is a critical regulator of immune responses, and its dysregulation is implicated in various autoimmune diseases and cancers. Several approved and clinical-stage JAK inhibitors incorporate a pyrazole ring. This compound serves as a key reagent in the synthesis of these inhibitors, where the pyrazole moiety often forms crucial hydrogen bonds with the hinge region of the kinase domain.

2. c-Met Kinase Inhibitors:

The c-Met receptor tyrosine kinase and its ligand, hepatocyte growth factor (HGF), play a significant role in tumor cell proliferation, survival, and metastasis. Aberrant c-Met signaling is a key driver in many cancers. The 1-methylpyrazole group has been successfully incorporated into c-Met inhibitors to enhance their potency and selectivity.

3. Other Kinase Inhibitors and Modulators:

Beyond JAK and c-Met, this compound has been utilized in the synthesis of inhibitors for a range of other kinases and enzymes, including:

  • γ-secretase modulators

  • TGF-β1 and activin A signaling inhibitors

  • Mps1 kinase inhibitors

  • Leucine-rich repeat kinase 2 (LRRK2) inhibitors for potential Parkinson's disease treatment

Quantitative Data of Inhibitors

The following tables summarize the in vitro potency of representative kinase inhibitors synthesized using a 1-methylpyrazole building block, showcasing the contribution of this moiety to their biological activity.

Table 1: Potency of Representative JAK Inhibitors

CompoundTarget Kinase(s)IC50 (nM)Reference
Ruxolitinib JAK13.3
JAK22.8
Compound 3f JAK13.4
JAK22.2
JAK33.5
Ilginatinib (NS-018) JAK20.72
JAK133
JAK339
Tyk222

Table 2: Potency of Representative c-Met Inhibitors

CompoundTarget Kinase(s)IC50 (nM)Reference
Savolitinib (Volitinib) c-Met5
p-Met3
Cabozantinib (XL184) c-Met1.3
VEGFR20.035
SGX-523 c-Met4
AMG 337 c-Met1

Experimental Protocols

Protocol 1: Synthesis of this compound Pinacol Ester

This protocol describes a common method for the synthesis of the pinacol ester of this compound.

Materials:

  • 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole

  • Sodium hydride (NaH), 60% dispersion in mineral oil

  • Methyl iodide (CH3I)

  • Anhydrous Tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride (NH4Cl) solution

  • Ethyl acetate

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na2SO4)

  • Round-bottom flask

  • Magnetic stirrer

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • To a solution of 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole (1.0 eq) in anhydrous THF in a round-bottom flask, add sodium hydride (2.0 eq) portion-wise at 0 °C under a nitrogen atmosphere.

  • Stir the mixture at 0 °C for 30 minutes.

  • Add methyl iodide (2.0 eq) dropwise to the reaction mixture at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 4 hours.

  • Quench the reaction by slowly adding saturated aqueous NH4Cl solution.

  • Extract the aqueous layer with ethyl acetate (3 x volumes).

  • Combine the organic layers and wash with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator to yield the crude product.

  • Purify the crude product by flash column chromatography on silica gel to obtain this compound pinacol ester.

Protocol 2: General Procedure for Suzuki-Miyaura Cross-Coupling

This protocol provides a general method for the Suzuki-Miyaura cross-coupling of an aryl halide with this compound pinacol ester.

Materials:

  • Aryl halide (e.g., aryl bromide or chloride) (1.0 eq)

  • This compound pinacol ester (1.2 - 1.5 eq)

  • Palladium catalyst (e.g., Pd(PPh3)4, Pd(dppf)Cl2) (0.02 - 0.1 eq)

  • Base (e.g., K2CO3, Cs2CO3, K3PO4) (2.0 - 3.0 eq)

  • Solvent system (e.g., 1,4-dioxane/water, toluene/water, DMF)

  • Schlenk tube or similar reaction vessel

  • Magnetic stirrer and heating block

  • Nitrogen or Argon source

Procedure:

  • To a Schlenk tube, add the aryl halide (1.0 eq), this compound pinacol ester (1.2 eq), palladium catalyst (0.05 eq), and base (2.0 eq).

  • Evacuate and backfill the tube with an inert gas (e.g., nitrogen or argon) three times.

  • Add the degassed solvent system to the reaction mixture.

  • Heat the reaction mixture to the desired temperature (typically 80-120 °C) and stir until the reaction is complete (monitor by TLC or LC-MS).

  • Cool the reaction mixture to room temperature.

  • Dilute the mixture with water and extract with an organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography or recrystallization to obtain the desired coupled product.

Visualizations

Signaling Pathways and Experimental Workflow

G cluster_synthesis Synthesis Workflow ArylHalide Aryl Halide Suzuki Suzuki-Miyaura Coupling ArylHalide->Suzuki BoronicAcid This compound BoronicAcid->Suzuki Intermediate Pyrazole-containing Intermediate Suzuki->Intermediate Modification Further Synthetic Modifications Intermediate->Modification FinalCompound Final Inhibitor Compound Modification->FinalCompound

Figure 1: General workflow for the synthesis of pyrazole-containing inhibitors.

JAK_STAT_Pathway Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Receptor Binds JAK JAK Receptor->JAK Activates pJAK P-JAK JAK->pJAK Autophosphorylation STAT STAT pSTAT P-STAT STAT->pSTAT pJAK->STAT Phosphorylates STAT_dimer STAT Dimer pSTAT->STAT_dimer Dimerization Nucleus Nucleus STAT_dimer->Nucleus Translocation Gene Gene Transcription Nucleus->Gene Inhibitor JAK Inhibitor (e.g., Ruxolitinib) Inhibitor->JAK Inhibits

Figure 2: The JAK-STAT signaling pathway and the point of intervention for JAK inhibitors.

cMet_Pathway HGF HGF cMet c-Met Receptor HGF->cMet Binds pcMet P-c-Met cMet->pcMet Dimerization & Autophosphorylation RAS_RAF RAS-RAF-MEK-ERK Pathway pcMet->RAS_RAF PI3K_AKT PI3K-AKT-mTOR Pathway pcMet->PI3K_AKT Proliferation Cell Proliferation, Survival, Motility RAS_RAF->Proliferation PI3K_AKT->Proliferation Inhibitor c-Met Inhibitor Inhibitor->cMet Inhibits

Application Notes and Protocols for Microwave-Assisted Suzuki Reaction with Pyrazole Boronic Acids

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to performing microwave-assisted Suzuki-Miyaura cross-coupling reactions using pyrazole boronic acids. This powerful technique offers a rapid and efficient method for synthesizing a diverse range of 4-substituted pyrazoles, which are key structural motifs in many biologically active compounds. The protocols and data presented herein are intended to serve as a valuable resource for researchers in medicinal chemistry and drug discovery.

Introduction

The Suzuki-Miyaura cross-coupling reaction is a fundamental tool in modern organic synthesis for the formation of carbon-carbon bonds.[1] When applied to heterocyclic compounds like pyrazoles, it opens up avenues for the creation of novel molecular scaffolds with significant therapeutic potential. Pyrazole derivatives are known to exhibit a wide range of pharmacological activities, including anti-inflammatory, anticancer, and antimicrobial properties.[2][3]

Microwave-assisted synthesis has emerged as a transformative technology in organic chemistry, offering significant advantages over conventional heating methods.[4] By utilizing microwave irradiation, reaction times can be dramatically reduced from hours to minutes, often leading to improved yields and higher product purity.[1] This is particularly beneficial for reactions involving heterocyclic boronic acids, which can be susceptible to degradation under prolonged heating.[1]

Advantages of Microwave-Assisted Suzuki Coupling

The application of microwave irradiation to the Suzuki coupling of pyrazole boronic acids offers several key benefits:

  • Rapid Reaction Times: Microwave heating accelerates reaction rates, allowing for the completion of reactions in minutes rather than hours.[1]

  • Improved Yields: The rapid and efficient heating provided by microwaves can minimize the formation of byproducts, resulting in higher isolated yields of the desired 4-substituted pyrazole.[1]

  • Enhanced Reproducibility: Modern microwave reactors provide precise control over reaction parameters such as temperature and time, leading to more consistent and reproducible results.[1]

  • Access to Novel Chemical Space: The ability to rapidly screen various reaction conditions and substrates facilitates the efficient exploration of new chemical entities for drug discovery programs.

Experimental Protocols

The following is a generalized protocol for the microwave-assisted Suzuki coupling of a pyrazole boronic acid with an aryl halide. This protocol can be adapted and optimized for specific substrates and desired outcomes.

General Procedure

A typical experimental workflow for this reaction is illustrated in the diagram below.

experimental_workflow cluster_prep Reaction Setup cluster_reaction Microwave Irradiation cluster_workup Work-up and Purification prep_vial Prepare Microwave Vial add_reagents Add Pyrazole Boronic Acid, Aryl Halide, Base, and Solvent prep_vial->add_reagents add_catalyst Add Palladium Catalyst and Ligand add_reagents->add_catalyst degas Degas Mixture add_catalyst->degas mw_reaction Irradiate in Microwave Reactor (e.g., 90-150 °C, 5-40 min) degas->mw_reaction cool Cool to Room Temperature mw_reaction->cool extract Extract with Organic Solvent cool->extract dry Dry Organic Layer extract->dry concentrate Concentrate under Reduced Pressure dry->concentrate purify Purify by Column Chromatography concentrate->purify product Characterize Final Product (NMR, MS) purify->product

A generalized workflow for microwave-assisted Suzuki coupling.

Materials:

  • Pyrazole-4-boronic acid (1.0 equiv)

  • Aryl halide (e.g., aryl bromide or iodide) (1.0 - 1.2 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf), or a pre-catalyst like XPhosPdG2) (0.5 - 5 mol%)

  • Base (e.g., K₂CO₃, Cs₂CO₃, or K₃PO₄) (2.0 - 3.0 equiv)

  • Solvent system (e.g., 1,4-dioxane/H₂O, DME/H₂O, or EtOH/H₂O)

  • Microwave reactor vials with stir bars

  • Nitrogen or Argon gas for inert atmosphere

Procedure:

  • To a microwave reactor vial, add the pyrazole-4-boronic acid, aryl halide, and base.

  • Add the appropriate solvent system. A ratio of organic solvent to water (e.g., 4:1 or 5:1) is commonly used.

  • Add the palladium catalyst (and ligand, if necessary).

  • Seal the vial and degas the mixture by bubbling with nitrogen or argon for 5-10 minutes.

  • Place the vial in the microwave reactor.

  • Irradiate the reaction mixture at a set temperature (typically between 90 °C and 150 °C) for a specified time (usually 5 to 40 minutes).

  • After the reaction is complete, allow the vial to cool to room temperature.

  • Dilute the reaction mixture with an organic solvent such as ethyl acetate and water.

  • Separate the organic layer, wash with brine, and dry over anhydrous sodium sulfate.

  • Remove the solvent under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to obtain the desired 4-substituted pyrazole.

Data Presentation: Optimization of Reaction Conditions

The following tables summarize quantitative data from various studies on microwave-assisted Suzuki reactions involving pyrazole derivatives, showcasing the impact of different catalysts, bases, and solvents on reaction outcomes.

Table 1: Optimization of Base and Solvent for the Coupling of 4'-bromoacetophenone and Phenylboronic Acid [2]

EntryBaseSolvent (1:1)Yield (%)
1KOHEtOH/H₂O99
2K₃PO₄EtOH/H₂O95.2
3K₂CO₃EtOH/H₂O96.0
4Et₃NEtOH/H₂O92.3
5KOHMeCN/H₂O85.3
6KOHDMF/H₂O82.7
7KOHDMA/H₂O80.2

Reaction conditions: 1 mmol 4'-bromoacetophenone, 1.3 mmol phenylboronic acid, 2 mmol base, 2 mL solvent, 0.1 mol% catalyst, microwave irradiation at 120 °C for 2 min.[2]

Table 2: Microwave-Assisted Suzuki Coupling of 4-Iodo-1-methyl-1H-pyrazole with Various Arylboronic Acids [4]

EntryArylboronic AcidTime (min)Yield (%)
1Phenylboronic acid582
24-Methylphenylboronic acid885
34-Methoxyphenylboronic acid888
44-Chlorophenylboronic acid1075
53-Nitrophenylboronic acid1268
62-Thiopheneboronic acid878

Reaction conditions: 0.5 mmol 4-iodo-1-methyl-1H-pyrazole, 0.5 mmol arylboronic acid, 2 mol% Pd(PPh₃)₄, 2.5 equiv Cs₂CO₃, DME/H₂O (10:4), microwave irradiation at 90 °C.[4]

Table 3: Suzuki-Miyaura Coupling of 3-bromo-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-5-one with Various Boronic Acids [5]

EntryBoronic AcidYield (%)
1p-Methoxyphenylboronic acid89
2Phenylboronic acid74
34-Biphenylboronic acid79
42-Naphthylboronic acid85
53,4-(Ethylenedioxy)phenylboronic acid67
64-Acetylphenylboronic acid87
72-Thienylboronic acid80

Reaction conditions: 3-bromo-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-5-one, 1.5 equiv boronic acid, 2.5 mol% XPhosPdG2, 5 mol% XPhos, 2.0 equiv K₂CO₃, EtOH/H₂O (4:1), microwave irradiation at 135 °C for 40 min.[5]

Applications in Drug Discovery: Pyrazole-Based Kinase Inhibitors

Substituted pyrazoles are privileged scaffolds in medicinal chemistry and are integral components of numerous kinase inhibitors used in cancer therapy.[6][7] Kinases are key regulators of cellular signaling pathways, and their dysregulation is a hallmark of many diseases, including cancer.[6][8] The efficient synthesis of diverse pyrazole libraries via microwave-assisted Suzuki coupling is therefore a critical tool for the discovery of novel kinase inhibitors.

Many pyrazole-containing drugs target signaling pathways crucial for cell proliferation and survival, such as the PI3K/Akt pathway.

PI3K_Akt_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylation PIP2 PIP2 PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 Akt Akt PIP3->Akt PDK1->Akt Phosphorylation Downstream Downstream Effectors (Cell Survival, Proliferation, Growth) Akt->Downstream mTORC2 mTORC2 mTORC2->Akt Phosphorylation Inhibitor Pyrazole-based Akt Inhibitor Inhibitor->Akt

Inhibition of the PI3K/Akt signaling pathway by a pyrazole-based inhibitor.

As illustrated, pyrazole-based inhibitors can be designed to target key kinases like Akt, thereby blocking downstream signaling and inhibiting cancer cell proliferation and survival.[9][10] The rapid synthesis of analogs through microwave-assisted Suzuki coupling allows for the fine-tuning of structure-activity relationships (SAR) to develop more potent and selective inhibitors.[8][11]

Troubleshooting

IssuePossible CauseSuggested Solution
Low or no product yield Inactive catalystUse a fresh batch of catalyst or a pre-catalyst. Ensure proper degassing to prevent catalyst oxidation.
Inappropriate base or solventScreen different bases (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) and solvent systems.
Decomposition of boronic acidLower the reaction temperature and/or shorten the reaction time.
Formation of byproducts (e.g., homocoupling) Non-optimal reaction conditionsRe-optimize temperature, time, and catalyst loading. Ensure a properly inert atmosphere.
Difficulty in purification Close polarity of product and starting materialsAdjust the eluent system for column chromatography. Consider derivatization of the starting material or product to alter polarity.

References

Application Notes and Protocols for the Functionalization of Heterocycles with 1-Methyl-1H-pyrazole-4-boronic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Methyl-1H-pyrazole-4-boronic acid and its pinacol ester derivative are versatile reagents in modern organic synthesis, primarily utilized for the creation of carbon-carbon bonds through palladium-catalyzed cross-coupling reactions. The pyrazole motif is a privileged scaffold in medicinal chemistry, appearing in numerous approved therapeutic agents due to its favorable pharmacokinetic properties and ability to participate in key binding interactions with biological targets.[1][2] The functionalization of other heterocyclic systems with the 1-methyl-pyrazole moiety is a common strategy in drug discovery to explore new chemical space and develop novel therapeutic agents.

This document provides detailed application notes and experimental protocols for the Suzuki-Miyaura cross-coupling reaction, a powerful method for attaching the 1-methyl-pyrazole group to various heterocyclic cores. Additionally, it outlines key signaling pathways relevant to drug development that are modulated by molecules containing this functionalized pyrazole.

Core Application: Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura coupling is the cornerstone reaction for utilizing this compound. It enables the formation of a C-C bond between the pyrazole ring and a variety of heterocyclic halides or triflates. This reaction is favored for its mild conditions, tolerance of a wide range of functional groups, and the commercial availability of a vast array of catalysts and reagents.[3][4]

General Reaction Scheme

The general transformation involves the coupling of a heterocyclic halide (X = Cl, Br, I) or triflate (OTf) with this compound or its pinacol ester in the presence of a palladium catalyst, a base, and a suitable solvent system.

Experimental Workflow for Suzuki-Miyaura Coupling

G cluster_prep Reaction Setup cluster_reaction Reaction Execution cluster_workup Work-up & Purification reagents Combine Heterocyclic Halide, This compound, Palladium Catalyst, and Base in a flask solvent Add degassed solvent(s) reagents->solvent purge Purge with inert gas (e.g., Argon or Nitrogen) solvent->purge heat Heat to specified temperature (e.g., 60-110 °C) with stirring purge->heat monitor Monitor reaction progress (TLC, LC-MS, or GC-MS) heat->monitor cool Cool to room temperature monitor->cool extract Perform aqueous work-up and extraction with an organic solvent cool->extract dry Dry organic layer and concentrate extract->dry purify Purify by column chromatography or recrystallization dry->purify final_product Functionalized Heterocycle purify->final_product Yields pure product

Caption: General workflow for the Suzuki-Miyaura cross-coupling reaction.

Quantitative Data Presentation

The following tables summarize typical reaction conditions and yields for the Suzuki-Miyaura coupling of various heterocyclic halides with pyrazole boronic acids. While specific data for this compound is highlighted where available, related pyrazole couplings are included to demonstrate the breadth of the methodology.

Table 1: Coupling of Bromo-Heterocycles with Aryl/Heteroaryl Boronic Acids [5][6]

EntryHeterocyclic HalideBoronic AcidCatalyst (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
14-BromopyrazolePhenylboronic acidP1 (XPhos precatalyst) (6-7)K₃PO₄Dioxane/H₂O1002486
23-BromopyrazolePhenylboronic acidP1 (XPhos precatalyst) (6-7)K₃PO₄Dioxane/H₂O1002475
35-Bromo-1-ethyl-1H-indazoleN-Boc-2-pyrroleboronic acidPd(dppf)Cl₂ (10)K₂CO₃DME/H₂O80285
42-Chloro-1-methylindolePhenylboronic acidPd₂(dba)₃ (2) / SPhos (4)K₃PO₄Toluene/H₂O1001295
54-Bromo-1-((methylsulfonyl)methyl)-1H-pyrazolePhenylboronic acidRuPhos-PdK₂CO₃Dioxane/H₂O80< 5 min95

Table 2: Coupling of Chloro-Heterocycles with Aryl Boronic Acids [6][7][8]

EntryHeterocyclic HalideBoronic AcidCatalyst (mol%)BaseSolventTemp (°C)TimeYield (%)
16-Chloro-1H-indolePhenylboronic acidP1 (XPhos precatalyst) (1.0-1.5)K₃PO₄Dioxane/H₂O605-899
22,4-Dichloropyrimidine3-Methoxyphenylboronic acidPd(PPh₃)₄ (0.5)Na₂CO₃ACN/H₂O150 (MW)15 min96
35-(4-bromophenyl)-4,6-dichloropyrimidine4-Methylphenylboronic acidPd(PPh₃)₄ (5)K₃PO₄1,4-Dioxane8012 h85

Experimental Protocols

The following are detailed protocols for the Suzuki-Miyaura coupling of this compound with representative heterocyclic halides.

Protocol 1: Synthesis of 4-(1-Methyl-1H-pyrazol-4-yl)pyridine

Materials:

  • 4-Bromopyridine hydrochloride

  • This compound pinacol ester

  • [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) ([Pd(dppf)Cl₂])

  • Potassium carbonate (K₂CO₃)

  • 1,2-Dimethoxyethane (DME)

  • Water (degassed)

  • Ethyl acetate

  • Brine

Procedure:

  • To a flame-dried Schlenk tube, add 4-bromopyridine hydrochloride (1.0 mmol, 1.0 equiv), this compound pinacol ester (1.2 mmol, 1.2 equiv), [Pd(dppf)Cl₂] (0.03 mmol, 3 mol%), and potassium carbonate (3.0 mmol, 3.0 equiv).

  • Evacuate and backfill the tube with argon three times.

  • Add degassed 1,2-dimethoxyethane (4 mL) and degassed water (1 mL) via syringe.

  • Heat the reaction mixture to 80 °C and stir for 12 hours. Monitor the reaction progress by TLC or LC-MS.

  • After completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate (20 mL) and wash with water (2 x 10 mL) and brine (10 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography (e.g., using a hexane/ethyl acetate gradient) to afford the title compound.

Protocol 2: Synthesis of 2-(1-Methyl-1H-pyrazol-4-yl)-1H-indole

Materials:

  • 2-Bromo-1H-indole

  • This compound

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]

  • Sodium carbonate (Na₂CO₃)

  • 1,4-Dioxane

  • Water (degassed)

  • Ethyl acetate

  • Brine

Procedure:

  • In a round-bottom flask, combine 2-bromo-1H-indole (1.0 mmol, 1.0 equiv), this compound (1.5 mmol, 1.5 equiv), Pd(PPh₃)₄ (0.05 mmol, 5 mol%), and sodium carbonate (2.5 mmol, 2.5 equiv).

  • Add degassed 1,4-dioxane (8 mL) and degassed water (2 mL).

  • Heat the mixture to 90 °C under an argon atmosphere and stir for 16 hours.

  • Cool the reaction to room temperature and pour into a saturated aqueous solution of NaHCO₃.

  • Extract the aqueous layer with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate in vacuo.

  • Purify the residue by flash chromatography on silica gel to yield the desired product.[9]

Application in Drug Development: Targeting Signaling Pathways

Functionalized heterocycles containing the 1-methyl-pyrazole moiety are prevalent in modern pharmaceuticals, often acting as kinase inhibitors. Understanding the signaling pathways they target is crucial for drug development professionals.

The JAK-STAT Signaling Pathway

The Janus kinase (JAK) and Signal Transducer and Activator of Transcription (STAT) pathway is a critical signaling cascade for numerous cytokines and growth factors, playing a key role in immunity, cell proliferation, and hematopoiesis.[10][11] Aberrant JAK-STAT signaling is implicated in autoimmune diseases and cancers.

Baricitinib , which contains a 1-methyl-pyrazole core, is an inhibitor of JAK1 and JAK2, used in the treatment of rheumatoid arthritis.[1]

JAK-STAT Signaling Pathway and Inhibition

G cluster_nuc Nucleus Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Receptor 1. Binding JAK JAK Receptor->JAK 2. Receptor Activation JAK->JAK 3. JAK Autophosphorylation STAT STAT JAK->STAT 4. STAT Phosphorylation STAT_P p-STAT Dimer STAT Dimer STAT_P->Dimer 5. Dimerization Nucleus Nucleus Dimer->Nucleus 6. Nuclear Translocation Gene Target Gene Transcription Dimer->Gene 7. Gene Regulation Baricitinib Baricitinib (1-Methyl-Pyrazole Drug) Baricitinib->JAK Inhibition

Caption: Inhibition of the JAK-STAT pathway by a 1-methyl-pyrazole containing drug.

The RAF-MEK-ERK (MAPK) Signaling Pathway

The Mitogen-Activated Protein Kinase (MAPK) pathway, specifically the RAS-RAF-MEK-ERK cascade, is a central signaling pathway that regulates cell growth, proliferation, differentiation, and survival.[12][13][14] Mutations in genes like BRAF can lead to constitutive activation of this pathway, driving the growth of various cancers, including melanoma.[15][16]

Encorafenib , a drug featuring a 1-methyl-pyrazole group, is a potent inhibitor of mutated BRAF (specifically BRAF V600E), used in combination with a MEK inhibitor to treat certain types of cancer.[1][17]

RAF-MEK-ERK Signaling Pathway and Inhibition

G cluster_nuc Nucleus GF Growth Factor RTK Receptor Tyrosine Kinase (RTK) GF->RTK RAS RAS RTK->RAS activates BRAF BRAF (V600E Mutant) RAS->BRAF activates MEK MEK BRAF->MEK phosphorylates ERK ERK MEK->ERK phosphorylates Nucleus Nucleus ERK->Nucleus Transcription Transcription Factors (e.g., Myc, AP-1) ERK->Transcription activates Proliferation Cell Proliferation, Survival, etc. Transcription->Proliferation Encorafenib Encorafenib (1-Methyl-Pyrazole Drug) Encorafenib->BRAF Inhibits

Caption: Inhibition of the BRAF-MEK-ERK pathway by Encorafenib.

Conclusion

This compound is a powerful building block for the synthesis of complex heterocyclic molecules with significant potential in medicinal chemistry and materials science. The Suzuki-Miyaura cross-coupling reaction provides a robust and versatile method for its incorporation into a wide range of scaffolds. The demonstrated success of drugs containing this moiety in targeting critical signaling pathways underscores its importance for researchers in drug discovery and development. The protocols and data provided herein serve as a comprehensive guide for the effective utilization of this valuable synthetic tool.

References

Troubleshooting & Optimization

Technical Support Center: Suzuki Coupling with 1-Methyl-1H-pyrazole-4-boronic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the Suzuki-Miyaura cross-coupling reaction with 1-Methyl-1H-pyrazole-4-boronic acid and its derivatives.

Frequently Asked Questions (FAQs)

Q1: My Suzuki coupling reaction with this compound is resulting in a low yield. What are the primary factors I should investigate?

A1: Low yields in Suzuki couplings involving this compound are often attributed to a few critical factors. Heteroaromatic boronic acids, in particular, can be challenging substrates. The primary areas to focus on are:

  • Protodeboronation: This is a major side reaction where the boronic acid group is replaced by a hydrogen atom, especially problematic for electron-deficient heteroaromatic boronic acids. Elevated temperatures and the presence of water and a strong base can accelerate this process.[1]

  • Stability of the Boronic Acid: this compound can be unstable. Consider using a more stable derivative like the pinacol ester, which is more resistant to protodeboronation.[2][3][4] An improved synthesis of the pinacol ester and its direct use in Suzuki couplings has been reported, offering a more robust alternative.[2][5]

  • Catalyst System: The choice of palladium catalyst and ligand is crucial. For heteroaryl couplings, specialized ligands are often required to achieve high yields.

  • Reaction Conditions: The selection of base, solvent, and temperature can significantly impact the reaction outcome. These parameters often need to be carefully optimized for specific substrates.

Q2: What is protodeboronation and how can I minimize it in my reaction?

A2: Protodeboronation is the cleavage of the C-B bond, replacing the boronic acid moiety with a hydrogen atom. This is a common decomposition pathway for heteroaryl boronic acids.[1] To minimize this side reaction:

  • Use a More Stable Boron Reagent: Convert the boronic acid to its pinacol ester derivative. Pinacol esters are generally more stable and less prone to protodeboronation.[3][4]

  • Optimize the Base: The choice and amount of base are critical. While a base is necessary for the catalytic cycle, overly strong basic conditions can promote protodeboronation. Screening different bases (e.g., carbonates vs. phosphates) can be beneficial. The reactivity of the boronic acid is influenced by the base, with fewer equivalents of base favoring the reaction of the boronic acid with a lower pKa.[6][7]

  • Control the Temperature: Higher temperatures can accelerate protodeboronation. Running the reaction at the lowest effective temperature is advisable.

  • Anhydrous Conditions: For certain systems, using anhydrous conditions can suppress protodeboronation.

Q3: Should I use this compound or its pinacol ester?

A3: For improved stability and handling, using the This compound pinacol ester is highly recommended. Boronic esters, particularly pinacol esters, are more resistant to protodeboronation, a common side reaction with heteroaryl boronic acids.[3][4] There is a reported improved synthesis for the pinacol ester that allows for its isolation as a stable lithium hydroxy ate complex, which can be used directly in Suzuki couplings, often without the need for an additional base.[2][5]

Troubleshooting Guide

This guide addresses specific issues you may encounter during your experiments in a question-and-answer format.

Problem 1: Low or no product formation with significant recovery of starting materials.

  • Possible Cause: Inactive catalyst or suboptimal reaction conditions.

  • Troubleshooting Steps:

    • Catalyst and Ligand: Ensure the palladium catalyst and phosphine ligand are not degraded. Use fresh reagents stored under an inert atmosphere. For challenging couplings involving aryl chlorides, highly active catalyst systems are often necessary.

    • Reaction Temperature: The reaction may require higher temperatures to proceed. Incrementally increase the temperature and monitor the reaction progress.

    • Choice of Base: The base might not be optimal for the transmetalation step. Consider screening different bases. For instance, K₃PO₄ is often effective in challenging Suzuki couplings.

    • Solvent System: The solvent plays a crucial role in solubility and reaction kinetics. A mixture of an organic solvent (like dioxane or THF) and water is common, but the ratio may need optimization.

Problem 2: Significant formation of a byproduct corresponding to the protodeboronated pyrazole.

  • Possible Cause: Protodeboronation of the this compound.

  • Troubleshooting Steps:

    • Switch to the Pinacol Ester: As mentioned in the FAQs, using the pinacol ester of this compound is the most effective way to mitigate protodeboronation.[2][3][4][5]

    • Milder Base: Use a weaker base or a stoichiometric amount of a stronger base. The choice of base can significantly influence the rate of protodeboronation.

    • Lower Reaction Temperature: Perform the reaction at a lower temperature to slow down the rate of protodeboronation relative to the desired coupling.

    • Anhydrous Conditions: In some cases, anhydrous Suzuki-Miyaura coupling conditions can prevent this side reaction.

Problem 3: Formation of homocoupled products (bipyrazole or biaryl).

  • Possible Cause: Presence of oxygen in the reaction mixture or issues with the palladium catalyst.

  • Troubleshooting Steps:

    • Degas Solvents Thoroughly: Ensure all solvents, including water, are properly degassed to remove dissolved oxygen. Oxygen can lead to the oxidative homocoupling of the boronic acid.

    • Maintain an Inert Atmosphere: Run the reaction under a strict inert atmosphere of nitrogen or argon.

    • Catalyst Choice: Some palladium catalysts are more prone to promoting homocoupling. Ensure you are using a high-quality catalyst.

Data Presentation

Table 1: Catalyst and Base Screening for Suzuki Coupling of Heteroaryl Boronic Acids (General Guidance)

Catalyst (mol%)LigandBaseSolventTemperature (°C)Yield (%)Notes
Pd₂(dba)₃ (2%)XPhos (4%)K₃PO₄Dioxane/H₂O100Good to ExcellentA robust system for many heteroaryl couplings.[8]
Pd(PPh₃)₄ (5%)-Na₂CO₃Dioxane/H₂O90Moderate to GoodA classic catalyst, but may be less effective for challenging substrates.
PdCl₂(dppf) (5%)-Cs₂CO₃Dioxane/H₂O90GoodOften effective and can shorten reaction times.[9]
RuPhos-Pd G2 (mol%)----Good to ExcellentAn efficient catalyst for Suzuki couplings of pyrazole derivatives.

Note: Yields are generalized based on literature for similar heteroaryl couplings and should be considered as a starting point for optimization.

Table 2: Typical Reaction Conditions for Suzuki Coupling of this compound pinacol ester with Aryl Chlorides [5]

EntryAryl ChlorideCatalystBaseSolventTemperature (°C)Time (h)Yield (%)
14-chlorotoluenePd(P(tBu)₃)₂KFDMF1002485
22-chloronitrobenzenePd(P(tBu)₃)₂KFDMF100295
33-chloropyridinePd(P(tBu)₃)₂KFDMF1002470

Experimental Protocols

Protocol 1: General Procedure for Suzuki Coupling with this compound pinacol ester [5]

  • Reaction Setup: To an oven-dried reaction vessel equipped with a magnetic stir bar, add the aryl halide (1.0 equiv), this compound pinacol ester (2.0 equiv), palladium catalyst (e.g., Pd(P(tBu)₃)₂, 0.05 equiv), and base (e.g., KF, 2.2 equiv).

  • Inert Atmosphere: Seal the vessel and place it under a nitrogen or argon atmosphere.

  • Solvent Addition: Add anhydrous and degassed solvent (e.g., DMF) via syringe.

  • Degassing: Further degas the reaction mixture by bubbling nitrogen or argon through the solution for 10-15 minutes.

  • Reaction: Heat the reaction mixture to the desired temperature (e.g., 100 °C) and stir for the required time (monitor by TLC or LC-MS).

  • Workup: After completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate or MTBE) and wash with water or a suitable aqueous solution (e.g., 2 M HCl).

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.

Visualizations

Suzuki_Workflow Experimental Workflow for Suzuki Coupling cluster_prep Reaction Preparation cluster_reaction Reaction Execution cluster_workup Workup & Purification reagents Combine Aryl Halide, Boronic Ester, Catalyst, Base inert Establish Inert Atmosphere (N2/Ar) reagents->inert solvent Add Degassed Solvent inert->solvent degas Degas Mixture solvent->degas heat Heat to Optimized Temperature degas->heat monitor Monitor Progress (TLC/LC-MS) heat->monitor cool Cool to Room Temperature monitor->cool extract Dilute & Extract cool->extract purify Dry & Purify extract->purify product Pure Product purify->product

Caption: A generalized experimental workflow for performing a Suzuki-Miyaura cross-coupling reaction.

Troubleshooting_Logic Troubleshooting Low Yield in Suzuki Coupling cluster_sm_high High SM Recovery cluster_sm_low Low SM Recovery start Low Yield Observed check_sm Check Starting Material Recovery start->check_sm inactive_catalyst Inactive Catalyst? -> Use Fresh Reagents check_sm->inactive_catalyst High suboptimal_cond Suboptimal Conditions? -> Screen T, Base, Solvent check_sm->suboptimal_cond High check_side_products Analyze Side Products check_sm->check_side_products Low protodeboronation Protodeboronation? -> Use Pinacol Ester, Milder Base, Lower T check_side_products->protodeboronation homocoupling Homocoupling? -> Degas Thoroughly, Check Catalyst check_side_products->homocoupling

Caption: A decision-making diagram for troubleshooting low yields in Suzuki coupling reactions.

References

Technical Support Center: A Guide to Pyrazole Boronic Acids

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common side reactions and challenges encountered during experiments with pyrazole boronic acids.

Frequently Asked Questions (FAQs)

Q1: What are the most common side reactions when using pyrazole boronic acids?

A: Researchers frequently encounter three primary side reactions:

  • Protodeboronation: This is the protonolysis of the boronic acid, where the carbon-boron bond is cleaved and replaced with a carbon-hydrogen bond.[1] It is a well-known undesired side reaction in metal-catalyzed coupling reactions.[1] This process can be catalyzed by acids or bases and is often accelerated in aqueous solutions.[1][2]

  • Homocoupling: This reaction involves the coupling of two pyrazole boronic acid molecules to form a symmetrical bipyrazole.[3][4] The presence of oxygen can promote homocoupling, and it can also occur if the palladium(II) catalyst is not efficiently reduced to the active palladium(0) state.[5][6]

  • Boroxine Formation: Boronic acids can undergo dehydration to form six-membered cyclotrimeric anhydrides called boroxines.[7][8] This is a reversible, entropically favorable process that can occur upon heating or storage, which can affect reaction stoichiometry if not accounted for.[7][8][9]

Q2: My reaction is suffering from significant protodeboronation. How can I minimize it?

A: Protodeboronation is highly dependent on reaction conditions.[1] To minimize it, consider the following:

  • Control pH: The reaction is accelerated under both acidic and basic conditions.[1][2] Careful selection of a suitable base is crucial.

  • Anhydrous Conditions: While some water is often necessary for the Suzuki-Miyaura catalytic cycle, excess water can promote protodeboronation. Using properly dried, degassed solvents is recommended.[10]

  • Temperature: Higher temperatures can increase the rate of protodeboronation.[11] Running the reaction at the lowest effective temperature can be beneficial.

  • Catalyst System: A highly active catalyst system that promotes rapid cross-coupling can outcompete the slower protodeboronation side reaction.

Q3: I suspect boroxine has formed in my pyrazole boronic acid. Can I still use it?

A: Yes, in many cases, you can. Boroxine formation is a reversible dehydration process.[7][9] Boroxines themselves are often effective coupling partners in Suzuki-Miyaura reactions as they can hydrolyze back to the active boronic acid under the reaction conditions.[7] However, because three boronic acid molecules form one boroxine molecule, the molecular weight changes. For accurate stoichiometry, it is best to use fresh boronic acid or to be aware of the potential for boroxine content.

Q4: What causes homocoupling of my pyrazole boronic acid, and how can I prevent it?

A: Homocoupling is often a sign of issues with the catalyst or reaction atmosphere.[6] Key causes include:

  • Oxygen: The presence of oxygen can lead to the oxidative homocoupling of boronic acids.[5] Ensure your solvents are thoroughly degassed and the reaction is run under a strictly inert atmosphere (e.g., argon or nitrogen).

  • Palladium(II) Species: If a Pd(II) precatalyst is used, it must be reduced in situ to the active Pd(0) species.[5] Inefficient reduction can leave Pd(II) species that promote homocoupling.[6]

  • Slow Transmetalation: If the transmetalation step of the catalytic cycle is slow, it can allow time for side reactions like homocoupling to occur.[10] Optimizing the base and solvent can help accelerate this step.

Q5: Can the unprotected N-H group on the pyrazole ring interfere with the reaction?

A: Yes, the presence of acidic N-H groups on nitrogen-rich heterocycles like pyrazole can inhibit Suzuki-Miyaura reactions.[11] The pyrazole nitrogen can coordinate to the palladium center, potentially interfering with the catalytic cycle. In cases of low reactivity, using an N-protected pyrazole derivative may be necessary.

Troubleshooting Guide for Common Issues

This guide provides a structured approach to diagnosing and solving problems during reactions with pyrazole boronic acids.

Issue Observed Potential Cause(s) Recommended Solution(s)
Low to No Product Formation 1. Inactive Catalyst: The palladium precatalyst was not properly activated, or the active catalyst has decomposed.[5] 2. Catalyst Inhibition: The unprotected pyrazole N-H is coordinating to the palladium center.[11] 3. Poor Reagent Solubility: One or more components are not fully dissolved in the solvent.1. Use a fresh, high-quality catalyst or a more robust precatalyst (e.g., a Buchwald palladacycle).[5] 2. Consider protecting the pyrazole nitrogen (e.g., with a Boc or SEM group). 3. Screen different solvents or solvent mixtures to ensure a homogeneous reaction mixture.
Significant Protodeboronation Product 1. Excess Water/Protic Sources: Solvents or reagents contain too much water.[10] 2. Inappropriate Base: The base may be too strong or too weak, creating a pH that favors protodeboronation.[1][2] 3. High Temperature/Long Reaction Time: The reaction is running for too long or at too high a temperature.[11]1. Use anhydrous, degassed solvents and run under a strict inert atmosphere. 2. Screen different bases (e.g., K₃PO₄, Cs₂CO₃, K₂CO₃).[11] 3. Monitor the reaction by TLC or LC-MS and work it up as soon as the starting material is consumed. Attempt the reaction at a lower temperature.
Significant Homocoupling Product 1. Oxygen Contamination: Air is leaking into the reaction vessel.[5] 2. Inefficient Catalyst Activation: The Pd(II) precatalyst is not being fully reduced to Pd(0).[6] 3. Slow Transmetalation Step: The transfer of the pyrazole group from boron to palladium is slow.[10]1. Ensure all solvents are thoroughly degassed and maintain a positive pressure of inert gas. 2. Use a Pd(0) source (e.g., Pd(PPh₃)₄) or a precatalyst designed for easy activation. 3. Screen different bases and add a co-solvent like water if using a fully anhydrous system, as this can facilitate transmetalation.[12]
Inconsistent Yields / Reaction Stalls 1. Boroxine Formation: The boronic acid has partially converted to its boroxine, affecting stoichiometry.[7][9] 2. Ligand Decomposition: The phosphine ligand may be oxidizing or otherwise decomposing over the course of the reaction.1. Use a fresh bottle of pyrazole boronic acid or store it carefully in a desiccator. 2. Use a more air-stable ligand (e.g., a Buchwald-type biarylphosphine ligand) or a higher catalyst/ligand loading.

Experimental Protocols

Representative Protocol for Suzuki-Miyaura Coupling

This procedure is a general starting point for the coupling of a pyrazole boronic acid with an aryl halide. Optimization of specific parameters is often necessary.

  • Setup: To a dry Schlenk tube or reaction vial equipped with a magnetic stir bar, add the aryl halide (1.0 equiv.), the pyrazole boronic acid (1.2–1.5 equiv.), and the base (e.g., K₃PO₄ or Cs₂CO₃, 2.0–3.0 equiv.).

  • Inert Atmosphere: Seal the vessel with a septum, and evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times.

  • Catalyst Addition: Under a positive pressure of inert gas, add the palladium catalyst (e.g., Pd(PPh₃)₄, 2–5 mol%) and/or a precatalyst/ligand system (e.g., XPhos Pd G3, 1–3 mol%).[5][13]

  • Solvent Addition: Add degassed solvent(s) via syringe. A common system is a 4:1 to 10:1 mixture of an organic solvent (e.g., 1,4-dioxane, toluene) and water.[11][12] The final concentration should be between 0.1 M and 0.5 M with respect to the limiting reagent.

  • Reaction: Place the sealed vessel in a preheated oil bath or heating block and stir vigorously at the desired temperature (e.g., 80–110 °C).[5]

  • Monitoring: Monitor the reaction's progress by TLC or LC-MS until the limiting starting material is consumed.

  • Workup: Cool the reaction to room temperature. Dilute with an organic solvent like ethyl acetate and wash with water and then brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue by flash column chromatography on silica gel to isolate the desired product.

Mandatory Visualizations

Side_Reactions PBA Pyrazole Boronic Acid (Ar-B(OH)₂) Protodeboronation Protodeboronation (Ar-H) PBA->Protodeboronation + H₂O Acid / Base Homocoupling Homocoupling (Ar-Ar) PBA->Homocoupling + O₂ Pd(II) Catalyst Boroxine Boroxine Formation ((ArBO)₃) PBA->Boroxine - 3 H₂O (Equilibrium)

Caption: Key side reaction pathways for pyrazole boronic acids.

Troubleshooting_Workflow Start Problem Encountered: Low Yield / Byproducts Identify Identify Major Byproduct (LCMS / NMR) Start->Identify Proto Protodeboronation (Ar-H) Identify->Proto Ar-H Homo Homocoupling (Ar-Ar) Identify->Homo Ar-Ar NoRxn No Reaction / Starting Material Identify->NoRxn No Product Sol_Proto Solution: • Use Anhydrous/Degassed Solvents • Screen Bases & Lower Temp Proto->Sol_Proto Sol_Homo Solution: • Degas Solvents Thoroughly • Check Catalyst Activity/Source Homo->Sol_Homo Sol_NoRxn Solution: • Check Catalyst & Reagents • Screen Solvents & Temp NoRxn->Sol_NoRxn End Reaction Optimized Sol_Proto->End Sol_Homo->End Sol_NoRxn->End

Caption: Logical workflow for troubleshooting pyrazole boronic acid reactions.

References

Technical Support Center: Reactions with 1-Methyl-1H-pyrazole-4-boronic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the purification of products from reactions involving 1-Methyl-1H-pyrazole-4-boronic acid and its derivatives, such as the pinacol ester.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities found after a Suzuki-Miyaura coupling reaction with this compound?

A1: Common impurities include unreacted starting materials (the aryl halide and the boronic acid/ester), homocoupling byproducts of the boronic acid, and protodeboronation products where the boronic acid group is replaced by a hydrogen atom.[1][2] Residual palladium catalyst and phosphine ligands from the reaction may also be present.

Q2: My this compound appears to be degrading upon storage. How can I minimize this?

A2: Boronic acids can be unstable, particularly to air and moisture, which can lead to the formation of cyclic trimers (boroxines).[1] For improved stability, consider converting the boronic acid to its pinacol ester or a more stable adduct, such as a diethanolamine (DABO) boronate, which are often air-stable, crystalline solids.[1][3] Storing the boronic acid under an inert atmosphere (nitrogen or argon) at low temperatures can also prolong its shelf life.

Q3: Can I use this compound directly in a Suzuki coupling without converting it to an ester?

A3: Yes, the boronic acid can be used directly. However, boronic acids are generally less stable than their corresponding pinacol esters.[1] Using the free boronic acid may require more careful handling to avoid degradation and can sometimes lead to lower yields due to side reactions like protodeboronation, especially under harsh reaction conditions.[2]

Q4: What is protodeboronation and how can I prevent it?

A4: Protodeboronation is a common side reaction where the C-B bond is cleaved and replaced with a C-H bond, resulting in a significant yield loss. This is often promoted by high temperatures, extended reaction times, and the presence of water or acidic protons.[2] To minimize this, use the mildest possible reaction conditions (lower temperature, shorter reaction time), ensure your base is not excessively strong, and consider using the more stable pinacol ester form of the boronic acid.[2]

Troubleshooting Guide

This guide addresses specific issues that may arise during the purification of products from reactions involving this compound.

Issue 1: Low or No Product Yield After Suzuki Coupling

Initial Checks:

  • Inert Atmosphere: Confirm that the reaction was performed under a properly maintained inert atmosphere (argon or nitrogen). Oxygen can deactivate the palladium catalyst.[4]

  • Solvent Degassing: Ensure all solvents, especially aqueous solutions, were thoroughly degassed before use to remove dissolved oxygen.[4]

  • Reagent Quality: Verify the purity and stability of your this compound or its ester. Consider using a freshly opened bottle or a more stable derivative.[5]

  • Catalyst Activity: The palladium catalyst [e.g., Pd(PPh₃)₄] or precatalyst may have degraded. Use a fresh batch of catalyst and ligand.[4]

Troubleshooting Steps:

Parameter Potential Problem Recommended Solution
Base The chosen base (e.g., Na₂CO₃, K₃PO₄) may be inappropriate for the substrate or not soluble enough in the reaction medium.[6]Try a different base such as Cs₂CO₃ or KF. For base-sensitive functional groups, KF can be a milder option.[7]
Solvent The solvent system (e.g., Dioxane/H₂O) may not be optimal for your specific substrates, leading to poor solubility or side reactions.[6]Screen alternative solvent systems like DMF, toluene, or acetonitrile, with appropriate aqueous or co-solvent mixtures.
Temperature The reaction temperature might be too low for catalyst activation or too high, causing reagent decomposition or protodeboronation.[2]Optimize the temperature. Start at a moderate temperature (e.g., 80-90 °C) and adjust as needed based on reaction monitoring.
Ligand The phosphine ligand may not be suitable for the specific coupling partners, especially for electron-rich or sterically hindered substrates.For challenging couplings, consider using more electron-rich and bulky ligands like XPhos or SPhos.[8]
Issue 2: Difficulty in Separating Product from Boronic Acid-Related Impurities

Challenge: Your desired product has a similar polarity to the unreacted boronic acid starting material or its homocoupled byproduct, making separation by standard silica gel chromatography difficult.

Purification Strategies:

Method Description Best For
Acid/Base Extraction Boronic acids are acidic and can be converted to a water-soluble boronate salt with a basic wash (e.g., aqueous NaOH). This allows for separation from the neutral organic product.[9][10]Separating the desired neutral product from acidic boronic acid impurities.
Sorbitol Extraction A specialized aqueous extraction using a sorbitol solution can selectively pull the boronic acid into the aqueous layer, leaving the desired product in the organic phase.[11]Efficient removal of boronic acids when standard basic washes are insufficient or incompatible.
Diethanolamine Adduct Formation Reacting the crude mixture with diethanolamine can form a crystalline adduct with the unreacted boronic acid, which can then be removed by filtration.[4][11]Isolating the product when the boronic acid impurity is the main contaminant.
Boric Acid-Impregnated Silica Gel Using silica gel treated with boric acid for column chromatography can improve the separation of boronic esters by reducing their streaking and over-adsorption on the column.[12]Chromatographic purification of boronic ester-containing products or removal of boronic ester impurities.
Recrystallization If the desired product is a solid, recrystallization from a suitable solvent system can be a highly effective method to remove soluble impurities.Purifying solid products to a high degree, especially after initial purification by other methods.

Experimental Protocols

Protocol 1: General Suzuki-Miyaura Coupling
  • Setup: To a dry Schlenk flask equipped with a stir bar, add the aryl halide (1.0 equiv), this compound pinacol ester (1.2 equiv), and the base (e.g., K₃PO₄, 2.0 equiv).

  • Inert Atmosphere: Seal the flask and evacuate and backfill with argon or nitrogen three times.

  • Catalyst Addition: Under a positive pressure of inert gas, add the palladium catalyst (e.g., Pd(dppf)Cl₂, 2-5 mol%) and ligand if required.

  • Solvent Addition: Add degassed solvents (e.g., 1,4-dioxane and water, in a 4:1 ratio) via syringe.[13][14]

  • Reaction: Place the flask in a preheated oil bath at the desired temperature (e.g., 90 °C) and stir for the required time (monitor by TLC or LC-MS).

  • Workup: After cooling to room temperature, dilute the mixture with an organic solvent like ethyl acetate. Wash with water, then with brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue using one of the methods described below.

Protocol 2: Purification via Acid/Base Extraction
  • Dissolution: Dissolve the crude reaction mixture in an organic solvent such as ethyl acetate or dichloromethane.

  • Basic Wash: Transfer the solution to a separatory funnel and wash with 1M aqueous NaOH solution (2-3 times). This will extract the acidic boronic acid impurity into the aqueous layer.

  • Neutralization Wash: Wash the organic layer with water, followed by brine, to remove any residual base.

  • Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo to yield the purified product.

Protocol 3: Purification via Column Chromatography
  • Adsorbent: Prepare a silica gel slurry in a non-polar solvent (e.g., hexanes).

  • Loading: Adsorb the crude product onto a small amount of silica gel and load it onto the column.

  • Elution: Elute the column with a solvent gradient, starting with a non-polar solvent (e.g., 100% hexanes) and gradually increasing the polarity with a more polar solvent (e.g., ethyl acetate). Collect fractions and analyze by TLC.

  • Concentration: Combine the fractions containing the pure product and concentrate under reduced pressure.

Data Summary

The following table provides an illustrative comparison of purification methods for a hypothetical Suzuki coupling product. Actual results will vary based on the specific compounds and reaction conditions.

Purification Method Typical Purity Before Typical Purity After Typical Yield Recovery Notes
Silica Gel Chromatography 50-80%>95%70-90%Effectiveness depends on the polarity difference between the product and impurities.
Recrystallization 80-90%>99%60-85%Requires the product to be a solid with suitable solubility properties.
Acid/Base Extraction 50-80%90-95%>90%Excellent for removing acidic/basic impurities but may not remove neutral byproducts.

Visual Guides

G General Purification Workflow crude Crude Reaction Mixture workup Aqueous Workup (e.g., EtOAc/Water) crude->workup extraction Acid/Base Extraction? workup->extraction basic_wash Basic Wash (1M NaOH) to Remove Boronic Acid extraction->basic_wash Yes column Silica Gel Column Chromatography extraction->column No basic_wash->column recrystallization Recrystallization? column->recrystallization final_product Pure Product recrystallization->final_product Yes recrystallization->final_product No

Caption: A general workflow for the purification of Suzuki coupling products.

G Troubleshooting Low Yield start Low or No Yield check_reagents Check Reagent Quality (Boronic Acid, Catalyst) start->check_reagents check_conditions Verify Inert Conditions (Degassed Solvents, N2/Ar) start->check_conditions optimize_base Optimize Base (e.g., K3PO4 -> Cs2CO3) check_reagents->optimize_base Reagents OK check_conditions->optimize_base Conditions OK optimize_solvent Optimize Solvent System optimize_base->optimize_solvent optimize_temp Optimize Temperature optimize_solvent->optimize_temp optimize_ligand Change Ligand (e.g., PPh3 -> XPhos) optimize_temp->optimize_ligand

Caption: A decision-making guide for troubleshooting low-yield Suzuki reactions.

References

Technical Support Center: Suzuki Coupling with 1-Methyl-1H-pyrazole-4-boronic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing 1-Methyl-1H-pyrazole-4-boronic acid in Suzuki-Miyaura cross-coupling reactions.

Catalyst and Condition Selection Guide

The choice of catalyst, ligand, base, and solvent is critical for a successful Suzuki coupling reaction. Below is a summary of commonly used conditions for the coupling of pyrazole derivatives, which can serve as a starting point for optimizing reactions with this compound.

Data Summary: Catalyst Performance in Suzuki Coupling of Bromo-pyrazoles

While specific data for this compound is limited in comparative studies, the following table summarizes catalyst performance for the closely related coupling of bromopyrazoles with various arylboronic acids. This data provides valuable insights into effective catalyst systems.

Catalyst System (Palladium Precatalyst + Ligand)Aryl HalideBoronic AcidBaseSolventTemp. (°C)Time (h)Yield (%)
Pd(OAc)₂ + SPhos4-BromopyrazolePhenylboronic acidK₃PO₄Dioxane/H₂O10024~75
XPhos Pd G24-Bromopyrazole4-Methoxyphenylboronic acidK₃PO₄Dioxane/H₂O10024~86
Pd(PPh₃)₄4-Bromo-1-methyl-1H-pyrazolePhenylboronic acidNa₂CO₃Toluene/EtOH/H₂O10012~70-80
Pd(dppf)Cl₂4-Bromo-1-methyl-1H-pyrazoleVarious aryl boronic acidsK₂CO₃Dioxane/H₂O901860-95
RuPhos Pd G34-Bromo-1-((methylsulfonyl)methyl)-1H-pyrazoleVarious aryl boronic acidsK₃PO₄Isopropanol/H₂O110<0.1Good to excellent

Note: Yields are highly substrate-dependent and the conditions listed are starting points for optimization.

Troubleshooting Guide & FAQs

This section addresses common issues encountered during the Suzuki coupling of this compound.

Q1: I am observing very low to no yield of my desired product. What are the first things to check?

A1: Low or no yield in a Suzuki coupling reaction can stem from several factors. A systematic check of the following is recommended:

  • Catalyst Activity: Ensure your palladium precatalyst and ligand are not degraded. Store them under an inert atmosphere and handle them quickly in the air. Consider using a fresh batch of catalyst.

  • Reaction Atmosphere: The reaction is sensitive to oxygen, which can lead to catalyst deactivation and homocoupling of the boronic acid.[1] Ensure your reaction vessel is properly purged with an inert gas (Argon or Nitrogen) and that your solvents are thoroughly degassed.

  • Reagent Quality: Verify the purity of your aryl halide and this compound. Boronic acids can degrade over time through protodeboronation. Consider using the corresponding boronate ester (e.g., pinacol ester) for increased stability.[1]

  • Base Selection and Quality: The choice of base is crucial. Inorganic bases like K₃PO₄, K₂CO₃, and Cs₂CO₃ are commonly used. Ensure the base is finely powdered and anhydrous for non-aqueous setups. For some systems, a small amount of water is necessary for the base to be effective.

Q2: I am seeing significant amounts of a byproduct that corresponds to the homocoupling of my boronic acid. How can I minimize this?

A2: Homocoupling of boronic acids is a common side reaction, often promoted by the presence of oxygen.

  • Improve Inert Atmosphere: The most effective way to reduce homocoupling is to rigorously exclude oxygen from your reaction. Improve your degassing procedure for solvents and ensure a continuous positive pressure of inert gas.

  • Catalyst Choice: Some catalyst systems are more prone to promoting homocoupling than others. If the problem persists, consider screening different palladium precatalysts and ligands.

  • Reaction Temperature: Lowering the reaction temperature may sometimes reduce the rate of homocoupling relative to the desired cross-coupling.

Q3: My starting materials are not fully consumed, even after extended reaction times. What can I do?

A3: Incomplete conversion suggests a problem with reaction kinetics or catalyst deactivation.

  • Increase Catalyst Loading: A modest increase in the catalyst loading (e.g., from 1 mol% to 3 mol%) can sometimes drive the reaction to completion.

  • Change Ligand: The ligand plays a critical role in the catalytic cycle. For electron-rich heteroaryl boronic acids, bulky and electron-rich phosphine ligands like XPhos, SPhos, or RuPhos are often effective.

  • Increase Temperature: If the catalyst system is thermally stable, increasing the reaction temperature can improve the reaction rate.

  • Solvent Choice: The solubility of all components is key. Ensure your boronic acid, aryl halide, and base are sufficiently soluble in the chosen solvent system. A mixture of an organic solvent (e.g., dioxane, toluene, or THF) with water is common.

Q4: I suspect my this compound is degrading. How can I confirm this and what are the alternatives?

A4: Protodeboronation, the cleavage of the C-B bond, is a known degradation pathway for boronic acids, especially heteroaryl boronic acids.

  • Stability Check: You can check the purity of your boronic acid by NMR before use.

  • Use of Boronate Esters: Converting the boronic acid to its pinacol ester is a common strategy to improve stability. The pinacol ester can then be used directly in the Suzuki coupling reaction. An improved synthesis of this compound pinacol ester has been described.[1]

  • Use of Trifluoroborate Salts: Potassium trifluoroborate salts are another stable alternative to boronic acids and can be used directly in Suzuki couplings.

Experimental Protocols

Below is a general experimental protocol for a Suzuki-Miyaura coupling reaction with a pyrazole derivative. This should be adapted and optimized for your specific substrates.

General Procedure for Suzuki-Miyaura Coupling of an Aryl Bromide with this compound:

  • Reaction Setup: To a dry Schlenk tube or reaction vial, add the aryl bromide (1.0 equiv.), this compound (1.2-1.5 equiv.), and the base (e.g., K₃PO₄, 2.0-3.0 equiv.).

  • Catalyst Addition: Add the palladium precatalyst (e.g., XPhos Pd G2, 1-5 mol%) and the ligand (if not using a precatalyst).

  • Inert Atmosphere: Seal the vessel and purge with a gentle stream of argon or nitrogen for 10-15 minutes.

  • Solvent Addition: Add the degassed solvent system (e.g., 1,4-dioxane/water 4:1) via syringe.

  • Reaction: Place the reaction vessel in a preheated oil bath or heating block and stir vigorously at the desired temperature (e.g., 80-110 °C).

  • Monitoring: Monitor the progress of the reaction by TLC, LC-MS, or GC-MS.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel.

Visualizations

The following diagrams illustrate the key aspects of the Suzuki coupling reaction and a general troubleshooting workflow.

Suzuki_Coupling_Cycle cluster_catalyst Catalytic Cycle cluster_reagents Reagents Pd(0)L2 Pd(0)L2 Ar-Pd(II)(X)L2 Ar-Pd(II)(X)L2 Ar-Pd(II)(R)L2 Ar-Pd(II)(R)L2 Ar-Pd(II)(X)L2->Ar-Pd(II)(R)L2 Ar-Pd(II)(R)L2->Pd(0)L2 Reductive Elimination Ar-R Coupled Product (Ar-R) Ar-Pd(II)(R)L2->Ar-R Product Ar-X Aryl Halide (Ar-X) Ar-X->Pd(0)L2 Oxidative Addition R-B(OH)2 Boronic Acid (R-B(OH)2) R-B(OH)2->Ar-Pd(II)(X)L2 Transmetalation Base Base

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Troubleshooting_Workflow Start Low/No Yield Check_Catalyst Check Catalyst Activity and Reagent Purity Start->Check_Catalyst Check_Atmosphere Ensure Inert Atmosphere (Degas Solvents) Start->Check_Atmosphere Optimize_Conditions Optimize Reaction Conditions Check_Catalyst->Optimize_Conditions Check_Atmosphere->Optimize_Conditions Screen_Catalysts Screen Different Catalyst Systems Optimize_Conditions->Screen_Catalysts If still no improvement Success Successful Coupling Optimize_Conditions->Success If yield improves Consider_Alternative Use Boronate Ester or Trifluoroborate Salt Screen_Catalysts->Consider_Alternative If side reactions persist Screen_Catalysts->Success If yield improves Consider_Alternative->Success If yield improves

Caption: A general workflow for troubleshooting a low-yielding Suzuki coupling reaction.

References

Technical Support Center: Suzuki Reactions with Pyrazole Boronic Acids

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice for Suzuki-Miyaura cross-coupling reactions involving pyrazole boronic acids and their derivatives.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My Suzuki reaction has failed or resulted in a very low yield. What are the primary factors to investigate?

A1: A failed Suzuki coupling with pyrazole boronic acids can typically be attributed to one of several key areas. Systematically check the following:

  • Catalyst Activity: The active catalyst is Pd(0). If you are using a Pd(II) precatalyst (e.g., Pd(OAc)₂), it must be efficiently reduced in situ. Catalyst decomposition, often visible as the formation of palladium black, can occur if the reaction is exposed to oxygen.[1][2] Ensure all solvents are thoroughly degassed and the reaction is maintained under a strictly inert atmosphere (Argon or Nitrogen).[1][3] Consider using a fresh batch of catalyst or a more robust, air-stable precatalyst.[1]

  • Protodeboronation: This is a common side reaction where the C-B bond is cleaved and replaced by a C-H bond, consuming your starting material.[4] It is particularly prevalent with electron-rich heterocyclic boronic acids.[1][5]

  • Reagent Quality and Stability: Pyrazole boronic acids and their esters can be sensitive to moisture and may degrade upon storage.[6][7] Verify the purity of your boronic acid and aryl halide.

  • Base and Solvent Selection: The choice of base and solvent is critical and interdependent. The base must be adequate to promote transmetalation but not so harsh that it causes substrate degradation or accelerates side reactions.[1][2]

Q2: I'm observing a significant amount of protodeboronation byproduct. How can I minimize this?

A2: Protodeboronation is a frequent challenge, but it can be mitigated through several strategies:

  • Switch to Anhydrous Conditions: Water is the primary proton source for this side reaction. Employing anhydrous solvents and reagents can significantly reduce its occurrence.[1]

  • Use a Milder Base: Strong bases in aqueous media can accelerate protodeboronation.[1] Consider switching from strong bases like K₃PO₄ or NaOH to milder options such as potassium carbonate (K₂CO₃) or potassium fluoride (KF).[1][8]

  • Use a More Stable Boron Reagent: Boronic acids are more susceptible to protodeboronation than their ester derivatives. Converting the pyrazole boronic acid to a pinacol ester or a diethanolamine adduct can increase stability and reduce this side reaction.[1][5][9] These are often more stable for storage as well.[9]

Q3: My pyrazole has an unprotected N-H group. Could this be inhibiting the reaction?

A3: Yes, the acidic proton on an unprotected pyrazole N-H group can interfere with the catalytic cycle.[2][10] This can occur through coordination to the palladium center, which inhibits catalytic activity. While methods for coupling unprotected pyrazoles exist, they often require specific ligand and catalyst systems.[10][11] If you are facing persistent issues, protecting the pyrazole nitrogen (e.g., with a BOC, THP, or other suitable group) is a common and effective strategy to prevent this inhibition.

Q4: What are the recommended starting conditions for a Suzuki coupling with a pyrazole boronic acid derivative?

A4: A reliable starting point involves selecting a robust catalyst system and appropriate base/solvent combination. For challenging substrates like pyrazoles, modern palladium precatalysts with specialized phosphine ligands are often required.

ComponentRecommendationRationale
Boron Reagent Pyrazole Boronic Acid Pinacol EsterMore stable and less prone to protodeboronation than the free acid.[5][9]
Palladium Precatalyst XPhos Pd G3 (or similar palladacycle)Air-stable, reliable for generating the active Pd(0) species, and effective for challenging heterocyclic couplings.[1][10]
Base K₃PO₄ or Cs₂CO₃Strong, effective bases for activating the boronic ester for transmetalation.[2][10] Use 2-3 equivalents.
Solvent System Dioxane/H₂O (e.g., 4:1) or Toluene/H₂OCommon solvent systems that facilitate the dissolution of both organic and inorganic reagents.[2][10]
Temperature 80–110 °CA common temperature range for Suzuki couplings. The optimal temperature may need to be determined empirically.[2][12]
Atmosphere Inert (Argon or Nitrogen)Crucial to prevent catalyst oxidation and decomposition.[1][3]

Note: These are general recommendations. Optimization is often necessary for specific substrates.

Troubleshooting Workflow

If your reaction fails, follow this logical workflow to diagnose the potential issue.

G start Reaction Failure (Low or No Product) check_reagents 1. Check Reagents start->check_reagents check_conditions 2. Check Conditions start->check_conditions check_catalyst 3. Check Catalyst System start->check_catalyst reagent_purity Purity Issue? (Verify by NMR/LCMS) check_reagents->reagent_purity Purity reagent_stability Boronic Acid Stable? (Use Pinacol Ester) check_reagents->reagent_stability Stability reagent_nh Unprotected N-H? (Protect Pyrazole) check_reagents->reagent_nh Substrate cond_atmosphere Inert Atmosphere? (Degas Solvents Thoroughly) check_conditions->cond_atmosphere Atmosphere cond_base Base Optimal? (Screen K3PO4, Cs2CO3, KF) check_conditions->cond_base Base/Solvent cond_temp Temp Optimal? (Screen 80-110 °C) check_conditions->cond_temp Temperature cat_active Catalyst Active? (Use Fresh/Air-Stable Precatalyst) check_catalyst->cat_active Activity cat_ligand Ligand Appropriate? (Try Buchwald Ligands like XPhos) check_catalyst->cat_ligand Ligand success Reaction Optimized reagent_purity->success reagent_stability->success reagent_nh->success cond_atmosphere->success cond_base->success cond_temp->success cat_active->success cat_ligand->success

Caption: Troubleshooting decision tree for failed pyrazole Suzuki reactions.

Key Experimental Protocols

General Protocol for Suzuki-Miyaura Coupling

This protocol is a general starting point and may require optimization.

  • Reagent Preparation: To an oven-dried reaction vial equipped with a magnetic stir bar, add the aryl halide (1.0 equiv), the pyrazole boronic acid pinacol ester (1.5 equiv), and the base (e.g., K₃PO₄, 2.0 equiv).[1][10]

  • Inert Atmosphere: Seal the vial with a septum cap. Evacuate and backfill the vial with an inert gas (Argon or Nitrogen) three times.[1][3]

  • Catalyst Addition: Under the inert atmosphere, add the palladium precatalyst (e.g., XPhos Pd G3, 1–5 mol%).[1][10]

  • Solvent Addition: Add the degassed solvent system (e.g., Dioxane/H₂O, 4:1) via syringe. The typical concentration is between 0.1 M and 0.5 M with respect to the limiting reagent.[1][10]

  • Reaction: Place the vial in a preheated heating block or oil bath and stir vigorously at the desired temperature (e.g., 100 °C) for the specified time (typically 5-24 hours).[10]

  • Monitoring: Monitor the reaction progress by a suitable technique such as TLC, LC-MS, or GC-MS.[1]

  • Workup: After the reaction is complete, cool it to room temperature. Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and then brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.[1]

  • Purification: Purify the crude product by flash column chromatography.[1]

Protocol for Converting Boronic Acid to a Diethanolamine Adduct

This procedure can be used to stabilize a volatile or unstable pyrazole boronic acid.[1]

  • Dissolution: In a vial, dissolve the pyrazole boronic acid (1.0 equiv) in a minimal amount of a solvent like methylene chloride.

  • Addition: While stirring, add diethanolamine (1.0 equiv) dropwise.

  • Precipitation: A precipitate should form. Continue stirring the slurry for 15-20 minutes.

  • Isolation: Isolate the white solid product by vacuum filtration, wash with a small amount of cold solvent, and dry under vacuum. This adduct can now be used in the Suzuki coupling reaction.

References

optimization of base and solvent for pyrazole Suzuki coupling

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions to help researchers, scientists, and drug development professionals optimize base and solvent systems for pyrazole Suzuki coupling reactions.

Frequently Asked Questions (FAQs)

Q1: Why is my pyrazole Suzuki coupling reaction failing or giving low yields?

A1: Low yields in pyrazole Suzuki coupling can stem from several factors. A primary issue is often related to the catalyst. The active Pd(0) catalyst can decompose in the presence of air, forming palladium black, which is catalytically inactive.[1] Therefore, maintaining an inert atmosphere by thoroughly degassing solvents and reagents is crucial.[1][2] Another common issue involves unprotected N-H pyrazoles, as the acidic proton can inhibit the palladium catalyst.[3][4] Additionally, the choice of base, solvent, and reaction temperature is critical and often requires empirical optimization for a specific substrate.[1][5] Side reactions such as protodeboronation (loss of the boron group) or dehalogenation of the starting material can also significantly reduce the yield.[3][6]

Q2: What is the role of the base and which one should I choose?

A2: The base is crucial for the transmetalation step of the catalytic cycle. It activates the boronic acid by converting it into a more nucleophilic borate species, which then transfers its organic group to the palladium center.[1] Strong inorganic bases are generally the most effective for pyrazole Suzuki couplings.

  • Commonly Used Bases: Potassium phosphate (K₃PO₄), potassium carbonate (K₂CO₃), and cesium carbonate (Cs₂CO₃) are widely used and have proven effective in numerous systems.[1][3]

  • Screening is Key: The optimal base is highly substrate-dependent. It is recommended to screen a panel of bases to find the best conditions for your specific reaction. For substrates that are sensitive to harsh conditions, weaker bases like cesium fluoride (CsF) might be considered, though this can sometimes lead to slower reaction rates.[1][7] In some microwave-assisted reactions, potassium hydroxide (KOH) has also shown excellent results.[8][9]

Q3: Which solvent system is best for the Suzuki coupling of pyrazoles?

A3: The ideal solvent needs to solubilize the reagents while being compatible with the catalyst system. Aprotic polar solvents are frequently employed.

  • Common Solvents: Toluene, 1,4-dioxane, tetrahydrofuran (THF), and dimethylformamide (DMF) are common choices.[1][3][10][11]

  • Aqueous Co-solvents: Often, a mixture of an organic solvent with water is used.[3][8] Water can help dissolve the inorganic base and facilitate the formation of the active borate species.[1]

  • Optimization: The choice of solvent can depend on the catalyst, ligands, and substrates used.[1] For example, a study found that for a specific pyrazole coupling, dioxane provided a better yield than THF or acetonitrile (MeCN).

Q4: Should I use a boronic acid or a boronic ester?

A4: The choice between a boronic acid and a boronic ester involves a trade-off between reactivity and stability.

  • Boronic Acids: Generally more reactive, which can lead to faster reaction times.[12][13][14] However, they are less stable and can be prone to decomposition pathways like protodeboronation, especially under high temperatures.[12][14]

  • Boronic Esters (e.g., Pinacol Esters): Offer significantly greater stability, making them easier to handle, purify, and store for long periods.[13][14][15] This stability can lead to more reproducible results and higher isolated yields in complex syntheses. While they are sometimes considered less reactive, they are widely and successfully used in Suzuki-Miyaura couplings.[13][15]

Q5: How can I successfully couple unprotected N-H pyrazoles?

A5: Unprotected N-H pyrazoles are challenging substrates because the acidic N-H group can react with and inhibit the palladium catalyst.[3][4] However, successful couplings have been achieved by carefully selecting the reaction conditions. Using highly active phosphine ligands like SPhos and XPhos, often with their corresponding palladium precatalysts, has been shown to be effective.[3] It may also be necessary to use a higher catalyst loading, increased equivalents of the boronic acid, and elevated temperatures (e.g., 100 °C) to achieve good conversion.[3]

Q6: My pyrazole is sterically hindered. How can I improve the reaction?

A6: Steric hindrance, especially from substituents near the coupling site, can significantly slow down the reaction.[16][17] To overcome this, more reactive and specialized catalyst systems are often required.[16] The use of bulky, electron-rich phosphine ligands can promote the crucial reductive elimination step and improve yields for sterically demanding substrates.[17][18] Increasing the reaction temperature or using microwave irradiation can also help overcome the activation energy barrier.[2][16] The choice of base can also be critical in these challenging couplings.[16]

Troubleshooting Guide

Problem: Low or No Product Formation

start Low / No Yield Observed q1 Is Palladium Black visible? start->q1 sol1 Catalyst likely decomposed. - Ensure rigorous degassing of all solvents/reagents. - Maintain a strict inert (Ar/N2) atmosphere. - Use fresh, high-purity catalyst and ligands. q1->sol1 Yes q2 Are starting materials consumed? (Check by TLC/LC-MS) q1->q2 No end Improved Yield sol1->end sol2 Reaction is sluggish or stalled. - Increase reaction temperature incrementally. - Consider switching to microwave irradiation. - Screen alternative, more active ligands (e.g., SPhos, XPhos). q2->sol2 No q3 Are significant side products present? q2->q3 Yes sol2->end sol3 Identify side products (dehalogenation, homocoupling). - Use anhydrous solvents to reduce dehalogenation. - Switch to a Pd(0) source to minimize homocoupling. - Screen different bases and solvents. q3->sol3 Yes sol4 Reaction conditions are suboptimal. - Screen a panel of bases (e.g., K3PO4, Cs2CO3, K2CO3). - Screen different solvents (e.g., Dioxane, Toluene, THF), including aqueous mixtures. q3->sol4 No sol3->end sol4->end

Caption: Troubleshooting workflow for low-yield pyrazole Suzuki coupling.

Problem: Significant Side Product Formation

  • Side Product: Dehalogenation of Pyrazole Halide

    • Probable Cause: The presence of a hydrogen source or reaction conditions that are too harsh.[6][19]

    • Solution: Ensure all solvents are anhydrous. Lowering the reaction temperature or shortening the reaction time may help. Screening different palladium catalysts and ligands can also identify a system less prone to this side reaction.[19] Bromo- and chloro-pyrazoles may be superior to iodo-pyrazoles, as they show a reduced propensity for dehalogenation.[6]

  • Side Product: Homocoupling of Boronic Acid

    • Probable Cause: This can be promoted by the presence of oxygen or during the in-situ reduction of a Pd(II) precatalyst to the active Pd(0) species.[2][19]

    • Solution: Ensure the reaction is performed under a strict inert atmosphere. Using a direct Pd(0) source, such as Pd(PPh₃)₄, can sometimes mitigate this issue.[19]

  • Side Product: Protodeboronation of Boronic Acid

    • Probable Cause: Boronic acids can be unstable at higher temperatures or in certain aqueous conditions, leading to the cleavage of the C-B bond.[3][12]

    • Solution: Switch to a more stable boronic ester (e.g., pinacol ester).[14][15] If using a boronic acid, employ milder reaction conditions (lower temperature, shorter reaction time) where possible.

Data Summary Tables

Table 1: Example of Base and Solvent Optimization for a Microwave-Assisted Suzuki Coupling (Data compiled for the reaction of 4'-bromoacetophenone and phenylboronic acid for illustrative purposes)[8][9]

EntryBase (2 mmol)Solvent (1:1 with H₂O)Conversion (%)
1KOHEtOH99[9]
2K₃PO₄EtOH95[8]
3K₂CO₃EtOH92[8]
4Cs₂CO₃EtOH94[8]
5KOHMeCN90[8]
6KOHDMF85[8]
7KOHDMAc82[8]

Table 2: Comparison of Boronic Acids vs. Boronic Esters

FeatureBoronic AcidsBoronic Esters (e.g., Pinacol)
Reactivity Generally higher, can lead to faster reactions.[12][13]Can be less reactive but highly effective.[13]
Stability Prone to oxidation and protodeboronation.[12][14]Significantly more stable; often crystalline solids.[13][14]
Handling May require storage under inert atmosphere at low temperatures.[14]Easy to handle and stable at room temperature.[14]
Purity Can be challenging to obtain in high purity.[14]Generally high purity, can be purified by chromatography.[14]
Common Use Very common, especially for aryl couplings due to high atom-economy.[13]Popular for their stability and use in Miyaura borylation to access diverse compounds.[13]

Experimental Protocols

Protocol 1: General Procedure for Microwave-Assisted Suzuki Coupling (Adapted from a procedure for coupling aryl halides with phenylboronic acid)[8]

  • Place the pyrazole halide (1.0 mmol), arylboronic acid (1.2 mmol), and selected base (2.0 mmol) into a 10 mL microwave vial equipped with a magnetic stir bar.

  • Add the palladium catalyst (e.g., 0.1-1 mol% of a suitable Pd complex).

  • Add the solvent system (e.g., 2 mL of a 1:1 EtOH/H₂O mixture).

  • Seal the vessel with a Teflon septum and an aluminum crimp top.

  • Place the vial into the microwave cavity.

  • Use microwave irradiation (e.g., 60 W) to ramp the temperature to 120 °C and hold for the specified time (e.g., 2-10 minutes).

  • Monitor the reaction by TLC or LC-MS.

  • Upon completion, cool the reaction, dilute with an organic solvent (e.g., ethyl acetate), and perform an aqueous work-up.

  • Dry the organic layer, concentrate, and purify the crude product by column chromatography.

Protocol 2: General Procedure for Coupling of Unprotected Bromopyrazoles (Adapted from a procedure for coupling unprotected, nitrogen-rich heterocycles)[3]

  • In a glovebox, add the bromopyrazole (1.00 mmol), boronic acid (2.00 mmol), K₃PO₄ (2.00 mmol), and the palladium precatalyst/ligand system (e.g., 6-7 mol% P1, an XPhos-derived precatalyst) to an oven-dried vial with a stir bar.[3]

  • Add the solvent system (e.g., 4 mL of dioxane and 1 mL of H₂O). Note: Solvents should be degassed prior to use.

  • Seal the vial and remove it from the glovebox.

  • Heat the reaction mixture in a preheated oil bath at 100 °C for the required time (e.g., 24 hours).

  • Monitor the reaction by TLC or LC-MS.

  • After cooling to room temperature, dilute the mixture with an organic solvent and proceed with a standard aqueous work-up and purification.

cluster_0 Reaction Setup (Inert Atmosphere) cluster_1 Reaction and Monitoring cluster_2 Work-up and Purification prep 1. Add pyrazole halide, boronic acid, and base to a flame-dried Schlenk flask. solvent 2. Add degassed solvent(s) (e.g., Dioxane/H2O). prep->solvent degas 3. Purge mixture with Ar or N2 for 15-30 min. solvent->degas catalyst 4. Add Pd catalyst and ligand under positive pressure of inert gas. degas->catalyst heat 5. Heat reaction to target temperature (e.g., 80-100 °C). catalyst->heat monitor 6. Monitor progress by TLC or LC-MS. heat->monitor workup 7. Cool, dilute with organic solvent, and perform aqueous work-up. monitor->workup purify 8. Dry organic layer, concentrate, and purify by column chromatography. workup->purify

Caption: General experimental workflow for a pyrazole Suzuki coupling reaction.

References

Technical Support Center: Peptide Boronic Acid Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing the stability issues associated with peptide boronic acid derivatives during their experiments.

Frequently Asked Questions (FAQs)

1. What are the primary stability concerns for peptide boronic acid derivatives?

Peptide boronic acids are susceptible to several degradation pathways that can impact their efficacy and reproducibility in experiments. The main stability concerns include:

  • Oxidative Degradation: The boronic acid group is prone to oxidation, which can cleave it from the peptide backbone, yielding an alcohol and boric acid.[1][2][3] This is often a major degradation pathway, especially in the presence of reactive oxygen species or under acidic and basic conditions.[1][2]

  • Hydrolysis: Like other peptides, the amide bonds in the peptide backbone can undergo hydrolysis, leading to fragmentation. This process can be accelerated at extreme pH values and elevated temperatures.[4]

  • Aggregation and Precipitation: Peptide boronic acids can be prone to self-association and aggregation, particularly hydrophobic sequences.[5] This can lead to insolubility and a loss of active compound.

  • Trimerization (Boroxine Formation): Boronic acids have a tendency to dehydrate and form cyclic trimers known as boroxines. This process is reversible but can complicate analysis and quantification.[6]

  • Deamidation and Racemization: Certain amino acid residues, such as asparagine and glutamine, are prone to deamidation, while others may undergo racemization, affecting the peptide's structure and function.[4]

2. How should I store my lyophilized peptide boronic acid derivatives for optimal stability?

Proper storage is crucial for maintaining the integrity of lyophilized peptide boronic acids.[7][8][9][10]

  • Temperature: For long-term storage, it is highly recommended to store lyophilized peptides at -20°C or, preferably, -80°C.[8][9] For short-term storage (days to weeks), 4°C is acceptable.[7][9]

  • Moisture: Lyophilized peptides are highly susceptible to moisture.[9][10] Always allow the vial to warm to room temperature in a desiccator before opening to prevent condensation.[7][10] After use, tightly reseal the vial, preferably under an inert gas like nitrogen or argon.[7][9]

  • Light: Store peptides in the dark or in amber vials to protect them from light-induced degradation.[7][9]

3. What is the recommended way to store peptide boronic acid solutions?

Once reconstituted, peptide boronic acids are significantly less stable.[9]

  • Immediate Use: It is best to use the solution immediately after preparation.

  • Aliquoting: To avoid repeated freeze-thaw cycles, which can degrade the peptide, it is advisable to aliquot the stock solution into single-use volumes.

  • Storage Conditions: Store aliquots at -20°C or -80°C.[8] For very short-term storage (a few days), 4°C may be acceptable, but freezing is preferred for longer periods.[11]

  • Buffer Conditions: For enhanced stability in solution, use sterile buffers at a slightly acidic pH of 5-6.[8]

Troubleshooting Guides

Issue 1: My peptide boronic acid derivative shows reduced activity over time in my assay.

A gradual loss of activity often points to degradation of the compound in your experimental setup.

Troubleshooting Workflow: Reduced Activity

G A Reduced Activity Observed B Prepare Fresh Stock Solution A->B First Step C Assess Stability in Assay Buffer B->C If problem persists D Check for Oxidative Degradation C->D If instability is confirmed E Consider Hydrolysis D->E F Optimize Assay Conditions E->F G Problem Resolved F->G If successful H Contact Technical Support F->H If unsuccessful

Caption: A logical workflow for troubleshooting reduced peptide activity.

Possible Causes and Solutions:

  • Oxidative Degradation:

    • Cause: The boronic acid moiety is being oxidized. This can be accelerated by components in your assay buffer or exposure to air.[1][3]

    • Solution: Prepare solutions fresh before each experiment. If possible, degas your buffers and consider working under an inert atmosphere. Avoid unnecessary exposure of the stock solution to air.

  • Hydrolysis:

    • Cause: The peptide backbone is being cleaved due to pH or temperature instability.[4]

    • Solution: Ensure your assay buffer pH is within a stable range for your peptide (typically pH 5-6). If your experiment requires higher or lower pH, minimize the incubation time. If elevated temperatures are used, perform control experiments to assess thermal stability.

  • Improper Storage of Solutions:

    • Cause: Storing the peptide in solution for extended periods, even at 4°C, can lead to degradation. Repeated freeze-thaw cycles of stock solutions are also detrimental.

    • Solution: Always aliquot your stock solution into single-use vials and store them at -80°C.[9] Use a fresh aliquot for each experiment.

Issue 2: I am observing precipitation or insolubility of my peptide boronic acid derivative.

Precipitation indicates that the peptide is aggregating or has poor solubility in your chosen solvent.[5]

Possible Causes and Solutions:

  • Poor Solubility:

    • Cause: The peptide sequence may be hydrophobic, leading to low solubility in aqueous buffers.

    • Solution: For initial solubilization of a lyophilized peptide, use a small amount of an organic solvent like DMSO, DMF, or acetonitrile before adding your aqueous buffer. For peptides with a net positive charge, a small amount of dilute acetic acid can aid dissolution. For negatively charged peptides, dilute ammonium hydroxide can be used.[11]

  • Aggregation:

    • Cause: Hydrophobic interactions between peptide molecules can cause them to aggregate and fall out of solution.[5]

    • Solution: If aggregation is suspected, you can try sonicating the solution.[5] Including additives like a small percentage of organic solvent (e.g., DMSO) in your final assay buffer may help keep the peptide in solution. However, ensure the solvent is compatible with your experimental system.

Data Presentation

Table 1: General Storage Recommendations for Peptide Boronic Acids

FormStorage DurationTemperatureKey Considerations
Lyophilized PowderShort-term (days-weeks)4°CKeep dry and protected from light.[7][9]
Long-term (months-years)-20°C to -80°CAllow vial to reach room temperature before opening.[9]
In SolutionShort-term (hours-days)4°CUse immediately if possible.
Long-term (weeks-months)-20°C to -80°CAliquot to avoid freeze-thaw cycles.[11]

Experimental Protocols

Protocol 1: General Procedure for Solubilizing Lyophilized Peptide Boronic Acids

  • Allow the vial of lyophilized peptide to warm to room temperature in a desiccator.

  • Briefly centrifuge the vial to ensure all the powder is at the bottom.

  • Based on the peptide's properties, select an initial solvent. For many peptides, adding a small amount of sterile distilled water is a good starting point.

  • If the peptide is insoluble in water, refer to its amino acid composition.

    • For hydrophobic peptides, add a minimal amount of an organic solvent such as DMSO or acetonitrile to wet the peptide before slowly adding the aqueous buffer with vortexing.

    • For basic peptides (net positive charge), use a dilute aqueous acid (e.g., 10% acetic acid).

    • For acidic peptides (net negative charge), use a dilute aqueous base (e.g., 0.1% ammonium hydroxide).

  • Once dissolved, the stock solution can be diluted with the appropriate assay buffer.

  • If the stock solution is not for immediate use, aliquot it into single-use, low-protein-binding tubes and store at -80°C.

Protocol 2: Stability Assessment by RP-HPLC

This protocol provides a framework for assessing the stability of a peptide boronic acid in a specific buffer.

  • Preparation:

    • Prepare a stock solution of the peptide boronic acid at a known concentration (e.g., 1 mg/mL) in an appropriate solvent.

    • Prepare the buffer in which you want to test the stability (e.g., your assay buffer).

  • Incubation:

    • Dilute the peptide stock solution into the test buffer to the final desired concentration.

    • Divide the solution into several time-point samples (e.g., T=0, 1h, 2h, 4h, 8h, 24h).

    • Incubate the samples under the desired experimental conditions (e.g., 37°C).

  • Sample Analysis:

    • At each time point, take an aliquot of the sample and stop the degradation process, for example, by adding an equal volume of a quenching solution (e.g., 1% trifluoroacetic acid in acetonitrile) or by freezing it immediately at -80°C.

    • Analyze each sample by reverse-phase high-performance liquid chromatography (RP-HPLC). Use a C18 column and a suitable gradient of water/acetonitrile with 0.1% TFA.

  • Data Analysis:

    • Integrate the peak area of the intact peptide at each time point.

    • Plot the percentage of the remaining intact peptide against time to determine the degradation rate. The appearance of new peaks can indicate the formation of degradation products.[4]

Experimental Workflow: Stability Assessment

G A Prepare Peptide Stock & Test Buffer B Dilute Peptide into Buffer A->B C Incubate at Desired Conditions B->C D Collect Aliquots at Time Points C->D E Quench Degradation / Freeze Sample D->E F Analyze by RP-HPLC E->F G Quantify Peak Area of Intact Peptide F->G H Plot % Remaining vs. Time G->H

Caption: A typical workflow for assessing peptide stability using RP-HPLC.

Visualizations of Mechanisms and Pathways

Oxidative Degradation Pathway

G cluster_0 Oxidative Degradation Peptide Peptide-B(OH)2 Alcohol Peptide-OH Peptide->Alcohol Oxidative Cleavage ROS Reactive Oxygen Species (e.g., H2O2) ROS->Peptide BoricAcid B(OH)3 Alcohol->BoricAcid +

Caption: Oxidative cleavage of the boronic acid moiety.

Interaction with Serine Protease

G cluster_1 Mechanism of Inhibition Enzyme Serine Protease (Active Site Serine-OH) Complex Tetrahedral Adduct (Reversible Covalent Bond) Enzyme->Complex Nucleophilic Attack Inhibitor Peptide-B(OH)2 Inhibitor->Complex Complex->Enzyme Reversible

Caption: Reversible covalent inhibition of a serine protease.

References

Technical Support Center: Workup Procedures for Reactions Involving 1-Methyl-1H-pyrazole-4-boronic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 1-Methyl-1H-pyrazole-4-boronic acid and its derivatives, particularly in Suzuki-Miyaura cross-coupling reactions.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses common challenges encountered during the workup and purification of reactions involving this compound.

Q1: My Suzuki-Miyaura reaction has a low yield. What are the common causes related to the boronic acid?

A1: Low yields in Suzuki-Miyaura couplings can stem from several factors related to the boronic acid reagent. A primary concern is the stability of the boronic acid itself. Boronic acids can undergo protodeboronation, a side reaction where the boronic acid group is replaced by a hydrogen atom, especially in the presence of water and certain bases. While the pinacol ester of this compound is generally more stable, its hydrolysis can lead to the less stable free boronic acid.

Another potential issue is the quality of the boronic acid. Impurities in the starting material can interfere with the catalytic cycle. It is also crucial to ensure that the reaction is performed under an inert atmosphere, as oxygen can lead to the homocoupling of boronic acids, forming a dimeric pyrazole species as a byproduct, and can also deactivate the palladium catalyst.

Q2: I am observing multiple spots on my TLC after the reaction, in addition to my desired product. What are the likely side products?

A2: Several side products can form in a Suzuki-Miyaura coupling reaction. Common byproducts include:

  • Homocoupling product: This is the dimer of this compound, which can form from the reaction of two molecules of the boronic acid.

  • Protodeboronated starting material: This is 1-methyl-1H-pyrazole, formed when the boronic acid group is replaced by a hydrogen atom.

  • Dehalogenated starting material: Your aryl halide starting material may be reduced to the corresponding arene.

  • Residual starting materials: Unreacted this compound (or its pinacol ester) and the aryl halide may remain.

Q3: How can I effectively remove unreacted boronic acid and its byproducts during the workup?

A3: A standard aqueous workup is typically effective for removing boronic acid and related impurities. Boronic acids are acidic and can be extracted into a basic aqueous solution. A common procedure involves diluting the reaction mixture with an organic solvent like ethyl acetate and washing with an aqueous base such as sodium carbonate or sodium hydroxide solution.

For the pinacol ester, an acidic wash can help to hydrolyze the ester to the more water-soluble boronic acid, which can then be removed with a subsequent basic wash. Additionally, boronic acid residues can sometimes be removed by co-evaporation with methanol, which forms the volatile trimethyl borate.[1]

Q4: What is a reliable method for purifying the final biaryl product?

A4: The most common and effective method for purifying the products of Suzuki-Miyaura couplings is flash column chromatography on silica gel. The choice of eluent will depend on the polarity of your product. A gradient of ethyl acetate in hexanes is a common starting point.

Recrystallization can also be an effective purification method if the product is a solid with suitable solubility properties in a particular solvent system.

Experimental Protocols

The following is a representative experimental protocol for a Suzuki-Miyaura coupling reaction using this compound pinacol ester with an aryl chloride, based on a published procedure.[2]

Reaction Setup:

  • To a reaction vessel, add the aryl chloride (1.0 eq), this compound pinacol ester (2.0 eq), potassium fluoride (2.2 eq), and the palladium catalyst (e.g., Pd(P(t-Bu)₃)₂ at 5 mol%).

  • Seal the vessel and establish an inert atmosphere by evacuating and backfilling with nitrogen or argon (repeat this cycle three times).

  • Add anhydrous and degassed dimethylformamide (DMF) via syringe.

  • Heat the reaction mixture to 100 °C and stir for 24 hours.

Workup Procedure:

  • Cool the reaction mixture to room temperature.

  • Dilute the mixture with methyl tert-butyl ether (MTBE).

  • Wash the organic mixture with 2 M hydrochloric acid (HCl).

  • Separate the organic layer and wash it with water and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

  • Filter the drying agent and concentrate the organic solvent under reduced pressure to obtain the crude product.

Purification:

Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to isolate the desired biaryl product.

Data Presentation

The following table summarizes the yields obtained from the Suzuki-Miyaura coupling of this compound pinacol ester with various aryl chlorides, as reported in the literature.[2]

Aryl ChlorideProductYield (%)
4-Chlorotoluene1-Methyl-4-(p-tolyl)-1H-pyrazole85
2-Chloronitrobenzene1-Methyl-4-(2-nitrophenyl)-1H-pyrazole91
4-Chloroanisole4-(4-Methoxyphenyl)-1-methyl-1H-pyrazole78
3-Chloropyridine3-(1-Methyl-1H-pyrazol-4-yl)pyridine65

Visualizations

The following diagrams illustrate the key processes involved in a Suzuki-Miyaura coupling reaction and the typical experimental workflow.

Suzuki_Cycle Pd0 Pd(0)L₂ OxAdd Oxidative Addition Pd0->OxAdd R¹-X PdII R¹-Pd(II)L₂-X OxAdd->PdII Transmetal Transmetalation PdII->Transmetal R²-B(OR)₂ (Base) PdII_R2 R¹-Pd(II)L₂-R² Transmetal->PdII_R2 RedElim Reductive Elimination PdII_R2->RedElim RedElim->Pd0 R¹-R²

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental_Workflow Start Start Combine Combine Reactants: Aryl Halide, Boronic Acid Ester, Base, and Pd Catalyst Start->Combine Inert Establish Inert Atmosphere (N₂ or Ar) Combine->Inert Solvent Add Degassed Solvent Inert->Solvent React Heat and Stir Reaction Mixture Solvent->React Workup Aqueous Workup: Dilute, Wash with Acid, Water, Brine React->Workup Dry Dry and Concentrate Organic Layer Workup->Dry Purify Purify by Column Chromatography Dry->Purify End End Purify->End

Caption: A typical experimental workflow for a Suzuki-Miyaura coupling reaction.

References

minimizing homocoupling in Suzuki reactions with pyrazole boronic acids

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize homocoupling in Suzuki-Miyaura cross-coupling reactions involving pyrazole boronic acids.

Troubleshooting Guide

This guide addresses common issues encountered during Suzuki reactions with pyrazole boronic acids, offering potential causes and actionable solutions.

Issue 1: High Levels of Pyrazole-Pyrazole Homocoupling Product Detected

Potential CauseRecommended Solution
Presence of Oxygen Oxygen can oxidize the active Pd(0) catalyst to Pd(II), which is known to promote the homocoupling of boronic acids.[1][2][3] Rigorously degas all solvents (including water) and the reaction mixture. Perform the reaction under a strict inert atmosphere (e.g., Nitrogen or Argon).[4]
Use of Pd(II) Precatalyst Pd(II) sources (e.g., Pd(OAc)₂, PdCl₂) must be reduced to Pd(0) in situ. This process can be inefficient and can be accompanied by homocoupling of the boronic acid.[1] Consider using a Pd(0) precatalyst such as Pd₂(dba)₃ or Pd(PPh₃)₄ to bypass this initial reduction step.
Absence of a Reducing Agent If using a Pd(II) precatalyst, residual Pd(II) species can persist and catalyze homocoupling. The addition of a mild reducing agent, such as potassium formate (HCO₂K), can help suppress this side reaction by ensuring the palladium remains in the Pd(0) state.[5]
Inappropriate Ligand Choice The ligand plays a crucial role in the stability and reactivity of the palladium catalyst. Bulky, electron-rich phosphine ligands are known to promote the desired reductive elimination step of the cross-coupling cycle over side reactions.[6]

Issue 2: Low Yield of the Desired Cross-Coupled Product with Pyrazole Boronic Acid

Potential CauseRecommended Solution
Decomposition of Boronic Acid (Protodeboronation) Pyrazole boronic acids, especially those with unprotected N-H groups, can be susceptible to protodeboronation, where the C-B bond is cleaved.[1][7] Using more stable boronic acid derivatives like pinacol esters (Bpin) can provide a slow, controlled release of the boronic acid, minimizing its decomposition.[8]
Catalyst Inhibition by Unprotected Pyrazole The acidic N-H proton on an unprotected pyrazole can interact with the palladium catalyst, potentially leading to catalyst deactivation or inhibition.[7] N-protection of the pyrazole ring (e.g., with a Boc or SEM group) can mitigate this issue. Alternatively, specific catalyst systems, such as those using XPhos-derived precatalysts, have shown success with unprotected nitrogen-rich heterocycles.[7]
Suboptimal Base or Solvent The choice of base is critical. Strong bases can promote protodeboronation. Consider using milder bases like K₃PO₄ or CsF. The solvent system (e.g., dioxane/water, THF/water) should be optimized for both solubility and reaction efficiency.
Poor Catalyst/Ligand Performance Not all palladium catalysts and ligands are equally effective for challenging substrates like pyrazole boronic acids. Screening different catalyst systems is often necessary. For unprotected pyrazoles, precatalysts like (XPhos)Pd G2 have been reported to give good to excellent yields.[7]

Frequently Asked Questions (FAQs)

Q1: What is the primary cause of homocoupling in Suzuki reactions?

A1: The primary cause of boronic acid homocoupling is the presence of Pd(II) species in the reaction mixture.[1] This can arise from using a Pd(II) precatalyst without efficient reduction to Pd(0), or from the oxidation of the active Pd(0) catalyst by residual oxygen.[1][2][3]

Q2: How can I effectively remove oxygen from my reaction?

A2: To effectively remove oxygen, you should degas your solvents by sparging with an inert gas (Nitrogen or Argon) for at least 15-30 minutes. Assembling your reaction glassware and purging it with the inert gas is also crucial. For the reaction mixture itself, performing a few cycles of vacuum followed by backfilling with the inert gas, or continuously sparging the mixture with the inert gas, are effective methods.[4][5]

Q3: Are pyrazole boronic acids particularly prone to homocoupling?

A3: While any boronic acid can undergo homocoupling, pyrazole boronic acids present unique challenges due to the presence of the nitrogen atoms. These can coordinate to the palladium center, influencing the catalytic cycle.[7] Additionally, the stability of the pyrazole boronic acid itself is a key factor; decomposition can lead to various side products, including those from homocoupling.

Q4: When should I use a boronic acid pinacol ester (Bpin) instead of a boronic acid?

A4: Using a pyrazole boronic acid pinacol ester is advisable when you observe significant decomposition of the corresponding boronic acid (e.g., through protodeboronation) or when the boronic acid is difficult to handle or purify. Boronic esters are generally more stable and can slowly hydrolyze in the reaction mixture to release the active boronic acid, which can help minimize side reactions.[8]

Q5: What are the best palladium catalysts for Suzuki reactions with pyrazole boronic acids?

A5: For unprotected pyrazole substrates, catalyst systems employing bulky, electron-rich biaryl phosphine ligands have shown great success. Specifically, XPhos-derived precatalysts have been reported to provide high yields in the coupling of bromopyrazoles.[7] It is often beneficial to screen a few different catalysts and ligands to find the optimal conditions for your specific substrates.

Data Presentation

The following table provides a representative summary of how different reaction parameters can influence the yield of the desired cross-coupled product versus the homocoupled byproduct in a Suzuki reaction. The data is illustrative and based on general principles for heteroaryl boronic acids.

EntryCatalyst (mol%)LigandBaseSolventAtmosphereCross-Coupling Yield (%)Homocoupling Yield (%)
1Pd(OAc)₂ (2)PPh₃K₂CO₃Dioxane/H₂OAir4530
2Pd(OAc)₂ (2)PPh₃K₂CO₃Dioxane/H₂ON₂7510
3Pd₂(dba)₃ (1)SPhosK₃PO₄Dioxane/H₂ON₂92<5
4XPhos Pd G2 (2)(integrated)K₃PO₄Dioxane/H₂ON₂95<2
5Pd(OAc)₂ (2) + HCO₂KPPh₃K₂CO₃Dioxane/H₂ON₂85<5

Experimental Protocols

Protocol 1: General Procedure for Minimizing Homocoupling with a Pd(0) Precatalyst

This protocol is designed for the Suzuki-Miyaura coupling of a halo-pyrazole with a pyrazole boronic acid, employing a Pd(0) source and a bulky phosphine ligand.

  • Reagent Preparation: In a dry Schlenk flask equipped with a magnetic stir bar, add the halo-pyrazole (1.0 equiv.), the pyrazole boronic acid or pinacol ester (1.2-1.5 equiv.), and the base (e.g., K₃PO₄, 2.0-3.0 equiv.).

  • Inert Atmosphere: Seal the flask and thoroughly purge with nitrogen or argon for 10-15 minutes.

  • Solvent Addition: Add the degassed solvent system (e.g., dioxane and water, typically in a 4:1 to 10:1 ratio) via syringe.

  • Degassing: Further degas the reaction mixture by bubbling the inert gas through the solution for another 15-20 minutes.

  • Catalyst Addition: Under a positive pressure of the inert gas, add the Pd(0) precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%) and the ligand (e.g., SPhos or XPhos, 2-4 mol%).

  • Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) and monitor its progress using TLC or LC-MS.

  • Work-up: Once the reaction is complete, cool it to room temperature and quench with water. Extract the product with a suitable organic solvent (e.g., ethyl acetate), dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel.

Protocol 2: Procedure Using a Pd(II) Precatalyst with a Reducing Agent

  • Reagent Preparation: In a dry Schlenk flask with a stir bar, combine the halo-pyrazole (1.0 equiv.), pyrazole boronic acid (1.2-1.5 equiv.), the base (e.g., K₂CO₃, 2.0 equiv.), and potassium formate (1.5 equiv.).

  • Inert Atmosphere: Seal the flask and establish an inert atmosphere by purging with nitrogen or argon.

  • Solvent Addition: Add the degassed solvent system (e.g., 1-propanol/water) via syringe.

  • Degassing: Perform a subsurface sparge with nitrogen or argon for 15-20 minutes to ensure rigorous deoxygenation.

  • Catalyst Addition: Under a positive flow of inert gas, add the Pd(II) precatalyst (e.g., Pd(OAc)₂, 2 mol%) and the ligand (e.g., PPh₃, 4-8 mol%).

  • Reaction, Work-up, and Purification: Follow steps 6-8 from Protocol 1.

Visualizations

Suzuki_Homocoupling_Pathway cluster_main_cycle Desired Suzuki Cross-Coupling Cycle cluster_side_reaction Undesired Homocoupling Pathway Pd0 L-Pd(0) OA Oxidative Addition Pd0->OA Ar¹-X PdII_Aryl L-Pd(II)-Ar¹(X) OA->PdII_Aryl TM Transmetalation PdII_Aryl->TM Ar²-B(OR)₂ PdII_Diaryl L-Pd(II)-Ar¹(Ar²) TM->PdII_Diaryl RE Reductive Elimination PdII_Diaryl->RE RE->Pd0 Product Ar¹-Ar² (Cross-Coupled Product) RE->Product PdII_Source Pd(II) Source (e.g., Pd(OAc)₂ or oxidized Pd(0)) TM1 Transmetalation 1 PdII_Source->TM1 Ar²-B(OR)₂ PdII_Aryl2 L-Pd(II)-Ar²(OAc) TM1->PdII_Aryl2 TM2 Transmetalation 2 PdII_Aryl2->TM2 Ar²-B(OR)₂ PdII_Diaryl2 L-Pd(II)-(Ar²)₂ TM2->PdII_Diaryl2 RE2 Reductive Elimination PdII_Diaryl2->RE2 RE2->Pd0 Generates active Pd(0) Homocoupling_Product Ar²-Ar² (Homocoupling Product) RE2->Homocoupling_Product

Caption: Competing pathways of Suzuki cross-coupling and boronic acid homocoupling.

Troubleshooting_Workflow Start High Homocoupling Observed Check_Atmosphere Is the reaction under a strict inert atmosphere? Start->Check_Atmosphere Degas Action: Rigorously degas solvents and reaction mixture. Check_Atmosphere->Degas No Check_Catalyst What is the Pd source? (Pd(0) or Pd(II)) Check_Atmosphere->Check_Catalyst Yes Degas->Check_Catalyst Use_Pd0 Action: Switch to a Pd(0) precatalyst (e.g., Pd₂(dba)₃). Check_Catalyst->Use_Pd0 Pd(II) Add_Reducing_Agent Action: Add a mild reducing agent (e.g., potassium formate). Check_Catalyst->Add_Reducing_Agent Pd(II) Check_Ligand Review Ligand Choice Check_Catalyst->Check_Ligand Pd(0) Use_Pd0->Check_Ligand Add_Reducing_Agent->Check_Ligand Use_Bulky_Ligand Action: Use bulky, electron-rich ligands (e.g., XPhos, SPhos). Check_Ligand->Use_Bulky_Ligand Suboptimal End Re-run Experiment Check_Ligand->End Optimal Use_Bulky_Ligand->End

Caption: A troubleshooting workflow for addressing high homocoupling.

References

Validation & Comparative

A Comparative Guide to Alternatives for 1-Methyl-1H-pyrazole-4-boronic acid in Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, medicinal chemists, and professionals in drug development, the selection of appropriate building blocks is crucial for the efficient synthesis of target molecules. 1-Methyl-1H-pyrazole-4-boronic acid is a valuable reagent in cross-coupling reactions, particularly the Suzuki-Miyaura coupling, for the introduction of a methylpyrazole moiety. However, the stability and reactivity of boronic acids can be a concern. This guide provides an objective comparison of this compound with its common alternatives, supported by experimental data and detailed protocols, to aid in the selection of the most suitable reagent for a given synthetic strategy.

Executive Summary: The Balance of Reactivity and Stability

The primary alternatives to this compound are its pinacol ester, potassium trifluoroborate, and N-methyliminodiacetic acid (MIDA) boronate derivatives. The choice between these reagents hinges on a trade-off between reactivity and stability. While boronic acids are often more reactive, they can be prone to decomposition through pathways like protodeboronation.[1] Their ester and salt derivatives offer enhanced stability, making them easier to handle, purify, and store.[2][3]

Performance Comparison

ReagentStructureKey AdvantagesKey DisadvantagesTypical Yields (Suzuki-Miyaura)
This compound this compoundGenerally higher reactivity, potentially leading to shorter reaction times.Lower stability, susceptible to protodeboronation and trimerization to boroxines, can be difficult to purify.[1][2]Good to excellent, but can be variable depending on substrate and conditions.
This compound pinacol ester this compound pinacol esterHigh stability, often a crystalline solid, easy to handle and purify by chromatography.[2]May exhibit lower reactivity than the corresponding boronic acid, sometimes requiring harsher reaction conditions.Good to excellent, often with high reproducibility.[4]
Potassium 1-methyl-1H-pyrazole-4-trifluoroborate Potassium 1-methyl-1H-pyrazole-4-trifluoroborateExcellent stability to air and moisture, long shelf-life, less prone to protodeboronation.[3][5]Can have poor solubility in common organic solvents, may require specific conditions for efficient coupling.[6]Moderate to excellent, highly dependent on the catalyst system and reaction conditions.[3][5]
1-Methyl-1H-pyrazol-4-yl MIDA boronate 1-Methyl-1H-pyrazol-4-yl MIDA boronateExceptionally stable, crystalline solids, compatible with a wide range of reaction conditions, allows for iterative cross-coupling.[7]Requires a deprotection step (slow release of the boronic acid) under basic conditions to participate in the coupling reaction.Good to excellent, particularly valuable in multi-step syntheses.[7]

Experimental Protocols

Detailed methodologies for Suzuki-Miyaura cross-coupling reactions using these reagents are provided below.

General Procedure for Suzuki-Miyaura Coupling of this compound pinacol ester

This protocol is adapted from an improved synthesis and application of the pinacol ester.[8]

Reaction Setup: A mixture of the aryl halide (1.0 eq), this compound pinacol ester (1.2-1.5 eq), palladium catalyst (e.g., Pd(dppf)Cl2, 2-5 mol%), and a base (e.g., K2CO3 or Cs2CO3, 2-3 eq) is placed in a reaction vessel under an inert atmosphere (e.g., nitrogen or argon).

Solvent: A degassed solvent system, such as a mixture of 1,4-dioxane and water (e.g., 4:1 v/v), is added.

Reaction Conditions: The reaction mixture is heated to a temperature ranging from 80°C to 100°C and stirred for a period of 2 to 24 hours, or until reaction completion is observed by a suitable monitoring technique (e.g., TLC or LC-MS).

Work-up and Purification: Upon cooling to room temperature, the reaction mixture is diluted with water and extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel.

General Procedure for Suzuki-Miyaura Coupling of Potassium Heteroaryltrifluoroborates

This is a general procedure that can be adapted for pyrazole trifluoroborates.[3][5]

Reaction Setup: In a reaction vessel, the aryl or heteroaryl halide (1.0 eq), potassium heteroaryltrifluoroborate (1.1-1.5 eq), palladium catalyst (e.g., PdCl2(dppf)·CH2Cl2, 2-5 mol%), and a base (e.g., Cs2CO3 or t-BuNH2, 3 eq) are combined.

Solvent: A suitable solvent system, such as THF/H2O (9:1 v/v) or i-PrOH/H2O, is added.

Reaction Conditions: The mixture is heated under an inert atmosphere at a temperature typically ranging from 65°C to 85°C for 12 to 24 hours.

Work-up and Purification: After cooling, the reaction is diluted with water and extracted with an organic solvent. The combined organic extracts are washed, dried, and concentrated. The residue is purified by flash chromatography.

Experimental Workflow

G cluster_start Starting Materials cluster_reaction Suzuki-Miyaura Coupling cluster_analysis Analysis & Purification cluster_product Product ArylHalide Aryl/Heteroaryl Halide Reaction Pd Catalyst Base Solvent Heat ArylHalide->Reaction BoronicAcid 1-Methyl-1H-pyrazole -4-boronic acid BoronicAcid->Reaction PinacolEster Pinacol Ester PinacolEster->Reaction Trifluoroborate Trifluoroborate Trifluoroborate->Reaction MIDABoronate MIDA Boronate MIDABoronate->Reaction Workup Aqueous Work-up & Extraction Reaction->Workup Purification Column Chromatography Workup->Purification FinalProduct Coupled Product Purification->FinalProduct

Caption: General workflow for Suzuki-Miyaura coupling.

Signaling Pathways Involving Pyrazole-Containing Molecules

The 1-methylpyrazole moiety is a common scaffold in medicinal chemistry and has been incorporated into inhibitors of various signaling pathways implicated in diseases such as cancer and inflammation. Below are diagrams of key pathways targeted by pyrazole-containing drugs.

JAK-STAT Signaling Pathway

The JAK-STAT pathway is crucial for cytokine signaling and is often dysregulated in myeloproliferative disorders and inflammatory diseases. Pyrazole-containing compounds have been developed as JAK2 inhibitors.[9]

JAK_STAT_Pathway Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Receptor JAK JAK Receptor->JAK Activation STAT STAT JAK->STAT Phosphorylation STAT_P p-STAT STAT->STAT_P Dimer STAT Dimer STAT_P->Dimer Dimerization Nucleus Nucleus Dimer->Nucleus Translocation Gene Target Gene Transcription Nucleus->Gene Inhibitor Pyrazole Inhibitor Inhibitor->JAK

Caption: Inhibition of the JAK-STAT pathway.

TGF-β Signaling Pathway

The TGF-β pathway is involved in cell growth, differentiation, and apoptosis. Its aberrant signaling is linked to cancer and fibrosis. Pyridine derivatives containing pyrazoles can act as inhibitors of TGF-β1 signaling.[9]

TGF_beta_Pathway TGFb TGF-β TBRII TβRII TGFb->TBRII TBRI TβRI TBRII->TBRI Recruitment & Phosphorylation SMAD23 SMAD2/3 TBRI->SMAD23 Phosphorylation SMAD23_P p-SMAD2/3 SMAD23->SMAD23_P Complex SMAD Complex SMAD23_P->Complex SMAD4 SMAD4 SMAD4->Complex Nucleus Nucleus Complex->Nucleus Translocation Gene Gene Transcription Nucleus->Gene Inhibitor Pyrazole Inhibitor Inhibitor->TBRI

Caption: Inhibition of the TGF-β signaling pathway.

c-Met Signaling Pathway

The c-Met receptor tyrosine kinase and its ligand HGF are implicated in tumor growth, invasion, and metastasis. Analogs of MK-2461, which contain a pyrazole core, are inhibitors of c-Met kinase.[9]

cMet_Pathway HGF HGF cMet c-Met Receptor HGF->cMet Binding & Dimerization PI3K PI3K cMet->PI3K Activation RAS RAS cMet->RAS AKT Akt PI3K->AKT Proliferation Cell Proliferation & Survival AKT->Proliferation RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Proliferation Inhibitor Pyrazole Inhibitor Inhibitor->cMet

Caption: Inhibition of the c-Met signaling pathway.

PARP-Mediated DNA Repair

Poly(ADP-ribose) polymerase (PARP) is a key enzyme in the repair of single-strand DNA breaks. PARP inhibitors, some of which feature a pyrazole scaffold, are effective cancer therapeutics, particularly in tumors with deficiencies in other DNA repair pathways like homologous recombination.

PARP_Pathway DNA_SSB DNA Single-Strand Break (SSB) PARP PARP DNA_SSB->PARP Recruitment PAR PAR Polymer PARP->PAR PARylation ReplicationFork Replication Fork Stalling PARP->ReplicationFork Leads to NAD NAD+ NAD->PAR RepairProteins DNA Repair Proteins PAR->RepairProteins Recruitment SSB_Repair SSB Repair RepairProteins->SSB_Repair DNA_DSB DNA Double-Strand Break (DSB) ReplicationFork->DNA_DSB CellDeath Cell Death DNA_DSB->CellDeath in HR-deficient cells Inhibitor Pyrazole Inhibitor Inhibitor->PARP Trapping

Caption: PARP inhibition in DNA repair.

References

A Comparative Guide to 1-Methyl-1H-pyrazole-4-boronic acid and its Isomers in Suzuki Coupling Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern synthetic chemistry, enabling the formation of carbon-carbon bonds with high efficiency and functional group tolerance. Within the diverse toolkit of coupling partners, heteroaryl boronic acids are of particular importance in medicinal chemistry and materials science. Among these, 1-methyl-1H-pyrazole boronic acids are valuable building blocks for the synthesis of complex molecules. This guide provides a comparative analysis of the performance of 1-Methyl-1H-pyrazole-4-boronic acid and its constitutional isomers, 1-Methyl-1H-pyrazole-3-boronic acid and 1-Methyl-1H-pyrazole-5-boronic acid, in Suzuki coupling reactions.

Executive Summary

While direct, side-by-side comparative studies under identical reaction conditions are not extensively documented in the accessible literature, an analysis of related pyrazole derivatives in Suzuki couplings suggests a discernible trend in reactivity. Evidence from the coupling of isomeric bromopyrazoles indicates that the substitution pattern on the pyrazole ring significantly influences reaction outcomes. Generally, the reactivity of halo-pyrazoles follows the trend of 3-halo > 4-halo, suggesting that the electronic and steric environment of the reaction center plays a crucial role. This guide synthesizes available data to provide insights into the expected performance of the corresponding boronic acid isomers.

Reactivity Overview and Theoretical Considerations

The reactivity of pyrazole boronic acids in the Suzuki coupling is influenced by several factors, including:

  • Electronic Effects: The electron density at the carbon atom bearing the boronic acid group affects the transmetalation step. The pyrazole ring is an electron-rich heterocycle, but the position of the boronic acid and the nitrogen atoms can modulate the nucleophilicity of the carbon center.

  • Steric Hindrance: The accessibility of the boronic acid group to the palladium catalyst is critical. The 5-position is flanked by the N-methyl group and a ring carbon, while the 4-position is less sterically encumbered. The 3-position is adjacent to a nitrogen atom, which could also influence catalyst coordination.

  • Stability: The stability of the boronic acid itself and its corresponding intermediates in the catalytic cycle can impact the overall efficiency of the reaction.

Based on the observation that 3-bromopyrazoles tend to react faster than 4-bromopyrazoles in Suzuki couplings, it is reasonable to hypothesize that 1-methyl-1H-pyrazole-3-boronic acid may also exhibit enhanced reactivity compared to its 4- and 5-isomers.[1] This is likely due to the electronic influence of the adjacent nitrogen atom facilitating the transmetalation step.

Comparative Performance Data (Hypothetical Model)

In the absence of a direct comparative study, the following table presents a hypothetical model for the Suzuki coupling of the three isomers with a common aryl halide, 4-bromoanisole. The projected yields are based on reactivity trends observed for related pyrazole derivatives and general principles of Suzuki couplings.

Boronic Acid IsomerCoupling PartnerCatalyst System (Exemplary)Base (Exemplary)Solvent (Exemplary)Temperature (°C)Reaction Time (h)Projected Yield (%)
This compound 4-BromoanisolePd(PPh₃)₄ (3 mol%)K₂CO₃Dioxane/H₂O (4:1)901280-90
1-Methyl-1H-pyrazole-5-boronic acid 4-BromoanisolePd(PPh₃)₄ (3 mol%)K₂CO₃Dioxane/H₂O (4:1)901275-85
1-Methyl-1H-pyrazole-3-boronic acid 4-BromoanisolePd(PPh₃)₄ (3 mol%)K₂CO₃Dioxane/H₂O (4:1)90885-95

Note: These are projected yields intended for comparative purposes. Actual yields may vary depending on the specific reaction conditions and substrates used.

Experimental Protocols

The following is a general experimental protocol for a Suzuki-Miyaura coupling reaction involving a 1-methyl-1H-pyrazole boronic acid derivative. This protocol should be optimized for each specific substrate combination.

Materials:

  • Aryl halide (e.g., 4-bromoanisole) (1.0 mmol)

  • 1-Methyl-1H-pyrazole boronic acid isomer (1.2 mmol)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂, or a pre-catalyst like XPhos Pd G2) (1-5 mol%)

  • Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) (2.0 mmol)

  • Anhydrous solvent (e.g., dioxane, toluene, DMF)

  • Degassed water (if using a biphasic system)

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a dry Schlenk flask under an inert atmosphere, add the aryl halide, the 1-methyl-1H-pyrazole boronic acid isomer, the palladium catalyst, and the base.

  • Add the anhydrous solvent and, if applicable, degassed water.

  • Stir the reaction mixture at the desired temperature (e.g., 80-110 °C) and monitor the reaction progress by TLC or GC/LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the desired biaryl product.

Logical Workflow for Isomer Comparison

The following diagram illustrates a logical workflow for the systematic comparison of the pyrazole boronic acid isomers in a Suzuki coupling reaction.

G Workflow for Isomer Comparison in Suzuki Coupling cluster_prep Reactant Preparation cluster_reaction Suzuki Coupling Reaction cluster_analysis Analysis & Comparison A Select Common Aryl Halide C Define Standard Reaction Conditions: - Catalyst & Ligand - Base - Solvent - Temperature - Time A->C B Procure/Synthesize Isomers: 1-Me-1H-pyrazole-3-boronic acid 1-Me-1H-pyrazole-4-boronic acid 1-Me-1H-pyrazole-5-boronic acid B->C D Run Parallel Reactions for Each Isomer C->D E Monitor Reaction Progress (TLC, GC/LC-MS) D->E F Isolate & Purify Products E->F G Determine Yields F->G H Compare Reactivity: - Reaction Time - Yield - Side Products G->H

Caption: A logical workflow for comparing the reactivity of pyrazole boronic acid isomers.

Suzuki-Miyaura Catalytic Cycle

The generally accepted mechanism for the Suzuki-Miyaura cross-coupling reaction is depicted below. The efficiency of each step can be influenced by the specific pyrazole boronic acid isomer used.

Suzuki_Cycle Suzuki-Miyaura Catalytic Cycle pd0 Pd(0)L_n oxidative_addition Oxidative Addition pd0->oxidative_addition pdiil R¹-Pd(II)L_n-X oxidative_addition->pdiil transmetalation Transmetalation pdiil->transmetalation r1pdr2 R¹-Pd(II)L_n-R² transmetalation->r1pdr2 reductive_elimination Reductive Elimination r1pdr2->reductive_elimination reductive_elimination->pd0 product R¹-R² reductive_elimination->product r1x R¹-X (Aryl Halide) r1x->oxidative_addition boronic R²-B(OR)₂ (Pyrazole Boronic Acid) boronic->transmetalation base Base base->transmetalation

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Conclusion

While a definitive quantitative comparison of this compound with its 3- and 5-isomers in Suzuki coupling requires further dedicated experimental investigation, the available evidence from related systems suggests that the positional isomerism will have a notable impact on reactivity. The 3-isomer is predicted to be the most reactive, followed by the 4- and 5-isomers. For researchers and drug development professionals, the choice of isomer will depend on a balance of reactivity, stability, and synthetic accessibility. The 4-isomer represents a commonly used and reliable option, while the 3-isomer may be preferred for challenging couplings where higher reactivity is required. The 5-isomer also serves as a viable, albeit potentially less reactive, alternative. Careful optimization of reaction conditions is recommended to achieve the best results for each specific application.

References

A Comparative Guide to Pyrazole Boronic Acid Derivatives in Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern synthetic chemistry, enabling the formation of C-C bonds with high efficiency and broad functional group tolerance. Pyrazole moieties are prevalent in a vast array of pharmaceuticals and functional materials, making pyrazole-containing building blocks, such as pyrazole boronic acids and their derivatives, highly valuable. This guide provides a comparative overview of the performance of pyrazole boronic acid derivatives in palladium-catalyzed cross-coupling reactions, supported by experimental data.

Performance Comparison of Pyrazole Derivatives in Suzuki-Miyaura Coupling

The reactivity of pyrazole derivatives in Suzuki-Miyaura coupling is influenced by several factors, including the position of the coupling partners on the pyrazole ring and the nature of the substituents. The following data, synthesized from studies on the cross-coupling of halopyrazoles with aryl boronic acids, provides insights into these trends.

Quantitative Data Summary

The following table summarizes the yields of Suzuki-Miyaura coupling reactions between substituted bromopyrazoles and various aryl boronic acids. These reactions were conducted using a palladium precatalyst, demonstrating the feasibility of coupling at different positions of the pyrazole ring.

Table 1: Comparison of Reaction Yields for 3- and 4-Bromopyrazoles with Aryl Boronic Acids [1]

EntryPyrazole DerivativeBoronic Acid PartnerProductYield (%)
14-BromopyrazolePhenylboronic acid4-Phenylpyrazole78
24-Bromopyrazole4-Methylphenylboronic acid4-(4-Methylphenyl)pyrazole86
34-Bromopyrazole4-Methoxyphenylboronic acid4-(4-Methoxyphenyl)pyrazole85
44-Bromopyrazole4-(Trifluoromethyl)phenylboronic acid4-(4-(Trifluoromethyl)phenyl)pyrazole61
53-BromopyrazolePhenylboronic acid3-Phenylpyrazole80
63-Bromopyrazole4-Methylphenylboronic acid3-(4-Methylphenyl)pyrazole79
73-Bromopyrazole4-Methoxyphenylboronic acid3-(4-Methoxyphenyl)pyrazole81
83-Bromopyrazole4-(Trifluoromethyl)phenylboronic acid3-(4-(Trifluoromethyl)phenyl)pyrazole64

Reaction Conditions: Aryl halide (1.00 mmol), boronic acid (2.00 mmol), Pd precatalyst P1 (6–7 mol%), K₃PO₄ (2.00 mmol), dioxane (4 mL), H₂O (1 mL), 100 °C, 24 h.[1]

Analysis of Reactivity:

From the data, it is observed that both 3- and 4-bromopyrazoles are viable substrates for Suzuki-Miyaura coupling, affording good to excellent yields.[1] Generally, 3-bromopyrazoles have been noted to react faster than their 4-bromo counterparts.[1] The electronic nature of the substituent on the phenylboronic acid partner also influences the reaction yield, with electron-donating groups (e.g., -CH₃, -OCH₃) often providing slightly higher yields compared to electron-withdrawing groups (e.g., -CF₃).

Experimental Protocols

Detailed methodologies are crucial for the reproducibility of experimental results. Below are representative protocols for the Suzuki-Miyaura cross-coupling of pyrazole derivatives.

General Procedure for the Suzuki-Miyaura Coupling of Bromopyrazoles[1]

A mixture of the respective bromopyrazole (1.00 mmol), aryl boronic acid (2.00 mmol), potassium phosphate (K₃PO₄, 2.00 mmol), and the palladium precatalyst P1 (XPhos-derived, 6-7 mol%) is taken in a reaction vessel. To this, dioxane (4 mL) and water (1 mL) are added. The vessel is sealed and the reaction mixture is heated at 100 °C for 24 hours. After completion of the reaction, the mixture is cooled to room temperature, diluted with an organic solvent, and washed with water. The organic layer is dried over anhydrous sodium sulfate and concentrated under reduced pressure. The crude product is then purified by column chromatography to afford the desired aryl-substituted pyrazole.

Synthesis of 1-Methyl-1H-pyrazole-4-boronic Acid Pinacol Ester[2]

An improved synthesis involves the isolation of the corresponding lithium hydroxy ate complex. This complex is available in one pot from 4-bromo-1-methyl-1H-pyrazole and triisopropyl borate and is isolated in high yield by filtration. This stable lithium hydroxy ate complex can be directly used in Suzuki couplings without the need for an added base.[2]

Visualizing the Reaction Pathway and Workflow

Diagrams are provided below to illustrate the generally accepted catalytic cycle for the Suzuki-Miyaura reaction and a typical experimental workflow.

Suzuki_Miyaura_Catalytic_Cycle Pd0 Pd(0)L_n OxAdd Oxidative Addition Pd0->OxAdd Ar-X PdII Ar-Pd(II)-X L_n OxAdd->PdII Transmetal Transmetalation PdII->Transmetal PdII_R Ar-Pd(II)-R L_n Transmetal->PdII_R Boronate R-B(OR')_2 Boronate->Transmetal Base Base Base->Transmetal RedElim Reductive Elimination PdII_R->RedElim RedElim->Pd0 Catalyst Regeneration Product Ar-R RedElim->Product

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental_Workflow Start Start Reagents Combine Pyrazole Halide, Boronic Acid Derivative, Catalyst, and Base Start->Reagents Solvent Add Degassed Solvent (e.g., Dioxane/Water) Reagents->Solvent Reaction Heat under Inert Atmosphere (e.g., 100 °C, 24 h) Solvent->Reaction Workup Aqueous Workup and Extraction Reaction->Workup Purification Column Chromatography Workup->Purification Product Isolate and Characterize Final Product Purification->Product

Caption: General experimental workflow for Suzuki-Miyaura coupling.

References

A Comparative Guide to Palladium Catalysts for Pyrazole Boronic Acid Coupling

Author: BenchChem Technical Support Team. Date: December 2025

The Suzuki-Miyaura cross-coupling reaction stands as a premier method for carbon-carbon bond formation, pivotal in the synthesis of complex organic molecules for the pharmaceutical and fine chemical industries. For researchers and drug development professionals, the construction of biaryl systems containing pyrazole moieties is of particular interest, as these structures are prevalent in numerous bioactive compounds. However, the coupling of pyrazole boronic acids presents unique challenges, including potential catalyst inhibition by the nitrogen-rich heterocycle.

The success of this transformation is highly dependent on the judicious selection of the palladium catalyst system, which includes the palladium source and, critically, the associated ligand. This guide provides a comparative overview of various palladium catalysts, summarizing their performance with supporting experimental data and detailed protocols to aid in catalyst selection and methods development.

Performance Comparison of Palladium Catalysts

The choice of ligand is paramount in stabilizing the palladium catalyst and promoting the key steps of the catalytic cycle: oxidative addition, transmetalation, and reductive elimination. Modern bulky, electron-rich phosphine ligands and N-heterocyclic carbene (NHC) ligands have proven more robust and versatile than traditional ligands like triphenylphosphine (PPh₃) for these challenging transformations.

The following tables summarize the performance of several key palladium catalyst systems in Suzuki-Miyaura reactions involving pyrazole substrates.

Table 1: Coupling of Pyrazole Halides/Triflates with Boronic Acids

Catalyst SystemPyrazole SubstrateCoupling PartnerBaseSolventTemp (°C)Time (h)Yield (%)Reference
Pd₂(dba)₃ / P1 Ligand¹3-Bromo-1H-indazole4-Methoxyphenylboronic acidK₃PO₄Dioxane/H₂O1002491
Pd₂(dba)₃ / P1 Ligand¹5-Bromo-1H-pyrazolePhenylboronic acidK₃PO₄Dioxane/H₂O1002475
XPhos Pd G24-Bromo-3,5-dinitro-1H-pyrazole(E)-2-(4-methoxyphenyl)vinyl)boronic acidK₂CO₃Dioxane/H₂O80194
Pd(dppf)Cl₂Pyrazole TriflatesArylboronic acids----High
Pd₂(dba)₃ / Pyrazole-phosphine ligand4-BromoanisolePhenylboronic acidCs₂CO₃Toluene80-851280

¹P1 Ligand refers to a biaryl phosphine ligand like XPhos, which was found to be effective.

Table 2: Coupling of Heteroaryl Boronic Acids with Aryl Halides

Catalyst SystemBoronic AcidCoupling PartnerBaseSolventTemp (°C)Time (h)Yield (%)Reference
Pd(dppf)Cl₂N-Boc-2-pyrroleboronic acid5-bromo-1-ethyl-1H-indazoleK₂CO₃DME801875
Pd(PPh₃)₄N-Boc-2-pyrroleboronic acid5-bromo-1-ethyl-1H-indazoleK₂CO₃DME801865
XPhos Precatalyst2-Thiopheneboronic acid1-Bromo-4-(tert-butyl)benzeneK₃PO₄THF/H₂O400.598
SPhos Precatalyst2-Furanboronic acid4-ChloroanisoleK₃PO₄THF/H₂ORT0.596

Key Catalyst Classes and Their Characteristics

  • Buchwald Biaryl Phosphine Ligands (e.g., XPhos, SPhos): These bulky and electron-rich monodentate phosphine ligands are considered state-of-the-art for many challenging Suzuki-Miyaura couplings. They form highly active monoligated palladium complexes that facilitate oxidative addition and reductive elimination. Precatalysts incorporating these ligands (e.g., XPhos Pd G2) are often air- and moisture-stable, simplifying reaction setup.

  • Dppf-Based Catalysts (e.g., Pd(dppf)Cl₂): 1,1'-Bis(diphenylphosphino)ferrocene (dppf) is a bidentate ligand that forms stable and versatile palladium catalysts. These are often effective for a broad range of substrates, including heteroaryl boronic acids, and can lead to increased product yields.

  • N-Heterocyclic Carbene (NHC) Ligands (e.g., IPr, IMes): NHCs are strong sigma-donating ligands that form robust palladium complexes. Sterically demanding NHCs can favor the formation of highly active monoligated palladium species, making them successful in a variety of challenging cross-coupling reactions.

  • Traditional Phosphine Ligands (e.g., PPh₃): While historically significant, catalysts like Pd(PPh₃)₄ often show lower efficacy with challenging substrates like pyrazole boronic acids compared to modern ligand systems, typically resulting in lower yields.

Experimental Protocols

Below are generalized experimental protocols that can be adapted for specific substrates and catalyst systems.

Protocol 1: General Procedure using a Biaryl Phosphine Ligand Precatalyst

This protocol is adapted from procedures utilizing modern, air-stable precatalysts.

Materials:

  • Pyrazole boronic acid or ester (1.2 - 1.5 mmol)

  • Aryl or heteroaryl halide (1.0 mmol)

  • Palladium precatalyst (e.g., XPhos Pd G2) (0.01 - 0.05 mmol, 1-5 mol%)

  • Base (e.g., K₃PO₄ or K₂CO₃) (2.0 - 3.0 mmol)

  • Anhydrous, degassed solvent (e.g., Dioxane, Toluene, THF) (5 mL)

  • Degassed Water (if using an aqueous base system)

Procedure:

  • To a dry reaction vessel equipped with a magnetic stir bar, add the aryl halide, pyrazole boronic acid, base, and palladium precatalyst.

  • Under an inert atmosphere (e.g., Argon or Nitrogen), add the degassed solvent (and water, if applicable).

  • Seal the vessel and heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.

  • Monitor the reaction progress by a suitable technique (e.g., TLC, LC-MS, or GC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography to obtain the desired coupled product.

Protocol 2: High-Throughput Screening Setup

For optimizing reaction conditions, high-throughput experimentation (HTE) kits can be employed.

Procedure:

  • Use a 24-well plate with pre-weighed catalysts in glass vials.

  • Prepare a stock solution of the aryl halide, pyrazole boronic acid, and an internal standard (e.g., biphenyl) in the chosen solvent.

  • Prepare a separate stock solution of the base in the solvent.

  • Dispense the substrate stock solution and base solution into each vial containing the different catalysts.

  • Seal the plate and place it on a heated stirring block for the designated reaction time.

  • After cooling, quench the reactions and analyze the outcomes using high-throughput methods like LC-MS or GC to determine the optimal catalyst system.

Visualizing the Process

experimental_workflow cluster_prep Preparation cluster_reaction Reaction Setup cluster_analysis Analysis & Purification cluster_outcome Outcome reagents Select Reagents (Pyrazole Boronic Acid, Aryl Halide) catalyst_selection Select Catalysts for Screening (e.g., XPhos, dppf, NHC) setup Aliquot Reagents, Base, & Catalysts into Vials catalyst_selection->setup reaction Heat & Stir under Inert Atmosphere setup->reaction monitoring Monitor Progress (TLC, LC-MS) reaction->monitoring workup Quench, Extract, & Dry monitoring->workup purification Column Chromatography workup->purification characterization Characterize Product (NMR, MS) purification->characterization comparison Compare Yields & Purity characterization->comparison

Caption: A typical workflow for comparing palladium catalyst performance.

suzuki_cycle pd0 Pd(0)L₂ (Active Catalyst) label_oa Oxidative Addition pd0->label_oa pd_complex Ar¹-Pd(II)(X)L₂ label_tm Transmetalation pd_complex->label_tm transmetal Ar¹-Pd(II)(Ar²)L₂ label_re Reductive Elimination transmetal->label_re label_oa->pd_complex label_tm->transmetal label_re->pd0 ar1ar2 Ar¹-Ar² (Product) label_re->ar1ar2 ar1x Ar¹-X (Aryl Halide) ar1x->label_oa ar2b Ar²-B(OH)₂ (Pyrazole Boronic Acid) ar2b->label_tm base Base base->label_tm

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Conclusion

For the Suzuki-Miyaura coupling of pyrazole boronic acids and their derivatives, modern catalyst systems significantly outperform traditional ones. Bulky, electron-rich biaryl phosphine ligands (such as XPhos and SPhos) and N-heterocyclic carbene (NHC) ligands, often supplied as stable precatalysts, generally provide higher yields for a broad range of substrates. These advanced systems are often effective under milder conditions and with lower catalyst loadings. For researchers and drug development professionals, utilizing these advanced catalyst systems is the most promising route for the efficient synthesis of complex pyrazole-containing molecules. Nevertheless, careful optimization of reaction parameters—including the choice of base, solvent, and temperature—for each specific substrate combination remains crucial for achieving optimal results.

advantages of using the pinacol ester of 1-Methyl-1H-pyrazole-4-boronic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern synthetic chemistry, enabling the formation of carbon-carbon bonds with exceptional versatility. The choice of the organoboron reagent is critical to the success of these reactions. This guide provides an objective comparison between 1-Methyl-1H-pyrazole-4-boronic acid and its pinacol ester derivative, focusing on the distinct advantages the pinacol ester offers in terms of stability, handling, and reaction performance. The pyrazole motif is a key structural element in numerous therapeutic agents, making reliable access to pyrazole-based building blocks like this essential for drug discovery.[1][2]

The Stability Advantage: Pinacol Ester vs. Free Boronic Acid

Free boronic acids are notoriously susceptible to degradation pathways, primarily through dehydration to form cyclic trimeric anhydrides known as boroxines.[3] This instability can lead to inconsistent reactivity and reduced yields. The pinacol ester of this compound circumvents this issue by protecting the boronic acid moiety. The pinacol group sterically shields the boron atom, significantly enhancing its stability against moisture, air, and protodeboronation.[3][4]

Caption: Stability comparison of boronic acid vs. its pinacol ester.

Comparative Properties

The enhanced stability of the pinacol ester translates into several practical advantages in a laboratory setting. These differences are summarized below.

PropertyThis compoundThis compound Pinacol EsterAdvantage of Pinacol Ester
Physical State Often a less-defined solidCrystalline solid (m.p. 59-64 °C)Easier to accurately weigh and handle.[5]
Stability Prone to dehydration (boroxine formation) and protodeboronation.[3][6]Stable under normal conditions; resistant to air and moisture.[3][4][7]Ensures reagent purity and stoichiometric accuracy in reactions.
Shelf-Life Limited; requires storage under inert conditions.[5]Indefinitely stable when stored properly, allowing for long-term storage.[3][8]Reduces reagent waste and improves experimental reproducibility over time.
Handling Hygroscopic and sensitive; requires careful handling.Generally less sensitive to atmospheric conditions.[3]Simplifies experimental setup and is more amenable to high-throughput screening.[5]
Purification Difficult to purify via standard chromatography due to polarity and instability.Stable to silica gel chromatography.[5][6][9]Allows for high purity of the starting material, leading to cleaner reactions.
Solubility VariableGenerally good solubility in common organic solvents used for cross-coupling.[10]Facilitates homogeneous reaction conditions.

Performance in Suzuki-Miyaura Cross-Coupling

While free boronic acids can sometimes exhibit faster reaction rates due to their Lewis acidity, this higher reactivity is often coupled with instability, leading to side reactions and lower isolated yields.[5][11] The pinacol ester provides a more controlled and reliable release of the boronic acid in situ or participates directly in the catalytic cycle, often resulting in cleaner reaction profiles and higher overall yields.[3]

The generally accepted mechanism for the Suzuki-Miyaura reaction involves an oxidative addition, transmetalation, and reductive elimination sequence. The stability of the pinacol ester ensures its integrity until the crucial transmetalation step.

G pd0 Pd(0)Ln oxidative_add Oxidative Addition pd0->oxidative_add pd2_complex R¹-Pd(II)Ln-X oxidative_add->pd2_complex transmetalation Transmetalation pd2_complex->transmetalation pd2_r1r2 R¹-Pd(II)Ln-R² transmetalation->pd2_r1r2 reductive_elim Reductive Elimination pd2_r1r2->reductive_elim reductive_elim->pd0 Catalyst Regeneration product R¹-R² reductive_elim->product arx R¹-X (Aryl Halide) arx->oxidative_add boronate R²-B(pin) (Pinacol Ester) + Base boronate->transmetalation

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Representative Suzuki-Miyaura Reaction Data

The following table illustrates a typical application of this compound pinacol ester in a Suzuki-Miyaura cross-coupling reaction.

Reactant 1Reactant 2Catalyst / Base / SolventConditionsProduct
This compound pinacol esterAryl Bromide (e.g., 4-Bromoanisole)Pd(dppf)Cl₂ (2 mol%) / Cs₂CO₃ (2.5 equiv.) / Dioxane:H₂O (10:1)100 °C, 12 hours, under Argon4-(4-methoxyphenyl)-1-methyl-1H-pyrazole

Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling

This protocol is a representative example and may require optimization for specific substrates.

Materials:

  • This compound pinacol ester (1.1 equivalents)

  • Aryl or heteroaryl halide (1.0 equivalent)

  • Palladium catalyst (e.g., Pd(dppf)Cl₂, 0.05 equivalents)

  • Base (e.g., Cesium Carbonate, 2.5 equivalents)

  • Anhydrous 1,4-Dioxane

  • Degassed Water

  • Round-bottom flask or pressure vessel suitable for heating

  • Magnetic stirrer and heating mantle

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • To a pressure flask equipped with a stir bar, add the aryl halide (1.0 equiv.), this compound pinacol ester (1.1 equiv.), and cesium carbonate (2.5 equiv.).[12]

  • Evacuate and backfill the flask with an inert gas (e.g., Argon) three times.

  • Under the inert atmosphere, add anhydrous 1,4-dioxane and water (typically in a 10:1 ratio).[12]

  • Sparge the resulting mixture with a stream of Argon for 10-15 minutes to ensure it is thoroughly deoxygenated.

  • Add the palladium catalyst (0.05 equiv.) to the mixture.[12]

  • Seal the vessel with a screw cap and place it in a preheated oil bath or heating block at the desired temperature (e.g., 85-100 °C).[12]

  • Allow the reaction to stir overnight (12-16 hours).

  • After completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and water.

  • Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to obtain the desired coupled product.

Conclusion: When to Choose the Pinacol Ester

The decision between using a free boronic acid and its pinacol ester is a trade-off between reactivity and stability.[5]

Choose the pinacol ester of this compound when:

  • Stability and long-term storage are critical. [5]

  • High purity of the starting material is essential for subsequent synthetic steps. [5]

  • The reaction is part of a multi-step synthesis where reagent robustness is paramount.

  • The protocol involves purification by chromatography.[5]

  • Reproducibility and reliability are more important than achieving the maximum reaction rate.

For researchers in drug development and complex molecule synthesis, the superior stability, ease of handling, and reliability of this compound pinacol ester make it the preferred reagent for incorporating the 1-methylpyrazole-4-yl moiety, ensuring cleaner reactions and more consistent outcomes.

References

Unraveling Byproducts in 1-Methyl-1H-pyrazole-4-boronic Acid Reactions: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the efficiency and purity of chemical reactions are paramount. 1-Methyl-1H-pyrazole-4-boronic acid is a valuable building block in the synthesis of numerous pharmaceutical compounds, primarily through the Suzuki-Miyaura cross-coupling reaction. However, the formation of byproducts can significantly impact reaction yield and purification efficiency. This guide provides a comprehensive analysis of the common byproducts generated in reactions involving this compound, offering a comparative look at their formation under different conditions and presenting detailed experimental protocols for their analysis.

Executive Summary

The principal off-target reactions involving this compound are protodeboronation and homocoupling. Protodeboronation, the undesired cleavage of the carbon-boron bond and its replacement with a hydrogen atom, leads to the formation of 1-methyl-1H-pyrazole. Homocoupling results in the dimerization of the boronic acid to form 1,1'-dimethyl-4,4'-bipyrazole. The prevalence of these byproducts is highly dependent on the reaction conditions, including the choice of catalyst, base, solvent, and temperature. Careful selection and optimization of these parameters are crucial to maximizing the yield of the desired cross-coupled product while minimizing the formation of these impurities.

Data Presentation: Byproduct Formation under Various Suzuki-Miyaura Conditions

The following tables summarize the impact of different reaction parameters on the formation of the desired product and the two major byproducts: the protodeboronation product (1-methyl-1H-pyrazole) and the homocoupling product (1,1'-dimethyl-4,4'-bipyrazole). The data presented is a synthesis of findings from studies on pyrazole boronic acids and related heteroaromatic boronic acids, as direct quantitative comparisons for this compound are not extensively available in single studies.

Table 1: Influence of Palladium Catalyst on Product and Byproduct Distribution

Catalyst (mol%)Desired Product Yield (%)Protodeboronation (%)Homocoupling (%)Notes
Pd(PPh₃)₄ (5)60-755-15<5A common, versatile catalyst, but can lead to significant protodeboronation at higher temperatures.
Pd(dppf)Cl₂ (3)75-90<10<5Often provides higher yields and better suppression of byproducts compared to Pd(PPh₃)₄.
XPhos Pd G2 (2)85-95<5<3A highly active catalyst that can promote efficient coupling at lower temperatures, minimizing side reactions.[1]
Pd(OAc)₂/SPhos (2)80-92<5<5Buchwald ligands like SPhos are effective in promoting the desired reaction pathway.

Table 2: Effect of Base on Reaction Selectivity

Base (equivalents)Desired Product Yield (%)Protodeboronation (%)Homocoupling (%)Notes
K₂CO₃ (2)70-855-10<5A widely used and effective base for many Suzuki couplings.
K₃PO₄ (2)75-90<10<5Often used for challenging substrates and can improve yields.[2]
Cs₂CO₃ (2)80-95<5<3A stronger base that can facilitate difficult couplings and sometimes reduce protodeboronation.
Et₃N (3)50-7010-205-10Organic bases are generally less effective and can lead to more significant byproduct formation.

Table 3: Impact of Solvent System on Byproduct Formation

SolventDesired Product Yield (%)Protodeboronation (%)Homocoupling (%)Notes
Dioxane/H₂O (4:1)75-90<10<5A common and effective solvent system for Suzuki reactions.[2]
Toluene/H₂O (4:1)70-855-15<5Another frequently used solvent mixture.
DMF65-8010-205-10Can be useful for solubilizing reactants but may lead to more byproducts at elevated temperatures.
Ethanol/H₂O (1:1)60-7510-255-15"Greener" solvent option, but can increase the rate of protodeboronation.

Key Byproduct Formation Pathways

The formation of byproducts in Suzuki-Miyaura reactions of this compound primarily occurs through two competitive pathways:

Byproduct_Pathways Byproduct Formation in Suzuki-Miyaura Coupling Reactants This compound + Ar-X Desired_Cycle Suzuki-Miyaura Catalytic Cycle Reactants->Desired_Cycle Pd(0) Protodeboronation Protodeboronation Reactants->Protodeboronation H⁺ source (e.g., H₂O) Homocoupling Homocoupling Reactants->Homocoupling Pd(0), O₂ Pd0 Pd(0) Catalyst Product Desired Cross-Coupled Product Desired_Cycle->Product Byproduct1 1-methyl-1H-pyrazole Protodeboronation->Byproduct1 Byproduct2 1,1'-dimethyl-4,4'-bipyrazole Homocoupling->Byproduct2 HPLC_Workflow HPLC Analysis Workflow for Reaction Mixture Start Crude Reaction Mixture Dilution Dilute in Acetonitrile Start->Dilution Filtration Filter (0.45 µm) Dilution->Filtration Injection Inject into HPLC Filtration->Injection Separation C18 Reversed-Phase Column Gradient Elution Injection->Separation Detection UV Detector (254 nm) Separation->Detection Data_Analysis Chromatogram Analysis (Peak Integration) Detection->Data_Analysis Quantification Quantify Product and Byproducts (Using Standards) Data_Analysis->Quantification Result Quantitative Results Quantification->Result

References

Spectroscopic Validation of 1-Methyl-1H-pyrazole-4-boronic Acid and a Comparative Analysis with Methyl-Substituted Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

A Comprehensive Guide to the Spectroscopic and Synthetic Landscape of 1-Methyl-1H-pyrazole-4-boronic Acid and its Isomeric Competitors

This publication provides a detailed guide for researchers, scientists, and professionals in drug development on the spectroscopic validation of this compound. Through a comparative analysis with its methylated analogs, 1,3-dimethyl-1H-pyrazole-4-boronic acid and 1,5-dimethyl-1H-pyrazole-4-boronic acid, this guide offers valuable insights into their synthesis and characterization, supported by experimental data.

This compound and its derivatives are pivotal building blocks in organic synthesis, particularly in the formation of carbon-carbon and carbon-heteroatom bonds through cross-coupling reactions. Their application is widespread in the development of novel pharmaceutical compounds. Accurate spectroscopic validation is therefore critical to ensure the purity and structural integrity of these reagents.

Comparative Spectroscopic Data

The following tables summarize the key spectroscopic data for this compound pinacol ester and its dimethylated analogs. This data is essential for the unambiguous identification and quality control of these compounds.

Table 1: ¹H NMR Spectroscopic Data (CDCl₃, 400 MHz)

Compoundδ (ppm), Multiplicity, Integration, Assignment
This compound pinacol ester 7.77 (s, 1H, pyrazole-H), 7.65 (s, 1H, pyrazole-H), 3.91 (s, 3H, N-CH₃), 1.31 (s, 12H, pinacol-CH₃)
1,3-Dimethyl-1H-pyrazole-4-boronic acid pinacol ester Data not available in the provided search results.
1,5-Dimethyl-1H-pyrazole-4-boronic acid pinacol ester Data not available in the provided search results.

Table 2: ¹³C NMR Spectroscopic Data (CDCl₃, 100 MHz)

Compoundδ (ppm), Assignment
This compound pinacol ester Data not available in the provided search results.
1,3-Dimethyl-1H-pyrazole-4-boronic acid pinacol ester Data not available in the provided search results.
1,5-Dimethyl-1H-pyrazole-4-boronic acid pinacol ester Data not available in the provided search results.

Note: The carbon atom attached to the boron atom is often not observed in ¹³C NMR spectra due to quadrupolar relaxation.

Experimental Protocols

Detailed methodologies for the synthesis of these pyrazole boronic acid derivatives are crucial for reproducible results in research and development.

Synthesis of this compound pinacol ester

A common synthetic route involves the reaction of 4-bromo-1-methyl-1H-pyrazole with a boron source, such as bis(pinacolato)diboron, in the presence of a palladium catalyst.

Procedure:

To a solution of 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole (0.40 g, 2.06 mmol) in tetrahydrofuran (THF) (10 mL) is added sodium hydride (NaH) (0.100 g, 4.12 mmol) followed by methyl iodide (0.25 mL, 4.12 mmol) at 0°C. The reaction mixture is then stirred at ambient temperature for 4 hours. The reaction is subsequently quenched with a saturated aqueous solution of ammonium chloride (NH₄Cl) (20 mL) and extracted with ethyl acetate (2 x 50 mL). The combined organic layers are washed with brine (20 mL), dried over anhydrous sodium sulfate, and concentrated under reduced pressure to yield the final product.

Hydrolysis of Pinacol Esters to Boronic Acids

The conversion of pyrazole boronic acid pinacol esters to their corresponding boronic acids is a critical step for certain applications. This is typically achieved through hydrolysis.

General Procedure:

While boronic acid pinacol esters can be susceptible to hydrolysis, especially in the presence of nucleophiles like water or silanol groups on chromatography columns, a controlled hydrolysis can be performed.[1] A general method involves stirring the pinacol ester in a mixture of a suitable organic solvent (e.g., acetone, THF) and an aqueous acid (e.g., HCl) or base. The reaction progress is monitored by techniques such as thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC). Upon completion, the boronic acid is isolated by extraction and purification. The specific conditions, including reaction time and temperature, may need to be optimized for each substrate.

Visualizing the Workflow and Relationships

To better understand the experimental process and the relationship between the compounds, the following diagrams are provided.

experimental_workflow start Start: 4-Bromo-1-methyl-1H-pyrazole synthesis Synthesis: Suzuki-Miyaura Coupling start->synthesis reagents Reagents: Bis(pinacolato)diboron, Pd Catalyst, Base reagents->synthesis product_ester Product: 1-Methyl-1H-pyrazole-4-boronic acid pinacol ester synthesis->product_ester hydrolysis Hydrolysis product_ester->hydrolysis validation Spectroscopic Validation: NMR (¹H, ¹³C) product_ester->validation final_product Final Product: 1-Methyl-1H-pyrazole-4-boronic acid hydrolysis->final_product final_product->validation compound_comparison parent Pyrazole-4-boronic Acid Core target This compound parent->target N1-Methylation alt1 1,3-Dimethyl-1H-pyrazole-4-boronic acid parent->alt1 N1, C3-Dimethylation alt2 1,5-Dimethyl-1H-pyrazole-4-boronic acid parent->alt2 N1, C5-Dimethylation

References

Assessing the Purity of Commercially Available 1-Methyl-1H-pyrazole-4-boronic acid: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the purity of starting materials is paramount to ensure the reliability and reproducibility of experimental results. 1-Methyl-1H-pyrazole-4-boronic acid is a key building block in medicinal chemistry, and variations in its purity can significantly impact reaction yields, impurity profiles, and ultimately, the quality of the final compounds. This guide provides a framework for assessing and comparing the purity of this reagent from various commercial suppliers.

While direct, publicly available comparative data on the purity of this compound from different vendors is scarce, this guide outlines a comprehensive experimental workflow to enable users to generate their own comparative data. The methodologies described herein are standard analytical techniques for the characterization of boronic acids.

Comparative Purity Analysis Workflow

The following diagram illustrates a logical workflow for the comprehensive purity assessment of this compound samples obtained from different commercial suppliers.

Experimental Workflow for Purity Assessment cluster_0 Sample Acquisition & Preparation cluster_1 Purity and Impurity Profiling cluster_2 Data Analysis and Comparison A Obtain Samples of This compound from Different Suppliers B Assign Unique Identifiers to Each Sample A->B C Prepare Stock Solutions in an Appropriate Solvent (e.g., DMSO-d6 for NMR, Acetonitrile/Water for LC-MS) B->C D Quantitative ¹H NMR (qNMR) for Absolute Purity Determination C->D E HPLC-UV/MS for Impurity Profiling and Quantification C->E F LC-MS for Identification of Unknown Impurities C->F G Karl Fischer Titration for Water Content C->G H Calculate Absolute Purity from qNMR Data D->H I Quantify Impurities from HPLC Data E->I J Identify Impurity Structures from LC-MS Data F->J K Compile Data into Comparative Tables G->K H->K I->K J->K

Caption: Experimental workflow for purity assessment.

Data Presentation

The following tables are templates for summarizing the quantitative data obtained from the experimental analysis.

Table 1: Supplier Information and Stated Purity

SupplierLot NumberStated Purity (%)Appearance
Supplier A
Supplier B
Supplier C

Table 2: Experimental Purity Assessment

Supplier¹H qNMR Purity (%)HPLC Purity (% Area)Water Content (%) (Karl Fischer)
Supplier A
Supplier B
Supplier C

Table 3: Common Impurity Profile

ImpuritySupplier A (% Area)Supplier B (% Area)Supplier C (% Area)
Boroxine (Trimer)
Unreacted Starting Materials
Other Unknown Impurities

Experimental Protocols

Detailed methodologies for the key experiments are provided below.

Quantitative ¹H NMR (qNMR) Spectroscopy

Objective: To determine the absolute purity of this compound.

Instrumentation: 400 MHz (or higher) NMR spectrometer.

Procedure:

  • Internal Standard Preparation: Accurately weigh a certified internal standard (e.g., maleic acid, 1,4-dinitrobenzene) and dissolve it in a known volume of deuterated solvent (e.g., DMSO-d₆) to create a stock solution of known concentration.

  • Sample Preparation: Accurately weigh a sample of this compound and dissolve it in a known volume of the internal standard stock solution.

  • NMR Acquisition: Acquire the ¹H NMR spectrum using quantitative parameters, including a sufficient relaxation delay (D1) of at least 5 times the longest T1 relaxation time of the protons of interest.

  • Data Processing: Process the spectrum with appropriate phasing and baseline correction.

  • Purity Calculation: Integrate a well-resolved signal of the analyte and a signal of the internal standard. The purity is calculated using the following formula:

    Purity (%) = (I_analyte / N_analyte) * (N_IS / I_IS) * (MW_analyte / MW_IS) * (m_IS / m_analyte) * P_IS

    Where:

    • I = Integral value

    • N = Number of protons for the integrated signal

    • MW = Molecular weight

    • m = mass

    • P = Purity of the internal standard

    • IS = Internal Standard

High-Performance Liquid Chromatography (HPLC)

Objective: To identify and quantify impurities.

Instrumentation: HPLC system with a UV detector and a C18 reverse-phase column.

Mobile Phase:

  • A: 0.1% Formic acid in water

  • B: 0.1% Formic acid in acetonitrile

Gradient:

  • Start with a low percentage of B, and gradually increase to elute more nonpolar compounds. A typical gradient might be 5% to 95% B over 20 minutes.

Flow Rate: 1.0 mL/min

Column Temperature: 30 °C

Detection Wavelength: 220 nm

Procedure:

  • Sample Preparation: Prepare a solution of this compound in the mobile phase starting condition (e.g., 95:5 A:B) at a concentration of approximately 1 mg/mL.

  • Injection: Inject a known volume (e.g., 10 µL) of the sample solution.

  • Data Analysis: Integrate all peaks in the chromatogram. The purity is often reported as the area percentage of the main peak relative to the total area of all peaks.

Liquid Chromatography-Mass Spectrometry (LC-MS)

Objective: To identify the mass of the main component and any impurities.

Instrumentation: LC-MS system with an electrospray ionization (ESI) source.

LC Conditions: Use the same conditions as the HPLC method.

MS Conditions:

  • Ionization Mode: Positive and negative ESI modes should be tested to determine the optimal ionization for the analyte and its impurities.

  • Mass Range: Scan a mass range appropriate for the expected analyte and potential impurities (e.g., 50-500 m/z).

Procedure:

  • Sample Preparation: Prepare a dilute solution of the sample (e.g., 10-100 µg/mL) in the mobile phase.

  • Injection: Inject the sample into the LC-MS system.

  • Data Analysis: Correlate the peaks in the chromatogram with their corresponding mass spectra to identify the molecular weights of the components. This information is crucial for proposing the structures of any observed impurities.

Conclusion

By systematically applying the described workflow and analytical methods, researchers can generate robust and comparable data on the purity of this compound from various commercial sources. This data-driven approach allows for the selection of the highest quality reagents, thereby enhancing the reliability and success of research and development endeavors.

The Versatility of Pyrazoles: A Comparative Guide to Their Biological Activities

Author: BenchChem Technical Support Team. Date: December 2025

A deep dive into the multifaceted biological landscape of pyrazole-containing compounds reveals their significant potential in therapeutic applications. From combating cancerous cells and microbial infections to mitigating inflammation, the pyrazole scaffold has proven to be a privileged structure in medicinal chemistry. This guide provides an objective comparison of the performance of various pyrazole derivatives, supported by experimental data, detailed methodologies, and visual representations of their mechanisms of action.

Pyrazole, a five-membered heterocyclic ring with two adjacent nitrogen atoms, serves as a core component in numerous synthetic and natural bioactive compounds.[1] Its structural versatility has led to the development of a wide array of derivatives exhibiting a broad spectrum of pharmacological effects, including anticancer, antimicrobial, and anti-inflammatory properties.[2][3] Several FDA-approved drugs, such as the COX-2 inhibitor Celecoxib, incorporate the pyrazole motif, highlighting its therapeutic relevance.[1]

Anticancer Activity: A Multi-pronged Attack on Malignancy

Pyrazole derivatives have emerged as potent anticancer agents, demonstrating cytotoxicity against a variety of cancer cell lines.[2] Their mechanisms of action are diverse and often involve the inhibition of key signaling pathways crucial for cancer cell proliferation and survival.

A notable mechanism is the induction of apoptosis and cell cycle arrest. For instance, a series of novel pyrazole derivatives were shown to induce apoptosis in human ovarian adenocarcinoma (A2780) and lung carcinoma (A549) cells. Further analysis revealed that these compounds can cause a partial G2/M block in the cell cycle and, in some cases, interact with the microtubular cytoskeletal system, leading to the disassembly of microtubules.[4]

The table below summarizes the half-maximal inhibitory concentration (IC50) values for several pyrazole derivatives against various cancer cell lines, offering a comparative overview of their potency.

Compound ID/ReferenceCancer Cell LineIC50 (µM)
Compound 7[5]A549 (Lung)0.15
Compound 7[5]Hela (Cervical)0.21
Compound 7[5]HepG2 (Liver)0.33
Compound 7[5]MCF7 (Breast)0.29
Compound 29[5]MCF7 (Breast)17.12
Compound 29[5]HepG2 (Liver)10.05
Compound 29[5]A549 (Lung)29.95
Compound 29[5]Caco2 (Colon)25.24
Compound 53[5]HepG2 (Liver)15.98
Compound 54[5]HepG2 (Liver)13.85
Compound 59[5]HepG2 (Liver)2
Compound 75[5]SMMC7721 (Liver)0.76
Compound 75[5]SGC7901 (Gastric)1.89
Compound 75[5]HCT116 (Colon)2.01
161a[6]A-549 (Lung)4.91
161b[6]A-549 (Lung)3.22
161c[6]A-549 (Lung)27.43
161d[6]A-549 (Lung)18.14

Antimicrobial Activity: A Broad Spectrum of Defense

The pyrazole scaffold is also a cornerstone in the development of new antimicrobial agents.[1] Derivatives have shown efficacy against a range of bacterial and fungal pathogens, including drug-resistant strains.[7]

The following table presents the minimum inhibitory concentration (MIC) values for several pyrazole derivatives against various microbial strains.

Compound ID/ReferenceMicrobial StrainMIC (µg/mL)
Fused pyrazole-pyrimidine derivative (37)[3]A. fumigatus6.25
Hydrazones 21a[8]Aspergillus niger2.9
Hydrazones 21a[8]Candida albicans7.8
Hydrazones 21a[8]Staphylococcus aureus62.5
Hydrazones 21a[8]Bacillus subtilis62.5
Hydrazones 21a[8]Klebsiella pneumoniae125
Hydrazones 21a[8]Escherichia coli125
Aminoguanidine-derived 1,3-diphenyl pyrazoles (12)[7]Escherichia coli 19241
Tethered thiazolo-pyrazole derivatives (e.g., 17)[7]MRSA4
Fused pyrazole-pyrimidine derivative (21b)[9]Aspergillus fumigatus6.25
Fused pyrazole-pyrimidine derivative (21b)[9]Fusarium oxysporum6.25
Compound 2[10]Aspergillus niger1

Anti-inflammatory Activity: Targeting Key Mediators

Pyrazole derivatives are renowned for their anti-inflammatory properties, with mechanisms often involving the inhibition of cyclooxygenase (COX) enzymes.[11] Celecoxib, a selective COX-2 inhibitor, is a prime example of a successful pyrazole-based anti-inflammatory drug.[1] Beyond COX inhibition, some derivatives also modulate other inflammatory pathways, such as those involving lipoxygenase (LOX) and the suppression of pro-inflammatory cytokines.[11]

The table below highlights the in vitro inhibitory activity of selected pyrazole derivatives against COX enzymes.

Compound ID/ReferenceCOX-1 IC50 (µM)COX-2 IC50 (µM)Selectivity Index (COX-1/COX-2)
3-(trifluoromethyl)-5-arylpyrazole[11]4.50.02225
Benzothiophen-2-yl pyrazole carboxylic acid derivative 149[6]5.400.01540
Pyrazole derivative (methoxy)[12]--17.47
Pyrazole derivative (methoxy)[12]--13.10

Experimental Protocols

Antiproliferative Activity Assay (MTT Assay)

Human cancer cell lines (e.g., A549, A2780) are seeded in 96-well plates and incubated for 24 hours. The cells are then treated with various concentrations of the pyrazole compounds and incubated for an additional 48-72 hours. Following treatment, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution is added to each well and incubated for 4 hours. The resulting formazan crystals are dissolved in a solubilization buffer, and the absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader. The IC50 value, the concentration of the compound that inhibits cell growth by 50%, is then calculated.

Antimicrobial Susceptibility Testing (Broth Microdilution Method)

The minimum inhibitory concentration (MIC) of the pyrazole compounds against various microbial strains is determined using the broth microdilution method. A serial dilution of the compounds is prepared in a liquid growth medium in 96-well microtiter plates. A standardized inoculum of the test microorganism is added to each well. The plates are incubated under appropriate conditions for 18-24 hours. The MIC is defined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.

Cyclooxygenase (COX) Inhibition Assay

The ability of pyrazole compounds to inhibit COX-1 and COX-2 enzymes is assessed using commercially available assay kits. The assay measures the peroxidase activity of the COX enzymes, which catalyzes the conversion of a substrate into a colored product. The pyrazole derivatives are pre-incubated with the respective COX enzyme (ovine COX-1 or human recombinant COX-2). The reaction is initiated by the addition of arachidonic acid. The absorbance of the colored product is measured spectrophotometrically. The IC50 values are determined by plotting the percentage of inhibition against the compound concentrations.

Visualizing the Pathways

To better understand the mechanisms of action and experimental workflows, the following diagrams have been generated using the DOT language.

anticancer_pathway Pyrazole Pyrazole Derivative Microtubules Microtubule Dynamics Pyrazole->Microtubules Inhibits CellCycle Cell Cycle Progression Pyrazole->CellCycle Inhibits G2M_Arrest G2/M Arrest CellCycle->G2M_Arrest Apoptosis Apoptosis G2M_Arrest->Apoptosis CancerCell Cancer Cell Proliferation Apoptosis->CancerCell Inhibits

Caption: Anticancer mechanism of certain pyrazole derivatives.

antimicrobial_workflow Start Start: Prepare Pyrazole Compound Dilutions Inoculation Inoculate with Microbial Strain Start->Inoculation Incubation Incubate (18-24h) Inoculation->Incubation Observation Observe for Visible Growth Incubation->Observation MIC Determine MIC Observation->MIC End End MIC->End

Caption: Workflow for antimicrobial susceptibility testing.

antiinflammatory_pathway ArachidonicAcid Arachidonic Acid COX1 COX-1 ArachidonicAcid->COX1 COX2 COX-2 ArachidonicAcid->COX2 Prostaglandins1 Prostaglandins (Housekeeping) COX1->Prostaglandins1 Prostaglandins2 Prostaglandins (Inflammation) COX2->Prostaglandins2 Pyrazole Pyrazole Derivative (e.g., Celecoxib) Pyrazole->COX2 Selectively Inhibits

Caption: Selective COX-2 inhibition by pyrazole derivatives.

References

Safety Operating Guide

Proper Disposal of 1-Methyl-1H-pyrazole-4-boronic Acid: A Safety and Procedural Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the proper handling and disposal of chemical reagents are paramount to ensuring laboratory safety and environmental compliance. This guide provides essential information on the proper disposal procedures for 1-Methyl-1H-pyrazole-4-boronic acid, a compound that requires careful management due to its hazardous properties.

Immediate Safety and Handling Precautions

Before handling this compound, it is crucial to be aware of its potential hazards. According to safety data sheets, this chemical is harmful if swallowed and causes skin, eye, and respiratory irritation[1][2][3]. Therefore, appropriate personal protective equipment (PPE) must be worn at all times. This includes:

  • Eye Protection: Safety goggles with side-shields[1].

  • Hand Protection: Protective gloves[1].

  • Skin and Body Protection: Impervious clothing to prevent skin exposure[1][4].

  • Respiratory Protection: A suitable respirator should be used, especially when working with the powder form, to avoid inhalation[1][4].

Work should be conducted in a well-ventilated area, preferably under a chemical fume hood[1][5]. In case of accidental contact, rinse the affected skin or eyes with plenty of water and seek medical attention[1][4].

Step-by-Step Disposal Procedure

The disposal of this compound must be carried out in accordance with local, state, and federal regulations for hazardous waste[1][6]. The following steps provide a general operational plan for its safe disposal:

  • Waste Identification and Classification: this compound and any materials contaminated with it are classified as hazardous waste[6]. This includes empty containers, contaminated PPE, and absorbent materials used for spills.

  • Waste Collection and Storage:

    • Collect waste in a designated, properly labeled, and sealed container that is compatible with the chemical.

    • Store the waste container in a designated satellite accumulation area (SAA) that is under the control of the laboratory director[7].

    • The SAA must have secondary containment to prevent the release of the chemical in case of a leak[7].

    • Do not mix with incompatible waste streams[7].

  • Spill Management:

    • In the event of a spill, evacuate personnel from the immediate area.

    • Absorb the spilled material with an inert absorbent such as sand, silica gel, or vermiculite[1][5].

    • Collect the contaminated absorbent material into a sealed container for disposal as hazardous waste.

    • Decontaminate the spill area with a suitable solvent, such as alcohol, and collect the decontamination materials as hazardous waste[1].

  • Final Disposal:

    • Arrange for the collection of the hazardous waste by a licensed waste disposal contractor.

    • Ensure that all containers are properly labeled with a hazardous waste tag before collection[7].

    • Never dispose of this compound down the drain or in regular trash[1][5].

Quantitative Data

No specific quantitative data for disposal, such as concentration limits for drain disposal or specific pH ranges for neutralization, were found in the reviewed safety data sheets. The primary directive is to treat the material as hazardous waste and dispose of it in accordance with local regulations.

Experimental Protocols

Detailed experimental protocols for the neutralization or chemical degradation of this compound for disposal purposes are not provided in the publicly available safety data sheets. The standard and required procedure is to collect the chemical waste for disposal by a certified hazardous waste management company.

Disposal Workflow

The following diagram illustrates the logical workflow for the proper disposal of this compound.

DisposalWorkflow A Wear Appropriate PPE (Gloves, Goggles, Lab Coat) B Handle in a Ventilated Area (Chemical Fume Hood) C Collect Waste Chemical & Contaminated Materials B->C Generates Waste D Store in a Labeled, Sealed, Compatible Container C->D Containment E Place in Secondary Containment in a Designated SAA D->E F Arrange for Pickup by Licensed Waste Disposal Service E->F Scheduled Pickup G Ensure Proper Manifesting & Documentation F->G

References

Personal protective equipment for handling 1-Methyl-1H-pyrazole-4-boronic acid

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Handling Guide for 1-Methyl-1H-pyrazole-4-boronic acid

Audience: Researchers, scientists, and drug development professionals.

This guide provides crucial safety and logistical information for the handling and disposal of this compound. Adherence to these protocols is essential for ensuring personal safety and maintaining a compliant laboratory environment.

Hazard Identification and Personal Protective Equipment (PPE)

This compound is a chemical that requires careful handling due to its potential health hazards. It can cause skin, eye, and respiratory irritation, and is harmful if swallowed.[1] Therefore, a comprehensive suite of personal protective equipment is mandatory.

Table 1: Required Personal Protective Equipment (PPE)

PPE CategorySpecificationRationale
Eye Protection Chemical safety goggles or a face shield.[2][3]Protects eyes from dust particles and potential splashes.
Hand Protection Chemically resistant gloves (e.g., nitrile).[2][3]Prevents skin contact with the compound. Gloves should be inspected before use and changed immediately if contaminated.
Body Protection A laboratory coat, fully buttoned, along with long pants and closed-toe shoes.Protects skin from accidental spills and contact.
Respiratory Protection A NIOSH/MSHA approved respirator (e.g., N95 dust mask) is required when handling the solid compound to prevent the inhalation of dust particles.[2]Minimizes the risk of respiratory tract irritation.
Engineering Controls

To minimize exposure, all work with this compound should be conducted in a well-ventilated area, preferably within a certified chemical fume hood.[2] Fume hoods are a critical engineering control that captures and removes airborne contaminants, providing a primary line of defense.[4][5] Ensure that an eyewash station and safety shower are readily accessible.[2]

Operational Plan: Step-by-Step Handling Procedure

A meticulous and systematic approach to handling this compound is crucial for safety.

3.1. Pre-Handling Preparation

  • Review Safety Data Sheet (SDS): Before beginning any work, thoroughly read and understand the SDS for this compound.

  • Ensure Engineering Controls are Functional: Verify that the chemical fume hood is operational and has a current inspection sticker.

  • Gather all Necessary PPE: Collect and inspect all required PPE as detailed in Table 1.

  • Prepare a Clean Workspace: The designated work area within the fume hood should be clean and free of clutter.

  • Assemble all necessary equipment: Have all required apparatus (spatulas, glassware, etc.) and reagents readily available to avoid interruptions during handling.

3.2. Handling the Solid Compound

  • Don PPE: Put on all required personal protective equipment before handling the chemical.

  • Transfer within a Fume Hood: All transfers of the solid compound should be performed inside a certified chemical fume hood to minimize inhalation exposure.

  • Minimize Dust Generation: When transferring the solid, use techniques that minimize the creation of dust. Use a spatula for transfers and avoid pouring the solid from a height.

  • Keep Containers Closed: The container of this compound should be kept tightly closed when not in use.

3.3. Post-Handling Procedures

  • Decontamination: Clean the work area thoroughly with an appropriate solvent to remove any residual chemical.

  • Doff PPE: Remove PPE in the correct order to avoid cross-contamination. Dispose of single-use gloves and any contaminated disposable PPE as hazardous waste.

  • Wash Hands: Wash hands thoroughly with soap and water after handling, even if gloves were worn.

Disposal Plan

All waste generated from the use of this compound, including contaminated PPE and empty containers, must be treated as hazardous waste.[6]

Table 2: Disposal Procedures

Waste TypeDisposal Method
Solid Waste Collect unused this compound and any contaminated solid materials (e.g., weighing paper, contaminated gloves) in a designated, sealed, and clearly labeled hazardous waste container.[6]
Liquid Waste If this compound is in a solution, collect it in a separate, clearly labeled, and sealed container for liquid hazardous waste.[6]
Empty Containers Rinse the empty container three times with a suitable solvent in a chemical fume hood. The first rinseate must be collected and disposed of as hazardous waste.[6] Subsequent rinses may also need to be collected depending on institutional guidelines. After thorough rinsing and air drying, deface the original label before disposal or recycling.[6]

Important Disposal Considerations:

  • Segregation: Do not mix boronic acid waste with other incompatible waste streams.

  • Labeling: All waste containers must be clearly labeled with "Hazardous Waste" and the chemical name.

  • Storage: Store hazardous waste in a designated, secure area away from incompatible materials until it is collected by the institution's Environmental Health and Safety (EHS) department or a licensed waste disposal company.[6]

  • Local Regulations: Always follow your institution's specific guidelines and local, state, and federal regulations for hazardous waste disposal.

Emergency Procedures

Table 3: Emergency Response

IncidentProcedure
Skin Contact Immediately flush the affected area with plenty of water for at least 15 minutes while removing contaminated clothing. Seek medical attention.
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.
Inhalation Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek medical attention.[7]
Ingestion Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.
Spill Evacuate the area. For small spills, absorb with an inert material (e.g., sand, vermiculite) and place in a sealed container for hazardous waste disposal. Avoid creating dust. For large spills, contact your institution's EHS department immediately.

Workflow for Handling this compound

cluster_prep 1. Preparation cluster_handling 2. Handling cluster_post 3. Post-Handling cluster_disposal 4. Disposal prep_sds Review SDS prep_eng Verify Engineering Controls prep_sds->prep_eng prep_ppe Gather PPE prep_eng->prep_ppe prep_ws Prepare Workspace prep_ppe->prep_ws handle_ppe Don PPE prep_ws->handle_ppe handle_transfer Transfer in Fume Hood handle_ppe->handle_transfer handle_dust Minimize Dust handle_transfer->handle_dust handle_close Keep Container Closed handle_dust->handle_close post_decon Decontaminate Workspace handle_close->post_decon post_ppe Doff PPE post_decon->post_ppe post_wash Wash Hands post_ppe->post_wash disp_collect Collect Hazardous Waste post_wash->disp_collect disp_label Label Waste Container disp_collect->disp_label disp_store Store Safely disp_label->disp_store disp_contact Contact EHS for Pickup disp_store->disp_contact

Caption: Workflow for the safe handling and disposal of this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-Methyl-1H-pyrazole-4-boronic acid
Reactant of Route 2
1-Methyl-1H-pyrazole-4-boronic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.